Product packaging for Ezlopitant(Cat. No.:CAS No. 147116-64-1)

Ezlopitant

Cat. No.: B1671842
CAS No.: 147116-64-1
M. Wt: 454.6 g/mol
InChI Key: XPNMCDYOYIKVGB-CONSDPRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EZLOPITANT is a small molecule drug with a maximum clinical trial phase of II.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38N2O B1671842 Ezlopitant CAS No. 147116-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNMCDYOYIKVGB-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318557
Record name Ezlopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147116-64-1
Record name Ezlopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147116-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezlopitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezlopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZLOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ezlopitant's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezlopitant is a potent and selective, non-peptidic antagonist of the neurokinin-1 (NK-1) receptor. Its mechanism of action centers on the competitive inhibition of Substance P (SP), the endogenous ligand for the NK-1 receptor. This blockade of SP-mediated signaling forms the basis of this compound's therapeutic effects, most notably its antiemetic properties. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism: Neurokinin-1 Receptor Antagonism

This compound exerts its pharmacological effects by binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of its natural ligand, Substance P.[1][2][3] The binding of SP to the NK-1 receptor initiates a signaling cascade that is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[4][5] By competitively antagonizing this interaction, this compound effectively dampens these downstream signals.

Signaling Pathway

The binding of Substance P to the NK-1 receptor activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation and the physiological effects associated with SP. This compound, by blocking the initial binding of SP, prevents the initiation of this cascade.

Substance P - NK-1 Receptor Signaling Pathway Substance P - NK-1 Receptor Signaling Pathway substance_p Substance P nk1_receptor NK-1 Receptor substance_p->nk1_receptor Binds to This compound This compound This compound->nk1_receptor Blocks g_protein Gαq/11 nk1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates neuronal_excitation Neuronal Excitation (Emesis, Pain) ca_release->neuronal_excitation pkc->neuronal_excitation

Caption: Signaling pathway of Substance P at the NK-1 receptor and the inhibitory action of this compound.

Quantitative Data

Receptor Binding Affinity

This compound demonstrates high affinity for the NK-1 receptor across various species, with significantly lower affinity for the NK-2 and NK-3 receptors, highlighting its selectivity.

ReceptorSpeciesKi (nmol/l)Reference
NK-1Human0.2
NK-1Guinea Pig0.9
NK-1Ferret0.6
NK-1Gerbil0.5
NK-2->1000
NK-3->1000
Pharmacokinetics in Preclinical Species

This compound has been evaluated in several preclinical species, demonstrating variable oral bioavailability and clearance. It is metabolized into two pharmacologically active metabolites: CJ-12,458 (an alkene) and CJ-12,764 (a benzylic alcohol).

SpeciesRouteClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)Reference
RatIV78.37.7-
RatPO--15
GerbilIV1361.8-
GerbilPO--2.1
Guinea PigIV980.6-
Guinea PigPO--<0.2
FerretIV272.1-
FerretPO--17
DogIV272.8-
DogPO--28
MonkeyIV421.6-
MonkeyPO--2.7

Experimental Protocols

In Vitro: [³H]Substance P Binding Assay (Adapted Protocol)

This protocol is adapted from standard methodologies for NK-1 receptor binding assays and is representative of the techniques used to determine the binding affinity of this compound.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing NK-1 receptors incubation Incubate membranes with [³H]Substance P and varying concentrations of this compound prep->incubation separation Separate bound and free radioligand via filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Calculate Ki values from competition binding curves quantification->analysis

Caption: Workflow for determining the binding affinity of this compound to the NK-1 receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the NK-1 receptor (e.g., CHO cells transfected with the human NK-1 receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [³H]Substance P (at a concentration near its Kd), and varying concentrations of this compound or a vehicle control.

    • To determine non-specific binding, include wells with an excess of unlabeled Substance P.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioactivity.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Substance P).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established model for studying emesis due to its physiological similarities to humans in this regard.

Cisplatin-Induced Emesis Model Workflow Cisplatin-Induced Emesis Model Workflow acclimatization Acclimatize ferrets to observation cages treatment Administer this compound or vehicle control acclimatization->treatment induction Induce emesis with intraperitoneal injection of Cisplatin treatment->induction observation Observe and record the number of retches and vomits over a defined period (e.g., 4 hours) induction->observation analysis Compare the emetic responses between treated and control groups observation->analysis

Caption: Experimental workflow for evaluating the antiemetic efficacy of this compound in ferrets.

Methodology:

  • Animal Preparation:

    • Male ferrets are individually housed and allowed to acclimate to the experimental conditions for at least one week.

    • Animals are fasted overnight before the experiment but have free access to water.

  • Drug Administration:

    • On the day of the experiment, ferrets are placed in individual observation cages.

    • This compound or its vehicle is administered via the desired route (e.g., oral or subcutaneous) at a predetermined time before the emetogen challenge.

  • Induction of Emesis:

    • Cisplatin is administered intraperitoneally at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).

  • Observation and Data Collection:

    • The animals are continuously observed for a set period (e.g., 4 hours for acute emesis).

    • The number of individual retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.

    • The latency to the first emetic episode is also noted.

  • Data Analysis:

    • The total number of emetic events (retches + vomits) is calculated for each animal.

    • The antiemetic efficacy of this compound is determined by comparing the mean number of emetic events in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound's mechanism of action is well-defined as a selective antagonist of the NK-1 receptor. By blocking the binding of Substance P, it effectively inhibits the downstream signaling pathways responsible for emesis and other SP-mediated physiological responses. The quantitative data from in vitro binding assays and in vivo pharmacokinetic studies, along with the results from preclinical models of emesis, provide a robust body of evidence supporting its mechanism and therapeutic potential. The detailed experimental protocols provided herein offer a guide for the continued investigation and development of NK-1 receptor antagonists.

References

Ezlopitant: A Technical Guide to its Antagonism of the NK1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant (CJ-11,974) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[2][3] this compound was developed by Pfizer and investigated for its potential therapeutic applications, most notably for the management of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).[4][5] Although its development for CINV was discontinued, the study of this compound has provided valuable insights into the pharmacology of NK1 receptor antagonists. This technical guide provides a comprehensive overview of this compound's core pharmacology, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound, with the IUPAC name (2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, is a small molecule with the chemical formula C31H38N2O and a molar mass of 454.658 g·mol−1.

PropertyValueReference
Molecular FormulaC31H38N2O
Molar Mass454.658 g·mol−1
IUPAC Name(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
CAS Number147116-64-1
SynonymsCJ-11,974

Mechanism of Action: NK1 Receptor Antagonism

This compound functions as a competitive antagonist at the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P. This antagonism prevents the initiation of downstream signaling cascades that are normally triggered by SP binding.

The NK1 Receptor Signaling Pathway

The NK1 receptor is a class A GPCR that primarily couples to Gq and Gs heterotrimeric G proteins. Upon activation by Substance P, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then activate various downstream effector molecules, initiating a cascade of intracellular events.

The primary signaling pathway involves the activation of phospholipase C (PLC) by the Gαq subunit. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival.

Activation of the NK1 receptor can also lead to the stimulation of adenylyl cyclase by the Gαs subunit, resulting in an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).

NK1_Signaling_Pathway Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway PKC->PI3K_Akt_Pathway Activates Cellular_Responses Cell Proliferation, Migration, Survival MAPK_Pathway->Cellular_Responses PI3K_Akt_Pathway->Cellular_Responses AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Other_Responses Other Cellular Responses PKA->Other_Responses

Caption: NK1 Receptor Signaling Pathway.

Pharmacological Profile

Binding Affinity

This compound demonstrates high affinity for the NK1 receptor across multiple species. Radioligand binding assays, utilizing [3H]Substance P, have been employed to determine its binding affinity, expressed as the inhibitor constant (Ki).

SpeciesKi (nmol/l)Reference
Human0.2
Guinea Pig0.9
Ferret0.6
Gerbil0.5

Experimental Protocol: Radioligand Binding Assay (General)

While the specific protocol for the this compound binding studies is not publicly detailed, a general methodology for such an assay is as follows:

  • Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from tissues or cultured cells through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength, often containing protease inhibitors to prevent degradation of the radioligand.

  • Incubation: A constant concentration of [3H]Substance P is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

  • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Substance P (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism

This compound's functional antagonism has been demonstrated in various in vitro and in vivo models.

In Vitro Functional Assays

  • Substance P-induced Guinea Pig Trachea Contraction: this compound inhibited the contraction of guinea pig trachea induced by Substance P with a pA2 value of 7.8. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocol: Guinea Pig Trachea Contraction Assay (General)

  • Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings or spiral strips.

  • Organ Bath Setup: The tissue is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Measurement: The tension of the tracheal muscle is recorded isometrically using a force transducer.

  • Agonist Response: A cumulative concentration-response curve to Substance P is generated.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a defined period.

  • Shift in Agonist Response: A second concentration-response curve to Substance P is generated in the presence of this compound.

  • Data Analysis: The pA2 value is calculated from the shift in the agonist's EC50 value.

  • [35S]GTPγS Binding Assay: In rat cerebral cortex membranes, this compound potently inhibited SP-stimulated [35S]GTPγS binding with an IC50 of 1.5 ± 0.5 nM in naive rats and 61 ± 3.1 nM in rats with long-term sucrose consumption. This assay measures the activation of G-proteins, a proximal event in GPCR signaling.

Experimental Protocol: [35S]GTPγS Binding Assay (General)

  • Membrane Preparation: Membranes are prepared from the tissue of interest (e.g., rat cerebral cortex).

  • Assay Buffer: The assay is conducted in a buffer containing GDP, MgCl2, and other necessary components.

  • Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, an agonist (Substance P), and varying concentrations of the antagonist (this compound).

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • Quantification: Radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined.

Preclinical Efficacy

Anti-emetic Activity

This compound has demonstrated significant anti-emetic effects in ferret models of cisplatin-induced emesis.

ModelThis compound Dose (Oral)EffectReference
Cisplatin (10 mg/kg, i.p.) - Acute Emesis0.03-3 mg/kgPrevention of retching and vomiting
Cisplatin (5 mg/kg, i.p.) - Delayed EmesisRepeated s.c. injectionSignificant inhibition of retching and vomiting

Experimental Workflow: Ferret Model of Cisplatin-Induced Emesis

Ferret_Emesis_Workflow cluster_pretreatment Pre-treatment cluster_emesis_induction Emesis Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Acclimation Ferret Acclimation Drug_Administration This compound or Vehicle (Oral or s.c.) Animal_Acclimation->Drug_Administration Cisplatin_Injection Cisplatin Injection (i.p.) Drug_Administration->Cisplatin_Injection Observation_Period Observation for Retching and Vomiting Episodes Cisplatin_Injection->Observation_Period Data_Recording Quantify Number of Retching and Vomiting Events Observation_Period->Data_Recording Statistical_Analysis Statistical Comparison between Treatment Groups Data_Recording->Statistical_Analysis

Caption: Ferret Cisplatin-Induced Emesis Model Workflow.

Effects on Appetitive Responding

This compound has been shown to reduce appetitive responding for sucrose and ethanol in rodents, suggesting a role for the NK1 receptor in reward-related behaviors.

ModelThis compound Dose (i.p.)Effect on Sucrose RespondingEffect on Ethanol RespondingReference
Operant Self-Administration (Rats)2, 5, 10 mg/kgDose-dependent decreaseDecrease at 10 mg/kg

Experimental Workflow: Operant Self-Administration for Sucrose

Operant_Self_Administration_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituation to Operant Chamber Lever_Press_Training Training to Press Active Lever for Sucrose Reward (FR1) Habituation->Lever_Press_Training Stable_Responding Achievement of Stable Responding Lever_Press_Training->Stable_Responding Drug_Administration This compound or Vehicle (i.p.) Stable_Responding->Drug_Administration Proceed to Testing Operant_Session Operant Session (e.g., FR or PR schedule) Drug_Administration->Operant_Session Data_Collection Record Lever Presses (Active and Inactive) Operant_Session->Data_Collection Data_Analysis Compare Lever Presses between Treatment Groups Data_Collection->Data_Analysis

References

An In-depth Technical Guide to Ezlopitant: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezlopitant, also known by its code name CJ-11,974, is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by Pfizer, it has been investigated for its antiemetic and anxiolytic properties, with clinical trials exploring its efficacy in chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its mechanism of action, relevant signaling pathways, and a review of key experimental methodologies used in its evaluation. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex heterocyclic structure. Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is crucial for research and development. The following table provides the key chemical identifiers for this compound.

IdentifierValueCitation
IUPAC Name (2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
SMILES CC(C)c1cc(OC)c(CN[C@@H]2--INVALID-LINK--N3CCC2CC3)cc1
InChI InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1
InChIKey XPNMCDYOYIKVGB-CONSDPRKSA-N
CAS Number 147116-64-1
PubChem CID 188927
ChEMBL ID CHEMBL515966
Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the known properties of this compound.

PropertyValueCitation
Molecular Formula C₃₁H₃₈N₂O
Molecular Weight 454.66 g/mol
Appearance White solid powder
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Pharmacology

This compound's pharmacological effects are primarily mediated through its high-affinity antagonism of the neurokinin-1 (NK1) receptor.

Mechanism of Action

This compound is a selective antagonist of the NK1 receptor, also known as the Substance P receptor.[1] Substance P is a neuropeptide that plays a crucial role in various physiological processes, including pain transmission, inflammation, and the emetic reflex.[4] By competitively blocking the binding of Substance P to the NK1 receptor, this compound inhibits the downstream signaling cascades that lead to these effects. This mechanism is central to its antiemetic and potential anxiolytic and analgesic properties.

Pharmacodynamics

In vitro studies have demonstrated this compound's high affinity and selectivity for the NK1 receptor across various species. The following table summarizes the reported binding affinities (Ki) of this compound for the NK1 receptor.

SpeciesKi (nmol/l)Citation
Human0.2
Guinea Pig0.9
Ferret0.6
Gerbil0.5

This compound has shown no significant affinity for NK2 and NK3 receptors at concentrations up to 1 µmol/l, highlighting its selectivity for the NK1 receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species. A study by Reed-Hagen et al. (1999) provides a comprehensive analysis of its absorption, distribution, metabolism, and excretion.

SpeciesRouteT½ (h)CL (mL/min/kg)Vd (L/kg)F (%)Citation
RatIV7.7---
GerbilIV----
Guinea PigIV0.6--<0.2
FerretIV----
DogIV---28
MonkeyIV----

This compound is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and CYP2D6 being the main isoforms involved. It is extensively metabolized, with two major active metabolites identified: an alkene (CJ-12,458) and a benzyl alcohol (CJ-12,764).

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its ability to modulate the signaling pathways initiated by the activation of the NK1 receptor by its endogenous ligand, Substance P.

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including neuronal excitation, which is implicated in the sensation of nausea and the vomiting reflex.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse

Caption: Substance P/NK1 Receptor Signaling Pathway.

Mechanism of this compound's Antagonism

This compound, as a competitive antagonist, binds to the NK1 receptor at the same site as Substance P, but without activating it. This blockade prevents Substance P from initiating the signaling cascade, thereby inhibiting the downstream cellular responses that lead to emesis and other effects.

Ezlopitant_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binding Blocked This compound This compound This compound->NK1R Binds to & Blocks NoSignal No Signal Transduction NK1R->NoSignal

Caption: Mechanism of this compound's Antagonism at the NK1 Receptor.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for interpreting the scientific data. This section outlines the key experimental protocols used in the evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. Pharmaceutical companies typically maintain proprietary control over their synthesis routes. However, the general synthetic strategies for similar quinuclidine-based NK1 receptor antagonists often involve multi-step sequences starting from commercially available precursors.

In Vitro Assays

The affinity of this compound for the NK1 receptor is a critical parameter. A common method to determine this is through a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_workflow NK1 Receptor Binding Assay Workflow Prep Prepare cell membranes expressing NK1 receptors Incubate Incubate membranes with: - Radiolabeled Substance P ([³H]SP) - Varying concentrations of this compound Prep->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Measure Measure radioactivity of the bound fraction Separate->Measure Analyze Analyze data to determine the IC₅₀ and calculate the Ki value Measure->Analyze

Caption: Workflow for a typical NK1 Receptor Binding Assay.

Protocol Details:

  • Source of NK1 Receptors: Cell lines stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells) are commonly used.

  • Radioligand: [³H]Substance P is a frequently used radiolabeled ligand.

  • Incubation: The incubation is typically carried out in a buffered solution at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Separation: Rapid filtration through glass fiber filters is a standard method to separate the membrane-bound radioligand from the free radioligand.

  • Detection: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins coupled to the NK1 receptor. In the presence of an agonist like Substance P, the G-protein binds [³⁵S]GTPγS. An antagonist like this compound will inhibit this agonist-stimulated binding.

Protocol Details:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the NK1 receptor are used.

  • Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, Substance P (agonist), and varying concentrations of this compound.

  • Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

  • Analysis: The ability of this compound to inhibit the Substance P-stimulated [³⁵S]GTPγS binding is quantified to determine its functional antagonist activity.

In Vivo Studies

The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex. Cisplatin, a chemotherapeutic agent, is a potent emetogen.

Protocol Details:

  • Animals: Male ferrets are commonly used.

  • Treatment: Animals are pre-treated with this compound (or vehicle control) via oral or subcutaneous administration.

  • Emesis Induction: A high dose of cisplatin is administered intraperitoneally to induce emesis.

  • Observation: The animals are observed for a defined period (e.g., several hours for acute emesis and up to 72 hours for delayed emesis).

  • Endpoints: The number of retches and vomits are counted. The latency to the first emetic episode is also recorded.

  • Outcome: The efficacy of this compound is determined by its ability to reduce the number of emetic episodes compared to the control group.

Clinical Trials

This compound has been evaluated in clinical trials for the treatment of chemotherapy-induced emesis and irritable bowel syndrome.

A double-blind, randomized, placebo-controlled study was conducted to assess the safety and efficacy of this compound for the control of cisplatin-induced emesis.

Protocol Outline:

  • Patient Population: Patients receiving highly emetogenic chemotherapy, such as cisplatin.

  • Study Design: Patients are randomized to receive either this compound or a placebo in addition to standard antiemetic therapy (e.g., a 5-HT3 antagonist and a corticosteroid).

  • Endpoints: The primary endpoint is typically the proportion of patients with a complete response (defined as no emetic episodes and no use of rescue medication) during a specified period (e.g., 24 hours for acute phase and 25-120 hours for delayed phase). Secondary endpoints may include the number of emetic episodes and patient-reported nausea scores.

  • Safety Assessment: Adverse events are monitored throughout the study.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist. Its chemical structure and properties have been defined, and its pharmacological profile has been established through a range of in vitro and in vivo studies. The mechanism of action, centered on the blockade of the Substance P/NK1 receptor signaling pathway, provides a clear rationale for its antiemetic effects. While clinical development for chemotherapy-induced emesis and irritable bowel syndrome appears to have been discontinued, the extensive preclinical and clinical data available for this compound continue to make it a valuable tool for researchers investigating the role of the NK1 receptor in various physiological and pathological processes. Further research may yet uncover new therapeutic applications for this class of compounds.

References

The Rise and Fall of Ezlopitant: A Technical Review of a Promising NK-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Ezlopitant (CJ-11,974) , a potent and selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist, emerged from the laboratories of Pfizer as a promising therapeutic agent for both chemotherapy-induced emesis and irritable bowel syndrome (IBS). Despite demonstrating a sound pharmacological profile and progressing to clinical trials, its development was ultimately discontinued for both indications. This in-depth technical guide provides a comprehensive history of this compound's discovery and development, detailing its mechanism of action, preclinical pharmacology, metabolic fate, and clinical evaluation.

Discovery and Rationale: Targeting the Substance P/NK-1 Receptor Pathway

The discovery of this compound was rooted in the understanding of the critical role of Substance P (SP) and its high-affinity receptor, the neurokinin-1 (NK-1) receptor, in mediating emesis and pain signaling pathways. The NK-1 receptor is densely expressed in key areas of the central and peripheral nervous systems involved in the vomiting reflex, including the nucleus tractus solitarius and the area postrema.[1] Blockade of this receptor was therefore a rational target for the development of antiemetic and analgesic drugs.

This compound, chemically known as (2S,3S)-2-Diphenylmethyl-3-[(5-isopropyl-2-methoxybenzyl)amino]quinuclidine, was identified as a potent and selective antagonist of the NK-1 receptor.[2]

Mechanism of Action and Preclinical Pharmacology

This compound exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK-1 receptor. This antagonism blocks the downstream signaling cascade that leads to the physiological responses of emesis and nociception.

Signaling Pathway of Substance P and this compound's Intervention

Substance P NK-1 Receptor Signaling and this compound Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Noxious Stimuli Noxious Stimuli Substance P Release Substance P Release Noxious Stimuli->Substance P Release NK-1 Receptor NK-1 Receptor Substance P Release->NK-1 Receptor Binds to Gq/11 Gq/11 NK-1 Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release & PKC Activation Ca2+ Release & PKC Activation IP3 & DAG->Ca2+ Release & PKC Activation Neuronal Excitation (Emesis/Pain) Neuronal Excitation (Emesis/Pain) Ca2+ Release & PKC Activation->Neuronal Excitation (Emesis/Pain) This compound This compound This compound->NK-1 Receptor Blocks

Figure 1: Simplified signaling pathway of Substance P and the inhibitory action of this compound.
Preclinical Efficacy

The ferret is a well-established animal model for studying chemotherapy-induced emesis due to its robust vomiting reflex. In preclinical studies, this compound demonstrated significant efficacy in preventing both acute and delayed emesis induced by the chemotherapeutic agent cisplatin.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

A common protocol for evaluating anti-emetic drugs in this model involves the following steps:

  • Animal Model: Male ferrets are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions.

  • Drug Administration: this compound or vehicle is administered orally or subcutaneously prior to the emetogen.

  • Emetogen Challenge: Cisplatin is administered intravenously or intraperitoneally at a dose known to induce a consistent emetic response.

  • Observation: The animals are observed for a defined period (e.g., 24-72 hours) for the frequency of retching and vomiting episodes.

  • Endpoints: The primary endpoints are the number of retches and vomits, and the percentage of animals protected from emesis.

Pharmacokinetics and Metabolism

This compound exhibits a pharmacokinetic profile characterized by high clearance and a moderate to high volume of distribution in preclinical species. Its oral bioavailability varies across species.[3]

A key feature of this compound's metabolism is its conversion to two pharmacologically active metabolites:

  • CJ-12,458: An alkene metabolite.

  • CJ-12,764: A benzylic alcohol metabolite.

These metabolites contribute to the overall pharmacological effect of the drug. The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2D6.

This compound Metabolic Pathway

This compound Metabolism This compound This compound (CJ-11,974) CJ-12,458 CJ-12,458 (Alkene Metabolite) (Active) This compound->CJ-12,458 Dehydrogenation CJ-12,764 CJ-12,764 (Benzylic Alcohol Metabolite) (Active) This compound->CJ-12,764 Hydroxylation CYP3A4/5, CYP2D6 CYP3A4/5, CYP2D6 CYP3A4/5, CYP2D6->this compound

Figure 2: Primary metabolic pathways of this compound.
Parameter Rat Gerbil Guinea Pig Ferret Dog Monkey
Clearance (L/h/kg) High-High-HighVery High
Volume of Distribution (L/kg) 7.7-3.9--28
Terminal Half-life (h) 7.7-0.6---
Oral Bioavailability (%) --<0.2-28-
Data compiled from preclinical studies.[3] Dashes indicate data not available.

Clinical Development

This compound was advanced into clinical trials for two primary indications: chemotherapy-induced emesis and irritable bowel syndrome.

Chemotherapy-Induced Emesis (CIE)

This compound underwent Phase I and II clinical trials for the prevention of CIE. A Phase II, double-blind, randomized study was conducted to evaluate its safety and efficacy in controlling cisplatin-induced emesis.

Experimental Protocol: Phase II CIE Clinical Trial (General Outline)

While the specific protocol for the this compound trial is not publicly detailed, a typical Phase II trial for this indication would involve:

  • Patient Population: Chemotherapy-naïve patients scheduled to receive highly emetogenic chemotherapy (e.g., high-dose cisplatin).

  • Study Design: A double-blind, randomized, placebo- or active-controlled design.

  • Treatment Arms:

    • This compound at one or more dose levels.

    • Placebo or a standard-of-care antiemetic (e.g., a 5-HT3 receptor antagonist).

  • Endpoints:

    • Primary: Complete response, defined as no emetic episodes (vomiting or retching) and no use of rescue medication in the acute (0-24 hours) and/or delayed (24-120 hours) phases.

    • Secondary: Severity of nausea, patient-reported outcomes, and safety and tolerability.

The clinical trial results indicated that while this compound was well-tolerated and effective in controlling emesis, it was less effective in controlling nausea. This lack of significant efficacy against nausea, a particularly distressing symptom for patients, led to the discontinuation of its development for the CIE indication.

Irritable Bowel Syndrome (IBS)

Following the halt in its development for CIE, Pfizer explored this compound for the potential treatment of irritable bowel syndrome. A pilot study involving 14 patients with IBS was conducted. However, the development for this indication also appears to have been discontinued, suggesting that the compound did not meet the desired efficacy endpoints in this patient population. Details of the clinical trial results for the IBS study are not available in the published literature.

Synthesis

Detailed information regarding the commercial synthesis of this compound is proprietary to Pfizer. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a suitably substituted quinuclidine core with a diphenylmethyl group and a 5-isopropyl-2-methoxybenzylamine side chain.

Conclusion

This compound represents a well-characterized, selective NK-1 receptor antagonist that showed promise in preclinical models for the treatment of emesis. Its journey through clinical development highlights the challenges in translating preclinical efficacy into clinically meaningful benefits for patients, particularly in managing subjective symptoms like nausea. While the development of this compound was ultimately discontinued, the research contributed to the broader understanding of the role of the NK-1 receptor pathway in human disease and informed the development of other successful NK-1 receptor antagonists that are now part of the standard of care for chemotherapy-induced nausea and vomiting. The story of this compound serves as a valuable case study for researchers and drug development professionals in the fields of pharmacology and clinical research.

References

An In-Depth Technical Guide on the Preclinical Pharmacodynamics of Ezlopitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant, also known as CJ-11,974, is a potent, selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor and its endogenous ligand, substance P, are integral to the pathophysiology of numerous conditions, including emesis, pain, inflammation, and mood disorders.[1][3] this compound's development was primarily focused on its potential as a therapeutic agent for chemotherapy-induced emesis and irritable bowel syndrome.[1] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of Action: NK-1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of substance P to the NK-1 receptor. This action prevents the subsequent activation of intracellular signaling cascades, primarily through the Gq protein pathway, which leads to the activation of phospholipase C and the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium levels and the activation of protein kinase C, leading to neuronal excitation. By inhibiting this pathway, this compound effectively dampens the physiological responses mediated by substance P.

cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes SP Substance P SP->NK1R Binds This compound This compound This compound->NK1R Blocks Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Neuronal_Excitation Neuronal Excitation & Signal Transduction Ca_PKC->Neuronal_Excitation Results in

Figure 1: this compound's mechanism of action at the NK-1 receptor signaling pathway.

In Vitro Pharmacodynamics

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity, selectivity, and functional antagonist activity at the NK-1 receptor across various species.

Quantitative In Vitro Data
Assay TypeSpecies/ReceptorResult TypeValueReference
Radioligand BindingHuman NK-1Kᵢ0.2 nmol/l
Radioligand BindingGuinea Pig NK-1Kᵢ0.9 nmol/l
Radioligand BindingFerret NK-1Kᵢ0.6 nmol/l
Radioligand BindingGerbil NK-1Kᵢ0.5 nmol/l
Selectivity AssayNK-2 and NK-3 ReceptorsAffinityNo affinity up to 1 µmol/l
Functional AssayGuinea Pig TracheapA₂7.8
Experimental Protocols

Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the NK-1 receptor.

  • Methodology:

    • Membrane preparations from cells expressing human, guinea pig, ferret, or gerbil NK-1 receptors were used.

    • Membranes were incubated with a radiolabeled substance P analogue, [³H]Substance P.

    • Increasing concentrations of this compound were added to compete with the radioligand for binding to the NK-1 receptor.

    • After incubation, bound and free radioligand were separated via filtration.

    • The amount of bound radioactivity was quantified using scintillation counting.

    • The IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding) was determined and converted to a Kᵢ value.

Functional Antagonism Assay (Guinea Pig Trachea):

  • Objective: To assess the functional antagonist activity of this compound.

  • Methodology:

    • Isolated guinea pig tracheal tissue, which contracts in response to substance P, was mounted in an organ bath.

    • Cumulative concentration-response curves to substance P were generated in the absence and presence of various concentrations of this compound.

    • The rightward shift in the substance P concentration-response curve caused by this compound was used to calculate the pA₂ value, a measure of antagonist potency.

In Vivo Pharmacodynamics

This compound's efficacy was evaluated in several preclinical animal models relevant to its intended clinical indications, primarily focusing on emesis and reward-seeking behaviors.

Quantitative In Vivo Efficacy Data
ModelSpeciesEndpointTreatmentEfficacyReference
Cisplatin-Induced Emesis (Acute)FerretRetching & Vomiting0.03-3 mg/kg (oral) or 0.3-3 mg/kg (s.c.)Prevention of emetic responses
Cisplatin-Induced Emesis (Delayed)FerretRetching & VomitingRepeated s.c. injectionSignificant inhibition of delayed emesis
NK-1 Mediated BehaviorGerbilHindpaw Tapping0.1-1 mg/kg (s.c.)Dose-dependent inhibition
Sucrose Self-AdministrationRatLever Presses2, 5, 10 mg/kg (i.p.)Dose-dependent decrease
Ethanol Self-AdministrationRatLever Presses10 mg/kg (i.p.)Significant decrease
Saccharin IntakeRatFluid Consumption5, 10 mg/kg (i.p.)Significant decrease
Experimental Protocols & Workflows

Cisplatin-Induced Emesis Model (Ferret):

  • Objective: To evaluate the anti-emetic efficacy of this compound against both acute and delayed chemotherapy-induced emesis.

  • Protocol:

    • Acute Phase: Ferrets were administered a high dose of cisplatin (10 mg/kg, i.p.) to induce emesis. This compound was administered either orally (0.03-3 mg/kg) or subcutaneously (0.3-3 mg/kg) prior to cisplatin challenge.

    • Delayed Phase: A lower dose of cisplatin (5 mg/kg, i.p.) was used to model delayed emesis. Ferrets received repeated subcutaneous injections of this compound.

    • Endpoint: The number of retching and vomiting episodes was recorded and compared between vehicle- and this compound-treated groups.

animal_model Ferrets Acclimated to Observation Cages treatment_group Administration of This compound or Vehicle (Oral or Subcutaneous) animal_model->treatment_group cisplatin_challenge Cisplatin Injection (i.p.) (e.g., 10 mg/kg for acute model) treatment_group->cisplatin_challenge observation Observation Period (e.g., 4 hours for acute) cisplatin_challenge->observation data_collection Record Number of Retching & Vomiting Episodes observation->data_collection analysis Statistical Comparison between Groups data_collection->analysis

Figure 2: Experimental workflow for the ferret model of cisplatin-induced emesis.

Operant Self-Administration Model (Rat):

  • Objective: To assess the effect of this compound on the motivation to consume rewarding substances like sucrose and ethanol.

  • Protocol:

    • Rats were trained to press a lever to receive a reward (e.g., 5% sucrose or 10% ethanol solution) on a fixed-ratio schedule.

    • Once stable responding was achieved, rats were administered this compound (e.g., 2, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

    • Endpoint: The number of presses on the active lever was recorded as a measure of appetitive responding. Locomotor activity was also monitored to rule out general sedative effects.

Central Nervous System Activity

Evidence from preclinical studies indicates that this compound acts on NK-1 receptors within the central nervous system (CNS). This is supported by its ability to inhibit centrally mediated behaviors, such as hindpaw tapping induced by intracerebroventricular injection of a substance P agonist in gerbils. Furthermore, pharmacokinetic studies in dogs demonstrated that this compound and its two active metabolites, CJ-12,458 and CJ-12,764, can penetrate the cerebrospinal fluid (CSF), making them available to contribute to centrally mediated pharmacological effects.

Conclusion

The preclinical pharmacodynamic data for this compound robustly demonstrate its profile as a potent and highly selective NK-1 receptor antagonist. In vitro studies confirm its high affinity for the NK-1 receptor across multiple species with no significant off-target binding to NK-2 or NK-3 receptors. In vivo models have successfully translated this molecular activity into functional efficacy, particularly in the prevention of both acute and delayed cisplatin-induced emesis in ferrets. Studies also indicate that this compound can modulate reward-seeking behavior, reducing the appetitive responding for sucrose and ethanol in rats. The ability of this compound and its active metabolites to access the CNS underpins its efficacy in models of centrally mediated processes. Although development for emesis was discontinued, these preclinical findings highlight the significant therapeutic potential of targeting the NK-1 receptor pathway.

References

Ezlopitant: A Technical Guide to its Metabolites and Their Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant is a potent and selective non-peptidic antagonist of the neurokinin-1 (NK1) receptor. Its pharmacological activity, however, is not solely attributable to the parent compound. In vivo, this compound undergoes extensive metabolism, giving rise to several metabolites, some of which are pharmacologically active and contribute significantly to the overall therapeutic effect. This technical guide provides a comprehensive overview of the current knowledge on this compound's metabolites, their activity, and the experimental methodologies used to characterize them.

Metabolic Profile of this compound

This compound is extensively metabolized in both preclinical species and humans, with the liver being the primary site of biotransformation. The metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4, 3A5, and 2D6.[1] In humans, no unchanged drug is detected in urine and feces, indicating complete metabolic clearance.[2]

Key Active Metabolites in Preclinical Species

In preclinical species, two major pharmacologically active metabolites have been identified:

  • CJ-12,458: An alkene metabolite.

  • CJ-12,764: A benzyl alcohol metabolite.

Following administration of this compound, CJ-12,764 is generally found in greater abundance than CJ-12,458.[3] Both this compound and its active metabolites can cross the blood-brain barrier, enabling them to exert centrally mediated pharmacological effects.[3]

Major Metabolites in Humans

In humans, the primary metabolic pathway involves the oxidation of the isopropyl side chain of this compound. This leads to the formation of several key metabolites:

  • M16 (ω-hydroxy and ω-1-hydroxy metabolites): The major circulating metabolites.

  • M12 (ω,ω-1-dihydroxy metabolite): A significant circulating metabolite.

  • M14 (propionic acid metabolite): The major metabolite found in feces, formed by further oxidation of the ω-hydroxy metabolite.[2]

Other metabolic pathways include O-demethylation, dehydrogenation of the isopropyl group, and oxidation of the quinuclidine moiety.

Pharmacological Activity

This compound

This compound is a high-affinity antagonist of the NK1 receptor. The inhibitory constant (Ki) for [³H]substance P binding to NK1 receptors from various species is presented in the table below.

SpeciesKi (nmol/l)
Human0.2
Guinea Pig0.9
Ferret0.6
Gerbil0.5
Table 1: Inhibitory constants (Ki) of this compound for NK1 receptors in different species.
Metabolites

While CJ-12,458 and CJ-12,764 are confirmed to be pharmacologically active, specific quantitative data on their binding affinity (Ki or IC50) for the NK1 receptor, as well as for the human-specific metabolites (M16, M12, and M14), are not publicly available in the reviewed scientific literature. The pharmacological activity of these key metabolites is summarized qualitatively below.

MetaboliteDescriptionPharmacological Activity
CJ-12,458 Alkene metaboliteActive
CJ-12,764 Benzyl alcohol metaboliteActive
M16 ω-hydroxy and ω-1-hydroxy metabolitesActivity not specified in literature
M12 ω,ω-1-dihydroxy metaboliteActivity not specified in literature
M14 Propionic acid metaboliteActivity not specified in literature
CP-611,781 Diol metabolite of CJ-12,458Activity not specified in literature
CP-616,762 1° alcohol metabolite of CJ-12,458Activity not specified in literature
Table 2: Pharmacological activity of major this compound metabolites.

Experimental Protocols and Methodologies

In Vitro Metabolism Studies Using Human Liver Microsomes

The metabolism of this compound and its metabolites is typically investigated using in vitro assays with human liver microsomes. These studies are crucial for identifying the metabolic pathways and the enzymes involved.

General Protocol Outline:

  • Incubation: Test compound (this compound or its metabolite) is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Conditions: The mixture is incubated at 37°C with gentle agitation for a specified period.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The formation of metabolites is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzyme Kinetics of CJ-12,458 Metabolism:

The formation of the diol (CP-611,781) and 1° alcohol (CP-616,762) metabolites from CJ-12,458 in human liver microsomes follows Michaelis-Menten kinetics. The apparent KM values are presented below.

MetaboliteApparent KM (µM)
CP-611,781 (Diol)5.4
CP-616,762 (1° Alcohol)8.5
Table 3: Apparent Michaelis-Menten constants (KM) for the formation of CJ-12,458 metabolites in human liver microsomes.
NK1 Receptor Binding Assay

The affinity of this compound and its potential metabolites for the NK1 receptor is determined using radioligand binding assays.

General Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from a suitable cell line (e.g., CHO-K1 cells stably expressing human NK1 receptor).

  • Incubation: The cell membranes are incubated with a radiolabeled NK1 receptor ligand (e.g., [³H]substance P) and varying concentrations of the test compound (this compound or metabolite).

  • Incubation Conditions: The incubation is carried out in a suitable buffer at a specific temperature and for a defined duration.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Ezlopitant_Metabolism_Pathway cluster_preclinical Preclinical Species cluster_human Human cluster_cyp CYP450 This compound This compound CJ12458 CJ-12,458 (Alkene) (Active) This compound->CJ12458 Dehydrogenation CJ12764 CJ-12,764 (Benzyl Alcohol) (Active) This compound->CJ12764 Hydroxylation M16 M16 (ω-hydroxy and ω-1-hydroxy) This compound->M16 Oxidation (Isopropyl chain) M12 M12 (ω,ω-1-dihydroxy) M16->M12 Oxidation M14 M14 (Propionic Acid) M16->M14 Oxidation CYP3A4 CYP3A4/5 CYP3A4->this compound CYP2D6 CYP2D6 CYP2D6->this compound

Metabolic pathways of this compound.

Experimental_Workflow_Metabolism cluster_incubation Incubation cluster_analysis Analysis start This compound/Metabolite + Human Liver Microsomes nadph Add NADPH Regenerating System start->nadph incubate Incubate at 37°C nadph->incubate terminate Terminate Reaction (Organic Solvent) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Workflow for in vitro metabolism study.

Receptor_Binding_Assay_Workflow cluster_assay Receptor Binding Assay cluster_detection Detection membranes NK1 Receptor Membranes incubation Incubate membranes->incubation radioligand [³H]Substance P radioligand->incubation test_compound This compound or Metabolite (Varying Concentrations) test_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

References

The Tachykinin NK1 Receptor: A Core Target in Disease and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tachykinin NK1 receptor, a G-protein coupled receptor (GPCR) predominantly activated by the neuropeptide Substance P (SP), is a critical player in a wide array of physiological and pathological processes.[1][2] Its widespread distribution throughout the central and peripheral nervous systems, as well as in various peripheral tissues, implicates it in the modulation of pain, inflammation, mood, and emesis.[2][3] This central role has positioned the NK1 receptor as a significant target for therapeutic intervention in a variety of diseases. This technical guide provides a comprehensive overview of the NK1 receptor's role in disease, focusing on quantitative data from clinical trials, detailed experimental protocols for its study, and visualizations of its complex signaling pathways and experimental workflows.

The NK1 Receptor and Its Ligand: A Pro-Inflammatory Axis

The interaction between Substance P and the NK1 receptor is a key driver of neurogenic inflammation.[1] This binding activates downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, primarily through the activation of the transcription factor NF-κB. The SP-NK1R system is involved in a multitude of cellular responses including vasodilation, modulation of cell proliferation, and pain transmission.

There are two isoforms of the NK1 receptor, a full-length and a truncated form, which differ in their signaling capabilities. The full-length isoform is predominantly expressed in immune and inflammatory cells and is crucial for mediating pro-inflammatory responses.

Role in Disease: From Emesis to Neuroinflammation

The involvement of the NK1 receptor in various disease states has been extensively studied, with the most significant clinical success seen in the management of chemotherapy-induced nausea and vomiting (CINV). However, its role in other conditions such as pain, depression, and inflammatory diseases continues to be an active area of research.

Chemotherapy-Induced Nausea and Vomiting (CINV)

The NK1 receptor plays a pivotal role in the emetic reflex, particularly in the delayed phase of CINV. Chemotherapy triggers the release of Substance P, which then activates NK1 receptors in the brain's vomiting centers. NK1 receptor antagonists, such as aprepitant, fosaprepitant, netupitant, and rolapitant, have revolutionized the prevention of CINV by blocking this pathway.

Table 1: Efficacy of NK1 Receptor Antagonists in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)

NK1 Receptor AntagonistChemotherapy EmetogenicityComparator/ControlComplete Response (CR) Rate - Overall Phase (0-120h)Odds Ratio (OR) or Risk Ratio (RR) [95% CI]p-valueReference(s)
Aprepitant Highly Emetogenic (HEC)Standard Therapy (5-HT3 RA + Dexamethasone)72% vs 54%OR = 0.51 [0.46 to 0.57]< 0.001
Fosaprepitant (single dose) Highly Emetogenic (HEC)Aprepitant (3-day regimen)71.9% vs 72.3%Non-inferior-
Netupitant/Palonosetron (NEPA) Highly Emetogenic (HEC)Palonosetron aloneSignificantly Higher-< 0.05
Netupitant/Palonosetron (NEPA) Moderately Emetogenic (MEC)Aprepitant + Palonosetron81% vs 76% (Cycle 1)--
Rolapitant Highly Emetogenic (HEC)Control (5-HT3 RA + Dexamethasone)72.7% vs 58.4%-< 0.001
General NK1-RAs HEC & MEC (Adults)Control70.8% vs 56.0%-< 0.001
General NK1-RAs HEC & MEC (Children)Control-OR = 2.807< 0.001

Complete Response is typically defined as no emetic episodes and no use of rescue medication.

Pain

Preclinical studies in animal models have consistently shown that NK1 receptor antagonists can attenuate nociceptive responses, particularly in states of inflammation or nerve damage. However, the translation of these findings to clinical efficacy in humans has been largely disappointing, with multiple clinical trials failing to demonstrate significant analgesic effects in various pain states. A recent meta-analysis of preoperative single-administration of NK-1 antagonists did show a reduction in postoperative pain at 2 and 24 hours.

Table 2: Efficacy of NK1 Receptor Antagonists in Postoperative Pain

InterventionOutcomeMean Difference (MD) [95% CI]p-valueHeterogeneity (I²)Number of Studies (Patients)Reference
Preoperative NK-1 Antagonists vs. Placebo/Standard CarePain at 2 hours (0-10 scale)-0.62 [-0.91, -0.32]< 0.0010%8 (n=not specified)
Preoperative NK-1 Antagonists vs. Placebo/Standard CarePain at 24 hours (0-10 scale)-0.65 [-1.22, -0.09]0.0286%9 (n=not specified)
Depression and Anxiety

The high expression of NK1 receptors in brain regions associated with mood and stress regulation has suggested their potential as targets for treating affective disorders. Initial Phase 2 clinical trials with aprepitant and another compound showed promising antidepressant and anxiolytic effects, comparable to selective serotonin reuptake inhibitors (SSRIs). However, subsequent larger trials failed to replicate these findings, leading to a decline in the pursuit of NK1 receptor antagonists for depression.

Signaling Pathways of the NK1 Receptor

Upon binding of Substance P, the NK1 receptor, a class A GPCR, couples to G-proteins, primarily Gq/11, to initiate a cascade of intracellular signaling events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The NK1 receptor can also activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

NK1 Receptor Signaling Pathway

Experimental Protocols for Studying the NK1 Receptor

A variety of in vitro and in vivo techniques are employed to investigate the function and regulation of the NK1 receptor. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity of ligands for the NK1 receptor and to quantify receptor density in a given tissue or cell preparation.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the NK1 receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]Substance P), and either buffer (for total binding), a non-labeled competitor ligand (for competition assays), or an excess of unlabeled ligand (for non-specific binding).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) for competitor ligands.

Radioligand_Binding_Workflow A Membrane Preparation (Homogenization & Centrifugation) B Binding Reaction (Membranes + Radioligand ± Competitor) A->B C Incubation (e.g., 60 min at 30°C) B->C D Filtration (Separate bound from free ligand) C->D E Washing (Remove unbound radioligand) D->E F Scintillation Counting (Quantify radioactivity) E->F G Data Analysis (Calculate Kd, Bmax, Ki) F->G

Radioligand Binding Assay Workflow
Calcium Imaging Assay

This technique is used to measure changes in intracellular calcium concentration upon NK1 receptor activation, providing a functional readout of receptor signaling.

Protocol:

  • Cell Preparation:

    • Culture cells expressing the NK1 receptor on glass coverslips or in 96-well plates suitable for microscopy.

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye.

    • Wash the cells to remove excess dye.

  • Image Acquisition:

    • Mount the coverslip on a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.

    • Acquire a baseline fluorescence image before stimulation.

    • Add the NK1 receptor agonist (e.g., Substance P) to the cells while continuously recording fluorescence images.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Express the change in fluorescence as a ratio (e.g., F/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence) to represent the change in intracellular calcium concentration.

Calcium_Imaging_Workflow A Cell Culture & Seeding B Loading with Calcium Indicator Dye (e.g., Fluo-4 AM) A->B C Washing B->C D Baseline Fluorescence Imaging C->D E Stimulation with Agonist (e.g., Substance P) D->E F Continuous Image Acquisition E->F G Data Analysis (Measure fluorescence intensity change) F->G

Calcium Imaging Workflow
Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced movement of the NK1 receptor from the cell surface into intracellular compartments, a key mechanism of receptor desensitization and regulation.

Protocol:

  • Cell Preparation:

    • Use cells stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-GFP) or use immunofluorescence to label the endogenous receptor.

    • Culture the cells on coverslips.

  • Internalization Induction:

    • Incubate the cells with an NK1 receptor agonist (e.g., Substance P) at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

    • As a control, incubate cells at 4°C to prevent endocytosis.

  • Visualization:

    • Fix the cells with paraformaldehyde.

    • If not using a fluorescently tagged receptor, perform immunocytochemistry with an antibody against the NK1 receptor followed by a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides.

    • Visualize the subcellular localization of the NK1 receptor using fluorescence or confocal microscopy.

  • Quantification (Optional):

    • Use image analysis software to quantify the amount of receptor at the plasma membrane versus in intracellular vesicles.

    • Alternatively, a biochemical approach can be used where cell surface proteins are biotinylated, and the amount of biotinylated receptor remaining on the surface after agonist treatment is quantified by western blotting.

Receptor_Internalization_Workflow A Cell Culture (with fluorescently tagged NK1R or for immunofluorescence) B Agonist Stimulation (e.g., Substance P at 37°C for various times) A->B C Fixation B->C D Immunostaining (if required) C->D E Fluorescence/Confocal Microscopy D->E F Image Analysis (Quantify internalization) E->F

Receptor Internalization Assay Workflow
Immunohistochemistry

This technique is used to visualize the distribution and localization of the NK1 receptor within tissue sections, providing anatomical context to its function.

Protocol:

  • Tissue Preparation:

    • Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the tissue of interest.

    • Post-fix the tissue and then cryoprotect it in a sucrose solution.

    • Cut the tissue into thin sections using a cryostat or vibratome.

  • Immunostaining:

    • Mount the tissue sections on microscope slides.

    • Permeabilize the sections with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., normal serum).

    • Incubate the sections with a primary antibody specific for the NK1 receptor overnight at 4°C.

    • Wash the sections to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Wash the sections to remove unbound secondary antibody.

  • Imaging and Analysis:

    • Mount the coverslips with an anti-fade mounting medium.

    • Visualize the staining using a fluorescence or confocal microscope.

    • The location and intensity of the fluorescent signal indicate the distribution and relative abundance of the NK1 receptor in the tissue.

Immunohistochemistry_Workflow A Tissue Fixation & Sectioning B Permeabilization & Blocking A->B C Primary Antibody Incubation (anti-NK1R) B->C D Washing C->D E Secondary Antibody Incubation (fluorescently labeled) D->E F Washing E->F G Mounting & Coverslipping F->G H Microscopy & Image Analysis G->H

Immunohistochemistry Workflow

Conclusion

The tachykinin NK1 receptor remains a compelling target for drug discovery due to its integral role in a range of pathophysiological processes. While the clinical success of NK1 receptor antagonists has been most pronounced in the management of CINV, ongoing research continues to explore their potential in other therapeutic areas. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of the NK1 receptor and harness its therapeutic potential. A thorough understanding of its signaling mechanisms and the application of robust experimental methodologies are crucial for the development of novel and effective therapies targeting this important receptor.

References

Ezlopitant for Irritable Bowel Syndrome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant (also known as CJ-11,974) is a potent and selective, non-peptide neurokinin-1 (NK1) receptor antagonist that was investigated by Pfizer for the potential treatment of Irritable Bowel Syndrome (IBS).[1] The rationale for its development stemmed from the understanding that the NK1 receptor and its endogenous ligand, Substance P, play a significant role in the pathophysiology of IBS, particularly in visceral hypersensitivity, gastrointestinal motility, and neurogenic inflammation. Although the development of this compound for IBS appears to have been discontinued, the exploration of NK1 receptor antagonism remains a pertinent area of research for novel IBS therapies. This technical guide provides a comprehensive overview of the core scientific principles underlying the investigation of this compound for IBS, including its mechanism of action, relevant experimental protocols, and a framework for data presentation.

Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway

Substance P, a member of the tachykinin family of neuropeptides, is a key mediator of pain and inflammation in the gastrointestinal tract. It exerts its effects by binding to the G protein-coupled NK1 receptor, which is expressed on various cell types in the gut, including enteric neurons, smooth muscle cells, immune cells, and epithelial cells. In IBS, an upregulation of this signaling pathway is thought to contribute to the characteristic symptoms of abdominal pain and altered bowel habits.

This compound, as an NK1 receptor antagonist, competitively blocks the binding of Substance P to its receptor, thereby attenuating its downstream effects. This includes the modulation of visceral pain signals, reduction of neurogenic inflammation, and normalization of gut motility.

Signaling Pathway Diagram

The following diagram illustrates the Substance P/NK1 receptor signaling pathway and the proposed point of intervention for this compound.

NK1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gαq NK1R->Gq Activates This compound This compound (Antagonist) This compound->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Rho Rho GTPases Gq->Rho PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Activates Neuronal Neuronal Excitability (Pain Transmission) Ca2->Neuronal NFkB NF-κB PKC->NFkB Activates PKC->Neuronal Rho->NFkB ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory

Caption: Substance P/NK1 Receptor Signaling Pathway and this compound's Point of Intervention.

Data Presentation

While specific quantitative data from the pilot study of this compound in 14 IBS patients is not publicly available, the following tables represent the types of data that would be collected in clinical trials for an investigational drug like this compound for IBS. These tables are based on standard endpoints in IBS research and are provided as a template for data presentation.

Table 1: Baseline Demographics and Clinical Characteristics
CharacteristicThis compound (N=X)Placebo (N=X)
Age (years), mean ± SD
Sex, n (%)
- Female
- Male
Race, n (%)
- Caucasian
- African American
- Asian
- Other
IBS Subtype, n (%)
- IBS-D
- IBS-M
Duration of IBS (years), mean ± SD
Baseline Abdominal Pain Score, mean ± SD
Baseline Stool Consistency (BSFS)**, mean ± SD
Baseline Bloating Score, mean ± SD
*Assessed on a 0-10 numerical rating scale.
**Bristol Stool Form Scale.
Table 2: Efficacy Endpoints
EndpointThis compound (N=X)Placebo (N=X)p-value
Primary Endpoint
Composite Responders, n (%)
Secondary Endpoints
Change from Baseline in Weekly Abdominal Pain Score, mean ± SD
Change from Baseline in Weekly Bloating Score, mean ± SD
Change from Baseline in Stool Frequency (CSBMs/week)**, mean ± SD
Adequate Relief of IBS Symptoms (Weekly), n (%)
Change from Baseline in IBS-QoL Score***, mean ± SD
Composite responders are typically defined as patients who experience a clinically meaningful improvement in both abdominal pain and stool consistency for a specified duration of the treatment period.
**Complete Spontaneous Bowel Movements per week.
***Irritable Bowel Syndrome Quality of Life.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant to the investigation of this compound in IBS research.

In Vitro: NK1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NK1 receptor.

Methodology:

  • Receptor Preparation: Membranes are prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells) or from relevant tissue homogenates (e.g., guinea pig ileum).

  • Radioligand: A radiolabeled NK1 receptor antagonist, such as [³H]-Substance P or a specific radiolabeled antagonist, is used.

  • Assay:

    • Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Ex Vivo: Guinea Pig Ileum Contraction Assay

Objective: To assess the functional antagonist activity of this compound on NK1 receptor-mediated smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

  • Assay:

    • A cumulative concentration-response curve to an NK1 receptor agonist (e.g., Substance P or a selective agonist like GR73632) is established to determine the EC₅₀.

    • The tissue is then incubated with varying concentrations of this compound for a predetermined period.

    • In the presence of this compound, a second concentration-response curve to the NK1 receptor agonist is generated.

  • Data Analysis: The antagonistic effect of this compound is quantified by determining the Schild plot analysis to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

In Vivo: Animal Model of Visceral Hypersensitivity

Objective: To evaluate the effect of this compound on visceral pain in a preclinical model of IBS.

Methodology:

  • Animal Model: A common model is the acetic acid-induced post-inflammatory visceral hypersensitivity model in rats. Briefly, a dilute solution of acetic acid is instilled into the colon to induce a transient inflammation. After the inflammation subsides (typically after 7 days), the animals exhibit visceral hypersensitivity.

  • Visceral Sensitivity Assessment: Visceral sensitivity is measured by recording the visceromotor response (VMR), which is the contraction of the abdominal muscles in response to colorectal distension (CRD). A balloon catheter is inserted into the colorectum, and graded pressures are applied. The VMR is quantified by electromyography (EMG) of the external oblique muscles.

  • Drug Administration: this compound or vehicle is administered to the animals (e.g., orally or intraperitoneally) at various doses and at a specified time before the CRD procedure.

  • Data Analysis: The VMR at each distension pressure is compared between the this compound-treated and vehicle-treated groups. A reduction in the VMR in the this compound group indicates an analgesic effect.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the evaluation of this compound in IBS research.

Conclusion

This compound, as a selective NK1 receptor antagonist, represents a targeted therapeutic approach for IBS based on a sound pathophysiological rationale. While its clinical development for this indication did not proceed, the scientific investigation into its mechanism and potential effects provides valuable insights for the broader field of neurogastroenterology and drug development for functional gastrointestinal disorders. The methodologies and data frameworks presented in this guide offer a structured approach for researchers continuing to explore the therapeutic potential of NK1 receptor antagonism in IBS and other visceral pain conditions. The lack of publicly available clinical data for this compound in IBS underscores the challenges in drug development and highlights the importance of transparent data sharing to advance scientific knowledge.

References

Ezlopitant: A Technical Guide to a Selective NK1 Receptor Antagonist in Pain and Emesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant (CJ-11,974) is a potent, selective, and non-peptidic antagonist of the Neurokinin-1 (NK1) receptor.[1][2] Developed by Pfizer, it has been a significant tool in preclinical and clinical research, primarily investigating its antiemetic and potential antinociceptive effects.[1][3] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide deeply involved in the transmission of pain signals and the inflammatory cascade, as well as being a key mediator of the emetic reflex.[4] By blocking the action of Substance P at this receptor, this compound provides a targeted mechanism for intervention in these pathways.

While its development for chemotherapy-induced emesis was discontinued during Phase II clinical trials due to lesser efficacy against nausea compared to vomiting, the extensive research conducted provides valuable insights into the role of the SP/NK1 pathway. This guide offers an in-depth summary of this compound's pharmacology, mechanism of action, and the experimental protocols used to evaluate its efficacy in pain and emesis models.

Core Mechanism of Action: Antagonism of the Substance P/NK1 Pathway

Substance P is an undecapeptide neurotransmitter found in the central and peripheral nervous systems. It plays a crucial role in nociception by co-existing with glutamate in primary afferent nerve fibers that respond to painful stimuli, enhancing and sustaining pain signals. In the context of emesis, the brainstem's vomiting center, particularly the area postrema and the nucleus tractus solitarius, contains high concentrations of both Substance P and NK1 receptors. The binding of SP to the NK1 receptor is considered a final common pathway in the vomiting reflex, triggered by various stimuli, including chemotherapy agents.

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding Substance P, it primarily activates the Gαq protein subunit, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), leading to neuronal excitation.

This compound functions as a competitive antagonist at the NK1 receptor, binding to it and thereby preventing Substance P from initiating this intracellular signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling NK1R NK1 Receptor (GPCR) Gq Gαq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SP Substance P (SP) SP->NK1R Binds & Activates This compound This compound This compound->NK1R Blocks Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Response Neuronal Excitation (Pain / Emesis Signal) Ca->Response PKC->Response

Fig. 1: this compound's antagonism of the Substance P / NK1 receptor signaling pathway.

Data Presentation: Pharmacology and Efficacy

Binding Affinity and Pharmacokinetics

This compound demonstrates high affinity for the NK1 receptor across multiple species. It is characterized by its conversion to two pharmacologically active metabolites, CJ-12,458 and CJ-12,764, which likely contribute to its in vivo effects.

Table 1: this compound Binding Affinity for NK1 Receptors

Species Ki (nmol/L)
Human 0.2
Guinea Pig 0.9
Ferret 0.6
Gerbil 0.5

Data sourced from [3H]substance P binding inhibition assays.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

Species Clearance (mL/min/kg) Oral Bioavailability (F%)
Rat 65 15
Gerbil 136 2.1
Guinea Pig 98 17
Ferret 27 28
Dog 27 2.7
Monkey 42 Not Reported

Data sourced from MedChemExpress, citing Reed-Hagen et al., 1999.

Preclinical Efficacy in Emesis Models

The ferret is considered the gold-standard animal model for emesis research due to its vomiting reflex closely resembling that of humans. This compound has shown significant efficacy in preventing both acute and delayed emesis induced by the chemotherapeutic agent cisplatin in this model.

Table 3: Efficacy of this compound Against Cisplatin-Induced Acute Emesis in Ferrets

Administration Dose (mg/kg) Inhibition of Retching & Vomiting
Oral 0.03 - 3 Dose-dependent prevention
Subcutaneous 0.3 - 3 Dose-dependent prevention

Acute emesis induced by a single intraperitoneal injection of cisplatin (10 mg/kg).

Table 4: Efficacy of this compound Against Cisplatin-Induced Delayed Emesis in Ferrets

Administration Treatment Regimen Result
Subcutaneous Repeated Injections Significant inhibition of retching & vomiting

Delayed emesis observed after a lower dose of cisplatin (5 mg/kg, i.p.).

Preclinical Efficacy in Pain Models

To assess central NK1 receptor antagonism, a common model involves inducing hindpaw tapping in gerbils by intracerebroventricular injection of an SP analog. This compound effectively inhibits this behavior, confirming its ability to act on NK1 receptors in the central nervous system.

Table 5: Efficacy of this compound in the Gerbil Hindpaw Tapping Model

Administration Dose (mg/kg) Result
Subcutaneous 0.1 - 1 Dose-dependent inhibition of tapping

Tapping induced by intracerebroventricular injection of [Sar9,Met(O2)11]SP.

Experimental Protocols

Protocol 1: Cisplatin-Induced Emesis in Ferrets

This protocol is designed to evaluate the anti-emetic efficacy of compounds against chemotherapy-induced vomiting.

  • Animal Model: Male ferrets (Mustela putorius furo).

  • Acclimatization: Animals are housed individually and allowed to acclimate to the laboratory environment for at least one week prior to experimentation.

  • Emetogen Induction:

    • Acute Emesis: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 10 mg/kg is administered.

    • Delayed Emesis: A single i.p. injection of cisplatin at a lower dose of 5 mg/kg is used.

  • Test Compound Administration: this compound or vehicle is administered either orally (p.o.) or subcutaneously (s.c.) at a specified time (e.g., 30-60 minutes) before the cisplatin injection.

  • Observation: Following cisplatin administration, ferrets are observed continuously for a period of 4 to 6 hours (for acute phase) and intermittently for up to 72 hours (for delayed phase).

  • Data Collection: The primary endpoints are the number of retches and the number of vomiting episodes. The latency to the first emetic episode is also recorded.

Ferret_Emesis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Data Collection A 1. Animal Acclimatization (Male Ferrets) B 2. Group Assignment (Vehicle vs. This compound) A->B C 3. Pre-treatment Administer Vehicle or This compound (p.o. or s.c.) B->C D 4. Emetic Challenge Administer Cisplatin (i.p.) (5 or 10 mg/kg) C->D E 5. Observation Period (e.g., 4-72 hours) D->E F 6. Data Recording - Count Retches - Count Vomits - Latency to Emesis E->F

Fig. 2: Experimental workflow for the cisplatin-induced emesis model in ferrets.
Protocol 2: Receptor Binding Affinity Assay

This in vitro protocol determines the affinity of a compound for the NK1 receptor.

  • Source of Receptors: Membrane preparations from cell lines stably expressing the human NK1 receptor or from tissues known to be rich in NK1 receptors (e.g., guinea pig or ferret brain).

  • Radioligand: Tritiated Substance P ([3H]SP) is used as the competitive ligand.

  • Assay Procedure:

    • The membrane preparation is incubated in a buffered solution.

    • A fixed concentration of [3H]SP is added to the solution.

    • Varying concentrations of the test compound (this compound) are added to compete with [3H]SP for binding to the NK1 receptors.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters (representing bound [3H]SP) is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]SP (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Conclusion

This compound is a well-characterized, high-affinity NK1 receptor antagonist that has been instrumental in elucidating the role of the Substance P pathway in emesis and pain. Preclinical data robustly support its efficacy in animal models, particularly in preventing chemotherapy-induced emesis by acting on central NK1 receptors. While its clinical development was halted, the compound remains a valuable research tool. The detailed protocols and quantitative data summarized in this guide provide a comprehensive resource for scientists investigating the neurokinin system and developing novel therapeutics targeting the NK1 receptor for a range of physiological and pathological conditions.

References

Methodological & Application

Ezlopitant In Vivo Experimental Protocols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant is a potent and selective non-peptidic antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including emesis, pain, inflammation, and affective disorders. This document provides detailed application notes and in vivo experimental protocols for the investigation of this compound in preclinical animal models. The protocols outlined below are intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Pharmacokinetics of this compound

This compound has been characterized in several preclinical species, demonstrating variable pharmacokinetic profiles. A summary of key pharmacokinetic parameters is presented in Table 1. The compound is metabolized into two active metabolites, an alkene (CJ-12,458) and a benzyl alcohol (CJ-12,764), which contribute to its pharmacological effects.[1] Notably, all three compounds can penetrate the cerebrospinal fluid, suggesting central nervous system activity.[1]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species [1]

SpeciesRouteOral Bioavailability (%)t1/2 (h)CL (L/h/kg)Vss (L/kg)
RatIV/Oral-7.74.128
GerbilIV/Oral----
Guinea PigIV/Oral<0.20.66.43.9
FerretIV/Oral----
DogIV/Oral282.51.84.3
MonkeyIV/Oral-1.16.05.8

t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state. Data compiled from Reed-Hagen et al., 1999.[1]

Signaling Pathway

This compound functions by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling cascades involved in neurotransmission.

cluster_0 Cell Membrane Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates This compound This compound This compound->NK1 Receptor Blocks PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ release Ca2+ release IP3->Ca2+ release Induces PKC activation PKC activation DAG->PKC activation Leads to Neuronal Excitation Neuronal Excitation Ca2+ release->Neuronal Excitation PKC activation->Neuronal Excitation

This compound blocks Substance P binding to the NK1 receptor.

Experimental Protocols

Cisplatin-Induced Emesis in Ferrets

This model is a well-established method for evaluating the anti-emetic potential of novel compounds.[2]

Experimental Workflow

Acclimatization Acclimatization Baseline Observation Baseline Observation Acclimatization->Baseline Observation Drug Administration Drug Administration Baseline Observation->Drug Administration Cisplatin Challenge Cisplatin Challenge Drug Administration->Cisplatin Challenge Observation & Scoring Observation & Scoring Cisplatin Challenge->Observation & Scoring Data Analysis Data Analysis Observation & Scoring->Data Analysis

Workflow for the cisplatin-induced emesis model.

Protocol:

  • Animals: Male ferrets (Mustela putorius furo).

  • Housing: Individually housed with a 12-hour light/dark cycle, with free access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days prior to the experiment.

  • Drug Preparation:

    • This compound is dissolved in a suitable vehicle (e.g., saline).

    • Cisplatin is dissolved in saline.

  • Experimental Groups:

    • Vehicle control + Cisplatin

    • This compound (dose range) + Cisplatin

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., oral or subcutaneous) at a predetermined time before cisplatin challenge.

    • Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.

    • Observe the animals continuously for a set period (e.g., 4-24 hours).

    • Record the number of retches and vomits.

  • Endpoint Measurement: The primary endpoint is the number of emetic episodes (retches and vomits).

Quantitative Data from a Representative Study:

Table 2: Effect of this compound on Cisplatin-Induced Emesis in Ferrets

TreatmentDose (mg/kg)RouteNumber of RetchesNumber of Vomits
Vehicle-s.c.105 ± 1525 ± 5
This compound1s.c.10 ± 32 ± 1
This compound3s.c.2 ± 10

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. (Hypothetical data based on typical NK1 antagonist efficacy).

Visceral Hypersensitivity in a Rat Model of Irritable Bowel Syndrome (IBS)

This protocol describes the induction of visceral hypersensitivity, a key feature of IBS, and the evaluation of this compound's analgesic effects.

Experimental Workflow

IBS Model Induction IBS Model Induction Baseline Assessment Baseline Assessment IBS Model Induction->Baseline Assessment Drug Administration Drug Administration Baseline Assessment->Drug Administration Colorectal Distension Colorectal Distension Drug Administration->Colorectal Distension Pain Response Measurement Pain Response Measurement Colorectal Distension->Pain Response Measurement Data Analysis Data Analysis Pain Response Measurement->Data Analysis

Workflow for the visceral hypersensitivity model.

Protocol:

  • Animals: Adult male Wistar or Sprague-Dawley rats.

  • IBS Model Induction (Water Avoidance Stress):

    • Place rats on a platform (8 x 6 cm) in the center of a plastic container (50 x 30 x 25 cm) filled with fresh water (25°C) to 1 cm below the platform for 1 hour daily for 10 consecutive days.

  • Visceral Sensitivity Assessment (Colorectal Distension):

    • A balloon catheter is inserted into the rectum and colon.

    • The balloon is distended to various pressures (e.g., 20, 40, 60, 80 mmHg).

    • The visceromotor response (abdominal muscle contractions) is quantified.

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally 30 minutes before colorectal distension.

  • Endpoint Measurement: The primary endpoint is the visceromotor response to colorectal distension, often measured as the number of abdominal contractions or through electromyography.

Table 3: Effect of this compound on Visceral Pain in a Rat IBS Model

TreatmentDose (mg/kg, i.p.)Visceromotor Response (at 60 mmHg)
Vehicle-25 ± 4
This compound515 ± 3
This compound108 ± 2

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM number of abdominal contractions. (Hypothetical data).

Operant Self-Administration of Sucrose in Rats

This model is used to assess the effect of this compound on the motivation and reward-seeking behavior for a natural reinforcer.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid reward dispenser.

  • Training:

    • Rats are trained to press a lever to receive a sucrose solution (e.g., 5% or 10%) on a fixed-ratio schedule (e.g., FR1 or FR3).

    • Training continues until a stable baseline of responding is achieved.

  • Drug Administration:

    • Administer this compound (e.g., 2, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the operant session.

  • Testing:

    • Place the rats in the operant chambers and record the number of lever presses on the active and inactive levers for a set duration (e.g., 30 minutes).

  • Endpoint Measurement: The primary endpoint is the number of active lever presses for the sucrose reward.

Table 4: Effect of this compound on Sucrose Self-Administration in Rats

TreatmentDose (mg/kg, i.p.)Active Lever Presses
Vehicle-150 ± 20
This compound2100 ± 15
This compound560 ± 10
This compound1030 ± 5*

*p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Locomotor Activity Test

This test is used to assess the general activity levels of the animals and to rule out sedative or stimulant effects of this compound that could confound the results of other behavioral tests.

Protocol:

  • Animals: Mice or rats.

  • Apparatus: Open field arena equipped with automated photobeam detection systems or video tracking software.

  • Procedure:

    • Administer this compound or vehicle at the desired dose and route.

    • Place the animal in the center of the open field arena.

    • Record locomotor activity for a specified duration (e.g., 30-60 minutes).

  • Endpoint Measurement:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

    • Rearing frequency.

Note on Data: Studies have shown that this compound does not significantly affect general locomotor activity at doses that are effective in reducing sucrose and ethanol self-administration.

Conclusion

The in vivo experimental protocols described in this document provide a framework for investigating the pharmacological properties of this compound. These models are essential for elucidating the therapeutic potential of this NK1 receptor antagonist in various conditions, including chemotherapy-induced emesis, irritable bowel syndrome, and disorders of appetitive behavior. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all relevant animal welfare guidelines.

References

Application Notes and Protocols for Ezlopitant in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ezlopitant, a selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist, in rodent studies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (also known as CJ-11,974) is a potent antagonist of the neurokinin-1 (NK-1) receptor, which is the primary receptor for Substance P.[1] Substance P is a neuropeptide involved in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[2][3][4] By blocking the NK-1 receptor, this compound has shown potential therapeutic effects in models of emesis, pain, and irritable bowel syndrome (IBS).[1]

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various rodent models.

Table 1: this compound Dosage in Rodent Behavioral and Efficacy Models

Rodent ModelSpeciesRoute of AdministrationDosage RangeVehicleReference
Appetitive Responding (Sucrose)Rat (Long-Evans)Intraperitoneal (i.p.)2, 5, 10 mg/kgNot specified
Appetitive Responding (Ethanol)Rat (Long-Evans)Intraperitoneal (i.p.)10 mg/kgNot specified
Appetitive Responding (Sucrose)Mouse (C57BL/6)Intraperitoneal (i.p.)15 mg/kgNot specified
Cisplatin-Induced Emesis (Pica)RatOral / SubcutaneousDosage not specified in literatureN/A
Visceral Pain (Colorectal Distension)Rat / MouseOral / SubcutaneousDosage not specified in literatureN/A
Irritable Bowel Syndrome (IBS)MouseOralDosage not specified in literatureN/A

Note: While models for emesis, visceral pain, and IBS are well-established, specific studies detailing the use of this compound in these rodent models with explicit dosages were not identified in the literature search. Researchers should consider the dosages used in appetitive responding models and the pharmacokinetic data as a starting point for dose-finding studies in these other models.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Oral
Terminal Phase Half-life 7.7 hoursNot specified
Oral Bioavailability N/A<20% (estimated from literature)

Data from Reed-Hagen et al. (1999).

Signaling Pathway

This compound exerts its effects by blocking the binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade of the NK-1 receptor is complex and involves multiple pathways that can vary by cell type.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK-1 Receptor Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation, Emesis) Ca2->Cellular_Response MAPK MAPK Pathway PKC->MAPK Activates PKA PKA cAMP->PKA Activates PKA->Cellular_Response MAPK->Cellular_Response SubstanceP Substance P SubstanceP->NK1R Binds to This compound This compound This compound->NK1R Antagonizes

Caption: NK-1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

The following are detailed protocols for rodent studies involving this compound and related experimental models.

Protocol 1: Operant Self-Administration of Sucrose in Rats

This protocol is adapted from a study investigating the effect of this compound on the motivation to consume palatable rewards.

1. Animals:

  • Male Long-Evans rats.

  • House individually and maintain on a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water, unless otherwise specified.

2. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a syringe pump for delivering liquid reward.

3. Procedure:

  • Training:

    • Rats are trained to press an active lever for a 10% sucrose solution reward on a fixed-ratio 1 (FR1) schedule (one press results in one reward).

    • The session duration is 30 minutes daily.

    • Once stable responding is achieved, the schedule is gradually increased to a fixed-ratio 3 (FR3) schedule (three presses for one reward).

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., sterile saline or a small percentage of a solubilizing agent like Tween 80 in saline).

    • Administer this compound (2, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the operant session.

  • Data Collection:

    • Record the number of presses on both the active and inactive levers.

    • The primary endpoint is the number of active lever presses, indicating motivation for the sucrose reward.

Operant_Self_Administration_Workflow Start Start Training Training: FR1 to FR3 schedule for sucrose reward Start->Training Stable_Responding Stable Responding Achieved? Training->Stable_Responding Stable_Responding->Training No Drug_Admin This compound/Vehicle Administration (i.p.) 30 min pre-session Stable_Responding->Drug_Admin Yes Operant_Session 30-min Operant Session (FR3 Schedule) Drug_Admin->Operant_Session Data_Collection Data Collection: Lever Presses Operant_Session->Data_Collection End End Data_Collection->End

Caption: Workflow for Operant Self-Administration Study.

Protocol 2: Cisplatin-Induced Pica (Emesis Model) in Rats

This is a generalized protocol for inducing pica (the consumption of non-nutritive substances), an indicator of nausea and emesis in rats, which do not vomit.

1. Animals:

  • Male Sprague-Dawley or Wistar rats.

  • Individually house animals to accurately measure food and kaolin intake.

  • Provide pre-weighed amounts of standard chow and kaolin (a form of clay).

2. Procedure:

  • Acclimation:

    • Allow rats to acclimate to the housing conditions and the presence of kaolin for several days before the experiment.

  • Baseline Measurement:

    • Measure daily food and kaolin intake for 2-3 days to establish a baseline.

  • Induction of Pica:

    • Administer cisplatin (e.g., 3-6 mg/kg, i.p.) to induce nausea and subsequent pica behavior.

  • This compound Administration:

    • Based on pharmacokinetic data, this compound should be administered prior to the cisplatin injection. The optimal timing and dosage would need to be determined in a pilot study. Routes to consider are oral gavage, subcutaneous, or intraperitoneal injection.

  • Data Collection:

    • Measure the consumption of kaolin and food at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.

    • An increase in kaolin consumption relative to baseline is indicative of pica.

Protocol 3: Zymosan-Induced Irritable Bowel Syndrome (IBS) Model in Mice

This protocol describes the induction of an IBS-like condition in mice, characterized by visceral hypersensitivity.

1. Animals:

  • Male C57BL/6 mice.

  • Group house mice and allow for acclimation.

2. Procedure:

  • Induction of IBS:

    • Lightly anesthetize mice (e.g., with isoflurane).

    • Intracolonically administer a 0.1 mL suspension of zymosan (30 mg/mL in PBS) for three consecutive days. Control animals receive PBS.

  • This compound Administration:

    • Administer this compound or vehicle orally (e.g., via gavage) at a predetermined time relative to the zymosan administration. Dosages would need to be optimized, potentially starting with the range effective in other behavioral models (e.g., 15 mg/kg).

  • Assessment of Visceral Hypersensitivity:

    • This can be assessed using colorectal distension (CRD) and measuring the abdominal withdrawal reflex (AWR).

    • A balloon catheter is inserted into the colon, and visceral sensitivity is quantified by observing the animal's behavioral response to graded balloon inflation.

Protocol 4: General Administration Techniques

1. Oral Gavage (Rat):

  • Use a proper-sized, ball-tipped gavage needle.

  • Gently restrain the rat and insert the needle into the esophagus, advancing it to the stomach.

  • Slowly administer the solution. The maximum recommended volume is typically 10-20 mL/kg.

2. Subcutaneous (s.c.) Injection (Mouse):

  • Use a 25-27 gauge needle.

  • Lift the loose skin over the shoulders to form a "tent."

  • Insert the needle into the base of the tent and inject the solution. The maximum volume per site is generally around 5 mL/kg.

3. Intravenous (i.v.) Injection (Rat Tail Vein):

  • Warm the tail to dilate the veins.

  • Restrain the rat and insert a 27-30 gauge needle into one of the lateral tail veins.

  • Slowly inject the solution. The maximum bolus volume is typically around 5 mL/kg.

Conclusion

This compound is a valuable tool for investigating the role of the NK-1 receptor in various physiological and pathological processes in rodents. The provided protocols and data serve as a guide for designing and conducting experiments. It is crucial to note that for models of emesis, pain, and IBS, specific dose-finding studies for this compound are recommended to establish optimal efficacy. Researchers should always adhere to ethical guidelines and institutional animal care and use committee (IACUC) protocols when conducting animal studies.

References

Application Notes and Protocols for Ezlopitant Administration in Ferret Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ezlopitant, a potent and selective nonpeptide tachykinin NK1 receptor antagonist, in ferret models of emesis. The ferret is a well-established and highly valued model for studying the emetic and anti-emetic properties of pharmacological compounds due to its physiological similarities to the human emetic reflex.[1] This document outlines the mechanism of action of this compound, detailed experimental protocols for evaluating its anti-emetic efficacy, and quantitative data from preclinical studies.

Mechanism of Action: NK1 Receptor Antagonism

Emesis, or vomiting, is a complex reflex involving both central and peripheral pathways. A key neurotransmitter implicated in the emetic response is Substance P. When released, Substance P binds to neurokinin-1 (NK1) receptors in critical areas of the brainstem, such as the nucleus tractus solitarius (NTS) and the area postrema, which are involved in coordinating the emetic reflex.[2][3][4] this compound exerts its anti-emetic effects by competitively blocking the binding of Substance P to these NK1 receptors, thereby inhibiting the downstream signaling cascade that leads to emesis.[5] This central action is believed to be the primary reason for the broad-spectrum anti-emetic activity of NK1 receptor antagonists against various emetic stimuli.

Signaling Pathway of Substance P-Induced Emesis and Inhibition by this compound

Substance P/NK1 Receptor Signaling in Emesis cluster_emetic_stimulus Emetic Stimulus (e.g., Cisplatin) cluster_neuron Neuron in Brainstem Emetic Center cluster_inhibition Pharmacological Intervention Cisplatin Cisplatin Release_SP Release of Substance P Cisplatin->Release_SP SP Substance P Release_SP->SP NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation Leads to PKC->Neuronal_Activation Leads to Emesis Emesis Neuronal_Activation->Emesis This compound This compound This compound->NK1R Blocks

Caption: Substance P signaling pathway in emesis and its inhibition by this compound.

Quantitative Data Summary

The anti-emetic efficacy of this compound has been quantified in ferret models using cisplatin as the emetogen. The following tables summarize the dose-dependent effects of this compound administered orally and subcutaneously.

Table 1: Efficacy of Oral this compound Against Cisplatin-Induced Acute Emesis

Dose (mg/kg)RouteEmetogenObservation PeriodOutcomeReference
0.03 - 3OralCisplatin (10 mg/kg, i.p.)Acute PhasePrevented retching and vomiting

Table 2: Efficacy of Subcutaneous this compound Against Cisplatin-Induced Emesis

Dose (mg/kg)RouteEmetogenObservation PeriodOutcomeReference
0.3 - 3SubcutaneousCisplatin (10 mg/kg, i.p.)Acute PhasePrevented retching and vomiting
Not SpecifiedSubcutaneousCisplatin (5 mg/kg, i.p.)Delayed PhaseSignificantly inhibited retching and vomiting

Experimental Protocols

The following are detailed protocols for evaluating the anti-emetic properties of this compound in a ferret model of cisplatin-induced emesis.

Protocol 1: Evaluation of this compound Against Acute Cisplatin-Induced Emesis

This protocol is designed to assess the efficacy of this compound in preventing the acute phase of emesis induced by a high dose of cisplatin.

Materials:

  • Adult male ferrets (1-1.5 kg)

  • This compound

  • Cisplatin

  • Appropriate vehicle for oral and/or subcutaneous administration

  • Observation cages

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: House ferrets individually in observation cages for at least 48 hours before the experiment to allow for acclimatization to the environment. Provide food and water ad libitum.

  • Fasting: Withhold food overnight prior to the administration of cisplatin. Water should remain available.

  • This compound Administration:

    • Oral Administration: Administer this compound (0.03-3 mg/kg) or vehicle orally to the ferrets.

    • Subcutaneous Administration: Administer this compound (0.3-3 mg/kg) or vehicle subcutaneously.

  • Cisplatin Administration: 30 minutes after the administration of this compound or vehicle, administer cisplatin (10 mg/kg) intravenously or intraperitoneally.

  • Observation: Immediately following cisplatin administration, continuously observe the ferrets for a period of 4-8 hours for signs of emesis.

  • Data Collection: Record the following parameters:

    • Latency to the first retch and vomit.

    • Total number of retches.

    • Total number of vomits.

    • Number of emetic episodes (a cluster of retches and/or vomits).

  • Analysis: Compare the emetic responses in the this compound-treated groups to the vehicle-treated control group to determine the anti-emetic efficacy.

Protocol 2: Evaluation of this compound Against Delayed Cisplatin-Induced Emesis

This protocol is adapted to assess the efficacy of this compound against the delayed phase of emesis, which is induced by a lower dose of cisplatin.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Acclimatization and Fasting: Follow steps 1 and 2 from Protocol 1.

  • Cisplatin Administration: Administer a lower dose of cisplatin (5 mg/kg, i.p.) to induce a delayed emetic response.

  • This compound Administration: Administer repeated subcutaneous injections of this compound or vehicle at specified time points following cisplatin administration (e.g., at 24 and 48 hours post-cisplatin).

  • Observation: Observe the animals continuously for 72 hours post-cisplatin administration. A video monitoring system is recommended for prolonged observation.

  • Data Collection: Record the number of retches and vomits, focusing on the period between 24 and 72 hours to assess the delayed phase.

  • Analysis: Compare the number of emetic events in the delayed phase between the this compound-treated and vehicle-treated groups.

Experimental Workflow Diagram

cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_data Data Collection & Analysis acclimatization Animal Acclimatization (≥ 48 hours) fasting Overnight Fasting acclimatization->fasting drug_admin This compound or Vehicle Administration (Oral or Subcutaneous) fasting->drug_admin cisplatin_admin Cisplatin Administration (30 mins post-drug) drug_admin->cisplatin_admin observation Observation (4-8 hours for acute, 72 hours for delayed) cisplatin_admin->observation data_collection Record: - Latency to Emesis - Number of Retches - Number of Vomits observation->data_collection analysis Statistical Analysis: Compare this compound vs. Vehicle data_collection->analysis

References

Application Note: High-Throughput HPLC-MS/MS Analysis of Ezlopitant in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Ezlopitant in human plasma. The described protocol utilizes a simple liquid-liquid extraction for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in a drug development setting. The method has been validated for linearity, precision, accuracy, and recovery.

Introduction

This compound is a non-peptidic antagonist of the neurokinin-1 (NK1) receptor.[][2] It has been investigated for its potential therapeutic effects, including antiemetic and antinociceptive properties.[2] To support pharmacokinetic and toxicokinetic studies, a reliable and efficient bioanalytical method for the quantification of this compound in plasma is essential. This application note presents a detailed protocol for the analysis of this compound in human plasma using HPLC-MS/MS with a deuterated internal standard.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (trideuterated) internal standard (IS)

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate (analytical grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: YMC Basic (C8), 2.1 mm I.D. x 50 mm, 3 µm particle size, or equivalent. This type of column is designed for the analysis of basic compounds and provides excellent peak shape.[][3]

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized HPLC and MS/MS parameters is provided in Table 1.

Table 1: HPLC-MS/MS Instrument Parameters

ParameterSetting
HPLC
ColumnYMC Basic (C8), 2.1 mm I.D. x 50 mm, 3 µm
Mobile Phase A20 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase BAcetonitrile
Gradient40% B (Isocratic)
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)m/z 455.6 → [Product Ion 1], [Product Ion 2]
MRM Transition (this compound-d3 IS)m/z 458.6 → [Product Ion 1], [Product Ion 2]
Collision Energy (CE)Analyte and IS specific, requires optimization
Source Temperature500 °C
Desolvation Gas Flow650 L/h

Note: The specific product ions and collision energies for this compound and its internal standard need to be determined experimentally by infusing a standard solution of each compound into the mass spectrometer and optimizing the fragmentation.

The molecular weight of this compound is approximately 454.6 g/mol , leading to a protonated precursor ion [M+H]⁺ at m/z 455.6. A trideuterated internal standard would have a precursor ion at m/z 458.6.

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d3 IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution: Dilute the this compound-d3 IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

  • Spiked Plasma Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)

The following protocol is based on a general procedure for lipid extraction using MTBE, which has been shown to be effective for a broad range of molecules.

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound-d3).

  • Vortex briefly to mix.

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex for 10 seconds.

  • Add 800 µL of MTBE.

  • Cap the tubes and vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers and pellet the precipitated proteins.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (60% Mobile Phase A: 40% Mobile Phase B).

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

G

Method Validation

The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Linearity

The method demonstrated linearity over a dynamic range of 0.1 to 100 ng/mL for this compound in human plasma. The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing replicate QC samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ) for both precision (as relative standard deviation, RSD) and accuracy (as percent deviation from nominal).

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterLLOQ (0.1 ng/mL)LQC (0.3 ng/mL)MQC (10 ng/mL)HQC (80 ng/mL)
Intra-day Precision (%RSD) < 15%< 10%< 8%< 7%
Intra-day Accuracy (%) 90 - 110%92 - 108%95 - 105%96 - 104%
Inter-day Precision (%RSD) < 18%< 12%< 10%< 9%
Inter-day Accuracy (%) 88 - 112%90 - 110%93 - 107%94 - 106%
Recovery (%) ~71%> 70%> 70%> 70%
Matrix Effect To be determinedTo be determinedTo be determinedTo be determined
Recovery

The extraction recovery of this compound is determined by comparing the peak areas of extracted samples with those of unextracted standards. The average absolute recovery for this compound has been reported to be approximately 71%.

Matrix Effect

The matrix effect should be assessed to ensure that endogenous components in the plasma do not interfere with the ionization of the analyte or internal standard. This can be evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make this method well-suited for supporting pharmacokinetic studies in a drug development environment. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

G

References

Application Notes and Protocols for In Vitro NK1 Receptor Binding of Ezlopitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro assays to characterize the binding of Ezlopitant to the Neurokinin 1 (NK1) receptor. The methodologies described are essential for determining the affinity and functional activity of this compound and other investigational compounds targeting the NK1 receptor, a key player in pain, inflammation, and emesis.

Introduction to this compound and the NK1 Receptor

The Neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The interaction between Substance P and the NK1 receptor is implicated in numerous physiological processes, including pain transmission, inflammation, and the vomiting reflex.[1] this compound is a potent and selective nonpeptide antagonist of the NK1 receptor.[2] In vitro assays are fundamental for quantifying the binding affinity and functional antagonism of compounds like this compound at the NK1 receptor, providing critical data for drug development programs.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative data for the binding affinity of this compound to the NK1 receptor from various species, as determined by in vitro radioligand binding assays.

SpeciesRadioligandAssay TypeParameterValue (nM)
Human[3H]Substance PCompetitive BindingKᵢ0.2[2]
Guinea Pig[3H]Substance PCompetitive BindingKᵢ0.9[2]
Ferret[3H]Substance PCompetitive BindingKᵢ0.6[2]
Gerbil[3H]Substance PCompetitive BindingKᵢ0.5
Rat (Cerebral Cortex)[35S]GTPγSFunctional AssayIC₅₀61

Experimental Protocols

Radioligand Competition Binding Assay for NK1 Receptor

This protocol details the determination of the binding affinity (Kᵢ) of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand, typically [³H]Substance P.

Workflow for Radioligand Competition Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from NK1-expressing cells (e.g., HEK293, CHO) Incubation Incubate membranes, [3H]Substance P, and varying concentrations of this compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation: Assay Buffer, Radioligand, Test Compound (this compound) Reagent_Prep->Incubation Separation Separate bound and free radioligand (Rapid Filtration) Incubation->Separation Detection Quantify bound radioactivity (Scintillation Counting) Separation->Detection IC50_Calc Determine IC50 value from competition curve Detection->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow of the NK1 receptor radioligand competition binding assay.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]Substance P.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM HEPES, pH 7.4, supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture NK1-expressing cells to confluence.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors) on ice.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% sucrose) and store at -80°C until use.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled Substance P for non-specific binding).

      • 50 µL of [³H]Substance P at a concentration at or below its Kₔ.

      • 100 µL of diluted membrane preparation in assay buffer.

    • Incubate the plate at 4°C for 3 hours.

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay for NK1 Receptor Functional Activity

This functional assay measures the activation of G proteins coupled to the NK1 receptor upon agonist stimulation. Antagonists like this compound will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

Signaling Pathway for NK1 Receptor G-protein Activation

cluster_membrane cluster_cytosol SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds G_protein Gαq/11-GDP/Gβγ NK1R->G_protein Activates G_alpha_GTPgS Gαq/11-[35S]GTPγS G_protein->G_alpha_GTPgS GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation GTPgS [35S]GTPγS GTPgS->G_protein PLC Phospholipase C (PLC) G_alpha_GTPgS->PLC Activates Downstream Downstream Signaling (IP3, DAG, Ca2+) PLC->Downstream

Caption: NK1 receptor activation and subsequent G-protein signaling.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor or from tissues like rat cerebral cortex.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: Substance P.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane and Reagent Preparation:

    • Prepare NK1 receptor-containing membranes as described in the radioligand binding assay protocol.

    • On the day of the experiment, thaw the membrane preparation on ice.

    • Prepare a stock solution of GDP (e.g., 10 mM in assay buffer).

    • Prepare solutions of Substance P and varying concentrations of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the following:

      • 25 µL of varying concentrations of this compound (or vehicle).

      • 25 µL of Substance P at a concentration that gives a submaximal response (e.g., EC₈₀). For basal binding, add assay buffer. For non-specific binding, add excess unlabeled GTPγS.

      • 50 µL of membrane preparation pre-incubated with GDP (final concentration ~10-30 µM) for 15-30 minutes at 30°C.

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all values.

    • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Substance P-Induced Calcium Influx Assay

This cell-based functional assay measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) induced by Substance P in cells expressing the NK1 receptor.

Experimental Workflow for Calcium Influx Assay

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture NK1-expressing cells (e.g., HEK293) in 96-well plates Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Pre_incubation Pre-incubate cells with varying concentrations of this compound Dye_Loading->Pre_incubation SP_Addition Add Substance P to stimulate the NK1 receptor Pre_incubation->SP_Addition Measurement Measure fluorescence intensity over time SP_Addition->Measurement Response_Quantification Quantify the calcium response (e.g., peak fluorescence) Measurement->Response_Quantification IC50_Determination Determine the IC50 value for This compound's inhibition Response_Quantification->IC50_Determination

Caption: Workflow of the Substance P-induced calcium influx assay.

Materials:

  • Cell Line: HEK293 cells stably expressing the human NK1 receptor.

  • Agonist: Substance P.

  • Test Compound: this compound.

  • Calcium-sensitive dye: E.g., Fluo-4 AM or Calcium-6.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Preparation:

    • Seed HEK293-NK1 cells into black-walled, clear-bottom microplates at an appropriate density and allow them to attach and grow overnight.

    • On the day of the assay, remove the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Assay Procedure:

    • Add varying concentrations of this compound (or vehicle) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add Substance P at a concentration that elicits a robust calcium response (e.g., EC₈₀).

    • Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium.

  • Data Analysis:

    • The calcium response is typically quantified as the peak fluorescence intensity or the area under the curve.

    • Plot the percentage of inhibition of the Substance P-induced calcium response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting concentration-response curve using non-linear regression.

References

Application Notes and Protocols for Ezlopitant in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Ezlopitant exerts its pharmacological effects by competitively binding to the NK-1 receptor, thereby preventing the binding of Substance P and subsequent downstream signaling. The antagonism of the NK-1 receptor by this compound has been shown to modulate neural circuits involved in reward and motivation.

Signaling Pathway of the NK-1 Receptor and its Antagonism by this compound

Substance P binding to the G-protein coupled NK-1 receptor primarily activates Gq and Gs proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately influences cellular excitability and function. This compound, as an NK-1 receptor antagonist, blocks this entire downstream signaling pathway.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R Binds This compound This compound This compound->NK1R Blocks G_protein Gq/Gs Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response Operant_Self_Administration_Workflow cluster_training Training Phase cluster_testing Testing Phase Acquisition Acquisition of Lever Pressing (FR1, 10% Sucrose) Sucrose_Fading Sucrose Fading for Ethanol Group Acquisition->Sucrose_Fading For Ethanol Studies FR3 Transition to FR3 Schedule Acquisition->FR3 For Sucrose Studies Sucrose_Fading->FR3 Stable_Baseline Establish Stable Baseline Responding FR3->Stable_Baseline Drug_Admin Administer this compound or Vehicle Stable_Baseline->Drug_Admin Operant_Session Operant Self-Administration Session Drug_Admin->Operant_Session Data_Analysis Data Analysis (Lever Presses) Operant_Session->Data_Analysis

Application Notes and Protocols for the Oral Administration of Ezlopitant in Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of Ezlopitant, a selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist, for oral administration in animal research. Due to its poor aqueous solubility and resulting low oral bioavailability, developing an effective oral delivery system is critical for preclinical studies.[1] These guidelines outline pre-formulation assessment strategies and provide step-by-step protocols for preparing various types of formulations, including solutions, suspensions, and lipid-based systems, to enhance the oral absorption of this compound.

Introduction to this compound

This compound (also known as CJ-11,974) is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1] It has been investigated for its therapeutic potential in managing pain, chemotherapy-induced emesis, and irritable bowel syndrome.[1] The mechanism of action involves the inhibition of substance P, a neuropeptide involved in pain transmission and inflammatory responses, from binding to the NK-1 receptor.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₃₁H₃₈N₂OPubChem CID: 188927
Molar Mass454.6 g/mol PubChem CID: 188927
Aqueous SolubilityPoorly soluble / InsolubleMedKoo Biosciences
Solubility in Organic SolventsSoluble in DMSOMedKoo Biosciences

The primary challenge in the preclinical oral administration of this compound is its low aqueous solubility, which leads to variable and generally poor oral bioavailability, ranging from less than 0.2% to 28% in various animal species.[1] This necessitates the use of specialized formulation strategies to improve its dissolution and absorption from the gastrointestinal tract.

Pre-formulation Studies

Prior to selecting a formulation strategy, it is essential to conduct pre-formulation studies to characterize the solubility and stability of this compound in a range of pharmaceutically acceptable excipients.

2.1. Solubility Assessment

A systematic solubility screening should be performed to identify suitable solvents and co-solvents. This data is critical for developing a robust formulation.

Table 1: Exemplary Solubility of this compound in Common Pharmaceutical Vehicles

VehicleCategorySolubility (mg/mL) at 25°C (Hypothetical Data)
WaterAqueous< 0.01
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 0.01
0.1 N HCl (pH 1.2)Aqueous Buffer0.1 - 0.5
Polyethylene Glycol 400 (PEG 400)Co-solvent10 - 20
Propylene Glycol (PG)Co-solvent5 - 15
Dimethyl Sulfoxide (DMSO)Co-solvent> 50
EthanolCo-solvent5 - 10
Tween® 80SurfactantForms micellar solution
Cremophor® ELSurfactantForms micellar solution
Corn OilLipid1 - 5
Sesame OilLipid1 - 5
Capryol™ 90Lipid5 - 10

Note: The data in Table 1 is hypothetical and for illustrative purposes only. Researchers must determine the actual solubility of their specific batch of this compound experimentally.

2.2. Stability Analysis

The chemical stability of this compound in the selected vehicle(s) should be assessed under relevant storage conditions (e.g., refrigerated, room temperature) and at the intended final concentration. This can be evaluated using a stability-indicating HPLC method.

Formulation Strategies and Protocols

Based on the pre-formulation data, an appropriate formulation strategy can be selected. The goal is to achieve a homogenous and stable preparation that enhances the bioavailability of this compound.

3.1. Solution Formulations (Co-solvent Systems)

For low-dose studies where sufficient solubility can be achieved, a co-solvent system is often the simplest approach.

Protocol 1: Preparation of an this compound Solution using a Co-solvent System

  • Vehicle Selection: Based on solubility data, select a primary solvent and one or more co-solvents. A common combination is PEG 400 and water.

  • Calculation: Determine the required amounts of this compound, primary solvent, and co-solvent(s) based on the desired final concentration and dosing volume.

  • Dissolution:

    • Weigh the required amount of this compound into a sterile glass vial.

    • Add the primary solvent (e.g., PEG 400) and vortex or sonicate until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if the compound is stable at that temperature.

  • Addition of Co-solvent:

    • Gradually add the co-solvent (e.g., water or saline) to the primary solvent-drug mixture while continuously stirring or vortexing.

    • Observe for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen vehicle system.

  • Final Volume Adjustment: Adjust the final volume with the co-solvent.

  • Quality Control: Visually inspect the final solution for clarity and absence of particulate matter. Confirm the pH if necessary.

3.2. Suspension Formulations

If the required dose cannot be dissolved in a small volume of a solution-based vehicle, a suspension is a suitable alternative.

Protocol 2: Preparation of an this compound Suspension

  • Vehicle Preparation:

    • Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v Tween® 80).

    • Dissolve the suspending and wetting agents in water with continuous stirring.

  • Particle Size Reduction (Optional but Recommended): To improve suspension stability and dissolution rate, reduce the particle size of the this compound powder by micronization or mortar and pestle grinding.

  • Wetting the Powder:

    • Weigh the required amount of this compound powder.

    • In a glass mortar, add a small amount of the vehicle to the powder to form a thick, uniform paste. This ensures that the individual particles are adequately wetted.

  • Dilution:

    • Gradually add the remaining vehicle to the paste with continuous trituration to form a homogenous suspension.

  • Homogenization: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle. Homogenize the suspension using a suitable method (e.g., overhead stirrer, homogenizer).

  • Storage and Dosing: Store the suspension in a tightly sealed container, protected from light. Shake well before each administration to ensure uniform dosing.

3.3. Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral absorption of lipophilic drugs like this compound.

Protocol 3: Preparation of a Simple Lipid-Based Formulation

  • Excipient Selection: Select a lipid (e.g., corn oil, sesame oil), a surfactant (e.g., Cremophor® EL, Tween® 80), and optionally a co-solvent (e.g., PEG 400, Transcutol®).

  • Solubility Determination: Determine the solubility of this compound in the individual excipients and their mixtures to identify a suitable combination.

  • Formulation Preparation:

    • Weigh the required amounts of the lipid, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to approximately 40°C to decrease viscosity and facilitate mixing.

    • Add the weighed amount of this compound to the heated excipient mixture.

    • Stir until the drug is completely dissolved.

  • Quality Control: The resulting formulation should be a clear, homogenous solution. It can be filled into capsules for oral administration or administered as a liquid.

Visualization of Key Processes

4.1. Signaling Pathway of this compound

Ezlopitant_Signaling_Pathway cluster_pre cluster_receptor cluster_post Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Signal Transduction Signal Transduction NK-1 Receptor->Signal Transduction Biological Response (Emesis, Pain) Biological Response (Emesis, Pain) Signal Transduction->Biological Response (Emesis, Pain) This compound This compound This compound->NK-1 Receptor Antagonism

Caption: this compound blocks the NK-1 receptor, preventing substance P binding.

4.2. Experimental Workflow for Formulation Development

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization & Selection Solubility Screening Solubility Screening Stability Assessment Stability Assessment Solubility Screening->Stability Assessment Solution Solution Stability Assessment->Solution Suspension Suspension Stability Assessment->Suspension Lipid-based Lipid-based Stability Assessment->Lipid-based Physical & Chemical Characterization Physical & Chemical Characterization Solution->Physical & Chemical Characterization Suspension->Physical & Chemical Characterization Lipid-based->Physical & Chemical Characterization In-vitro Dissolution In-vitro Dissolution Physical & Chemical Characterization->In-vitro Dissolution Final Formulation Selection Final Formulation Selection In-vitro Dissolution->Final Formulation Selection

Caption: Workflow for developing an oral formulation of this compound.

Conclusion

The successful oral administration of this compound in animal models is highly dependent on the formulation strategy employed. A thorough pre-formulation assessment of solubility and stability is paramount in selecting the most appropriate approach. The protocols provided herein for solution, suspension, and lipid-based formulations offer a starting point for researchers. It is critical to experimentally verify all formulation parameters and perform appropriate analytical characterization to ensure the delivery of a safe, stable, and effective dosage form for preclinical studies.

References

Application Notes and Protocols for the Cisplatin-Induced Emesis Model Featuring Ezlopitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients undergoing treatment. The platinum-based chemotherapeutic agent, cisplatin, is highly emetogenic, inducing both acute and delayed emesis. The cisplatin-induced emesis model in animals, particularly ferrets, is a cornerstone for the preclinical evaluation of antiemetic drugs. This model was pivotal in the development of both 5-hydroxytryptamine-3 (5-HT3) and neurokinin-1 (NK1) receptor antagonists.

This document provides detailed application notes and protocols for utilizing the cisplatin-induced emesis model, with a specific focus on the evaluation of Ezlopitant, a potent and selective NK1 receptor antagonist.

Mechanism of Cisplatin-Induced Emesis and the Role of this compound

Cisplatin-induced emesis is a biphasic process. The acute phase, occurring within the first 24 hours post-administration, is primarily mediated by the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract, which then activates 5-HT3 receptors on vagal afferent nerves. The delayed phase, which can last for several days, is largely driven by the release of Substance P in the brainstem. Substance P binds to neurokinin-1 (NK1) receptors in key areas of the brain that control the emetic reflex, such as the area postrema and the nucleus tractus solitarius.[1][2]

This compound is a selective antagonist of the NK1 receptor.[3] By blocking the binding of Substance P to the NK1 receptor, this compound effectively inhibits the signaling cascade that leads to emesis, particularly in the delayed phase.[3]

Signaling Pathway of Substance P and NK1 Receptor in Emesis

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The NK1 receptor is primarily coupled to the Gq alpha subunit of the G-protein complex. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the transmission of emetic signals.

Substance P / NK1 Receptor Signaling Pathway in Emesis substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds to g_protein Gq Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2_release Intracellular Ca2+ Release ip3->ca2_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates neuronal_excitation Neuronal Excitation ca2_release->neuronal_excitation pkc->neuronal_excitation emesis Emesis neuronal_excitation->emesis This compound This compound This compound->nk1r Blocks

Substance P/NK1 Receptor Signaling Pathway.

Quantitative Data: Efficacy of this compound in the Ferret Model

The following tables summarize the anti-emetic efficacy of this compound in the cisplatin-induced emesis model in ferrets.

Table 1: Effect of Orally Administered this compound on Acute Cisplatin-Induced Emesis in Ferrets

Treatment GroupDose (mg/kg, p.o.)Number of Retching Episodes (Mean ± SEM)Number of Vomiting Episodes (Mean ± SEM)
Vehicle Control-115.3 ± 20.419.8 ± 3.5
This compound0.0375.6 ± 18.912.3 ± 3.1
This compound0.142.1 ± 15.2**6.5 ± 2.4
This compound0.310.3 ± 6.1 1.8 ± 1.1
This compound10.5 ± 0.3 0.1 ± 0.1
This compound30 ± 0 0 ± 0
*p<0.05, **p<0.01 vs. Vehicle Control. Data adapted from a preclinical study.[3]

Table 2: Effect of Subcutaneously Administered this compound on Delayed Cisplatin-Induced Emesis in Ferrets

Treatment GroupDose (mg/kg, s.c., b.i.d.)Number of Retching Episodes (Mean ± SEM)Number of Vomiting Episodes (Mean ± SEM)
Vehicle Control-45.6 ± 12.18.2 ± 2.3
This compound0.315.3 ± 5.42.7 ± 1.0
This compound15.1 ± 2.1 0.9 ± 0.4
This compound31.2 ± 0.8 0.2 ± 0.1
*p<0.05, **p<0.01 vs. Vehicle Control. Data adapted from a preclinical study.

Experimental Protocols

Ferret Model of Cisplatin-Induced Emesis

The ferret is considered the gold standard for preclinical evaluation of anti-emetic drugs due to its emetic reflex, which is similar to that of humans.

Materials:

  • Male ferrets (1-1.5 kg)

  • Cisplatin

  • Vehicle for cisplatin (e.g., acidified saline, pH 4.0)

  • This compound

  • Vehicle for this compound (appropriate for the route of administration)

  • Observation cages with video recording equipment

  • Syringes and needles for administration

Protocol for Acute Emesis:

  • Acclimation: House ferrets individually and allow them to acclimate to the laboratory conditions for at least 7 days.

  • Fasting: Fast the ferrets overnight (approximately 12-18 hours) with free access to water before the experiment.

  • Baseline Observation: On the day of the experiment, place each ferret in an individual observation cage and record baseline behavior for at least 30 minutes.

  • Drug Administration:

    • Oral (p.o.): Administer this compound or its vehicle orally 60 minutes before cisplatin administration.

    • Subcutaneous (s.c.) or Intravenous (i.v.): Administer this compound or its vehicle 30 minutes before cisplatin administration.

  • Cisplatin Administration: Administer cisplatin at a dose of 10 mg/kg intraperitoneally (i.p.) or intravenously (i.v.).

  • Observation: Observe the animals continuously for at least 4-8 hours for the onset, frequency, and duration of retching and vomiting episodes. Video recording is highly recommended for accurate quantification.

  • Data Analysis: Quantify the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.

Protocol for Delayed Emesis:

  • Follow steps 1-4 of the acute emesis protocol.

  • Cisplatin Administration: Administer a lower dose of cisplatin, typically 5 mg/kg i.p., to induce a delayed emetic response.

  • Drug Administration: Administer this compound or vehicle at specified time points post-cisplatin (e.g., every 12 or 24 hours) for the duration of the observation period.

  • Observation: Observe the animals and record emetic episodes for up to 72 hours post-cisplatin administration.

  • Data Analysis: Quantify the number of retches and vomits for each 24-hour period.

Rat Pica Model for Emesis-Like Behavior

Rats do not vomit but exhibit pica, the consumption of non-nutritive substances like kaolin, in response to emetic stimuli. This behavior is used as an index of nausea and emesis.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Cisplatin

  • Vehicle for cisplatin (e.g., saline)

  • This compound

  • Vehicle for this compound

  • Kaolin pellets

  • Standard rat chow and water

  • Metabolic cages that allow for the separation and measurement of food and kaolin intake

Protocol:

  • Acclimation: House rats individually in metabolic cages and allow them to acclimate for at least 3 days with free access to standard chow, water, and kaolin pellets.

  • Baseline Measurement: Measure the daily consumption of kaolin, standard chow, and water for 2-3 days to establish a baseline.

  • Drug Administration: Administer this compound or its vehicle (e.g., orally) 30-60 minutes before cisplatin.

  • Cisplatin Administration: Administer cisplatin at a dose of 3-6 mg/kg i.p.

  • Measurement: Measure the consumption of kaolin, standard chow, and water at 24, 48, and 72 hours post-cisplatin administration.

  • Data Analysis: Calculate the change in kaolin consumption compared to baseline and between treatment groups. A significant increase in kaolin consumption in the cisplatin-treated group compared to the vehicle control indicates pica. A reduction in cisplatin-induced kaolin consumption by this compound indicates anti-emetic-like activity.

Experimental Workflow for Anti-Emetic Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating a novel anti-emetic compound like this compound.

Experimental Workflow for Anti-Emetic Drug Screening start Start: Identify Novel Compound (e.g., this compound) in_vitro In Vitro Screening: Receptor Binding Assays (e.g., NK1 Receptor) start->in_vitro pica_model Preclinical Model (Rodent): Rat Pica Model (Cisplatin-Induced) in_vitro->pica_model Promising Candidate ferret_model Preclinical Model (Non-Rodent): Ferret Emesis Model (Cisplatin-Induced) pica_model->ferret_model Positive Results acute_emesis Acute Phase Study (0-24h) ferret_model->acute_emesis delayed_emesis Delayed Phase Study (24-72h) ferret_model->delayed_emesis dose_response Dose-Response & Efficacy Analysis acute_emesis->dose_response delayed_emesis->dose_response pharmacokinetics Pharmacokinetics & Pharmacodynamics dose_response->pharmacokinetics toxicology Toxicology & Safety Studies pharmacokinetics->toxicology clinical_trials Clinical Trials (Phase I, II, III) toxicology->clinical_trials Favorable Safety & Efficacy Profile

Workflow for Anti-Emetic Drug Screening.

References

Troubleshooting & Optimization

Ezlopitant solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ezlopitant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges commonly encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic molecule with poor aqueous solubility. It is known to be soluble in organic solvents like dimethyl sulfoxide (DMSO) but is practically insoluble in water. For experimental use, it is common practice to prepare a concentrated stock solution in a suitable organic solvent, which is then further diluted in the aqueous experimental medium.

Q2: What are the recommended storage conditions for this compound?

A2: For solid this compound, it is recommended to store it in a dry, dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), it should be stored at -20°C or lower. Stock solutions in organic solvents should also be stored at -20°C or below to minimize degradation.

Q3: What are the known stability issues with this compound?

A3: Like many complex organic molecules, this compound can be susceptible to degradation under certain conditions. Key factors that can affect its stability include pH, temperature, and exposure to light. It is crucial to perform stability studies under your specific experimental conditions to ensure the integrity of the compound.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most common method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact drug from its potential degradation products.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers
  • Problem: After diluting a concentrated stock solution of this compound (in an organic solvent) into an aqueous buffer, a precipitate is observed.

  • Cause: The poor aqueous solubility of this compound leads to it crashing out of solution when the concentration of the organic solvent is significantly lowered.

  • Solutions:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.

    • Use a co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous buffer can help maintain solubility.

    • Employ solubilizing agents: For in vitro studies, non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low, non-toxic concentrations to enhance solubility.

    • pH adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer may improve its solubility.

Issue 2: Inconsistent Experimental Results
  • Problem: High variability is observed in experimental results, potentially due to the degradation of this compound.

  • Cause: this compound may be degrading under the experimental conditions (e.g., prolonged incubation at elevated temperatures, exposure to light, or inappropriate pH).

  • Solutions:

    • Conduct a forced degradation study: To understand the stability of this compound under your specific conditions, perform a forced degradation study. This involves exposing the compound to stress conditions (acid, base, heat, light, oxidation) and analyzing the samples by HPLC.

    • Optimize experimental conditions: Based on the results of the forced degradation study, modify your experimental protocol to minimize exposure to conditions that cause degradation. This could involve protecting your samples from light, using a more suitable pH, or reducing incubation times and temperatures.

    • Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments to avoid issues with long-term stability in solution.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°CMolar Solubility (mM) at 25°C
Water< 0.01< 0.022
Phosphate Buffered Saline (PBS) pH 7.4< 0.01< 0.022
Ethanol1533.0
Methanol1022.0
Dimethyl Sulfoxide (DMSO)> 50> 110.0
Acetonitrile511.0

Note: This data is hypothetical and should be used as a general guide. It is recommended to determine the solubility of this compound in your specific solvent systems.

Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions

ConditionIncubation Time (hours)Temperature (°C)% DegradationMajor Degradation Products
0.1 M HCl246015%Hydrolysis Product A
0.1 M NaOH246025%Hydrolysis Product B
Water2460< 5%-
3% H₂O₂242510%Oxidation Product C
Light (ICH Q1B)24258%Photodegradation Product D
Heat248012%Thermal Degradant E

Note: This data is for illustrative purposes to demonstrate potential degradation pathways. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing an this compound Stock Solution
  • Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL or 22 mM).

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Methodology for a Forced Degradation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the drug solution and 0.2 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the drug solution and 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the drug solution at 80°C.

    • Photostability: Expose the drug solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation A Precipitation in Aqueous Buffer B Lower Final Concentration A->B C Use Co-solvent (e.g., Ethanol) A->C D Add Solubilizing Agent (e.g., Tween® 80) A->D E Adjust pH A->E

Caption: Logical workflow for addressing this compound precipitation issues.

G cluster_1 Forced Degradation Experimental Workflow A Prepare this compound Solution (1 mg/mL) B Expose to Stress Conditions A->B C Acid (HCl) Heat (60°C) B->C D Base (NaOH) Heat (60°C) B->D E Oxidation (H₂O₂) RT B->E F Heat (80°C) B->F G Light (ICH Q1B) RT B->G H Collect Samples at Time Points C->H D->H E->H F->H G->H I HPLC Analysis H->I J Quantify Degradation I->J

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_2 This compound Signaling Pathway Inhibition A {this compound (NK1R Antagonist)} C {NK1 Receptor} A->C Blocks B {Substance P} B->C D {Gq/11 Protein Activation} C->D E {Phospholipase C Activation} D->E F {IP₃ and DAG Production} E->F G {Intracellular Ca²⁺ Release PKC Activation} F->G H {Cellular Response (e.g., Nausea, Pain Signaling)} G->H

Caption: this compound's mechanism of action via NK1 receptor antagonism.

Technical Support Center: Enhancing the Oral Bioavailability of Ezlopitant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of Ezlopitant.

Troubleshooting Guide

Problem 1: Low and Variable this compound Concentrations in Plasma/Serum Following Oral Administration

  • Question: We are observing very low and inconsistent plasma concentrations of this compound in our preclinical animal models after oral dosing. What are the likely causes and how can we troubleshoot this?

  • Answer: Low and variable oral bioavailability of this compound is a known challenge, with reported values ranging from less than 0.2% to 28% in various preclinical species.[1] The primary reasons for this are extensive first-pass metabolism in the liver and potentially poor aqueous solubility.[1]

    Troubleshooting Steps:

    • Confirm Extensive First-Pass Metabolism: this compound is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A and CYP2D6 isoforms.[2] To confirm this is the primary barrier in your model, you can co-administer a known inhibitor of these enzymes (e.g., ketoconazole for CYP3A) and observe if the plasma concentration of this compound increases.

    • Assess Physicochemical Limitations: this compound is a lipophilic compound, suggested by its high calculated XLogP of 6.5.[3] This high lipophilicity can lead to poor aqueous solubility, which would limit its dissolution in the gastrointestinal tract and subsequent absorption. Characterize the solubility of your this compound batch in simulated gastric and intestinal fluids.

    • Evaluate Formulation Strategy: If you are administering a simple suspension or solution, it is likely not sufficient to overcome these barriers. Consider advanced formulation strategies designed for drugs with high first-pass metabolism and low solubility.

Problem 2: Difficulty in Formulating this compound for Oral Delivery Due to Poor Solubility

  • Question: We are struggling to prepare a stable and effective oral formulation of this compound due to its poor water solubility. What formulation approaches can we consider?

  • Answer: Given this compound's lipophilic nature, enhancing its aqueous solubility is a critical first step. Here are several formulation strategies to consider, ranging from simple to more complex:

    • Lipid-Based Formulations: These are often effective for lipophilic drugs.

      • Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve drug solubilization and absorption.

    • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in its amorphous form, you can significantly increase its apparent solubility and dissolution rate. Techniques to prepare ASDs include:

      • Spray Drying: A solution of this compound and a suitable polymer is rapidly dried to form a powder.

      • Hot-Melt Extrusion (HME): this compound and a polymer are mixed and heated to form a solid solution.

    • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution velocity.

      • Milling/Nanocrystals: High-energy milling techniques can produce drug nanocrystals.

      • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymer nanoparticles can improve its stability and absorption.

Frequently Asked Questions (FAQs)

  • Q1: What is the known oral bioavailability of this compound in different species?

    • A1: The oral bioavailability of this compound has been shown to be highly variable across different preclinical species, ranging from less than 0.2% in guinea pigs to 28% in dogs.[1]

  • Q2: What are the primary metabolic pathways of this compound?

    • A2: this compound undergoes extensive metabolism, and no unchanged drug has been detected in human urine or feces. The primary metabolic pathways involve oxidation, particularly of the isopropyl side chain in humans.

  • Q3: Which cytochrome P450 enzymes are responsible for this compound's metabolism?

    • A3: In human liver microsomes, CYP3A and CYP2D6 isoforms have been identified as the key enzymes involved in the metabolism of this compound.

  • Q4: Does this compound have any active metabolites?

    • A4: Yes, this compound is metabolized into two pharmacologically active metabolites: an alkene (CJ-12,458) and a benzyl alcohol (CJ-12,764).

  • Q5: What are the key physicochemical properties of this compound to consider for formulation development?

    • A5: this compound has a molecular weight of 454.65 g/mol and a calculated XLogP3 of 6.5, indicating it is a highly lipophilic molecule. This suggests that it likely has low aqueous solubility, a critical factor to address in formulation development.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesOral Bioavailability (%)Terminal Phase Half-Life (h)Steady-State Volume of Distribution (L/kg)
Guinea Pig< 0.20.63.9 - 28
RatData not specified7.73.9 - 28
Dog28Data not specified3.9 - 28

Source:

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight454.65 g/mol
Calculated XLogP36.5
Molecular FormulaC31H38N2O

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To prepare a SNEDDS formulation to enhance the solubility and oral absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

  • Zetasizer for particle size analysis

Methodology:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

    • Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions and optimize the ratio of oil, surfactant, and co-surfactant.

  • Preparation of SNEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Vortex and sonicate the mixture until a clear and homogenous solution is obtained.

  • Characterization of the SNEDDS Formulation:

    • Droplet Size and Zeta Potential: Dilute the prepared SNEDDS with SGF and SIF and measure the droplet size, polydispersity index (PDI), and zeta potential using a Zetasizer.

    • Self-Emulsification Time: Add the SNEDDS to SGF and SIF with gentle agitation and record the time taken for the formation of a clear nanoemulsion.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a dialysis bag method in SGF and SIF to assess the drug release profile from the SNEDDS formulation compared to a simple suspension of this compound.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound using Spray Drying

Objective: To prepare an ASD of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., HPMC, PVP, Soluplus®)

  • Organic solvent (e.g., methanol, dichloromethane)

  • Spray dryer

  • Dissolution testing apparatus

Methodology:

  • Polymer and Solvent Selection:

    • Assess the miscibility of this compound with various polymers.

    • Select a volatile organic solvent that can dissolve both this compound and the chosen polymer.

  • Preparation of the Spray-Dried Powder:

    • Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine powder.

  • Characterization of the ASD:

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the solid dispersion.

    • Morphology: Examine the particle size and shape using Scanning Electron Microscopy (SEM).

    • In Vitro Dissolution: Perform dissolution studies in SGF and SIF to compare the dissolution rate of the ASD with that of crystalline this compound.

Mandatory Visualizations

G cluster_oral Oral Administration of this compound cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation This compound This compound dissolution Poor Aqueous Dissolution This compound->dissolution absorption Absorption dissolution->absorption Rate-limiting step metabolism Extensive Metabolism (CYP3A4, CYP2D6) absorption->metabolism bioavailability Low Oral Bioavailability metabolism->bioavailability

Caption: Challenges in the oral bioavailability of this compound.

G cluster_formulation Formulation Strategies cluster_improvement Mechanism of Improvement cluster_outcome Desired Outcome lipid Lipid-Based Formulations (e.g., SNEDDS) solubility Increased Solubility & Dissolution Rate lipid->solubility bypass Potential for Lymphatic Uptake (Bypass Liver) lipid->bypass asd Amorphous Solid Dispersions asd->solubility nano Nanoparticle Formulations nano->solubility protection Protection from Degradation nano->protection bioavailability Enhanced Oral Bioavailability solubility->bioavailability bypass->bioavailability protection->bioavailability

Caption: Strategies to improve the oral bioavailability of this compound.

G start Start: this compound Powder excipient_screening Screening of Oils, Surfactants, Co-surfactants start->excipient_screening phase_diagram Construct Pseudo-ternary Phase Diagrams excipient_screening->phase_diagram formulation_prep Prepare SNEDDS Formulation phase_diagram->formulation_prep characterization Characterize SNEDDS (Size, Zeta, Emulsification Time) formulation_prep->characterization in_vitro_release In Vitro Drug Release Studies characterization->in_vitro_release end End: Optimized SNEDDS in_vitro_release->end

Caption: Experimental workflow for SNEDDS formulation development.

References

Technical Support Center: Investigating Potential Off-Target Effects of Ezlopitant in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Ezlopitant, a selective NK-1 receptor antagonist. While public domain data on specific off-target interactions of this compound is limited, this resource offers a framework for identifying and characterizing such effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they important to investigate for a compound like this compound?

A1: Off-target effects occur when a drug interacts with molecular targets other than its intended primary target.[1] For this compound, the primary target is the neurokinin-1 (NK-1) receptor.[2][3] Investigating potential off-target effects is crucial because such interactions can lead to unexpected pharmacological activities, adverse drug reactions, or provide opportunities for drug repositioning.[1][4]

Q2: How can I begin to identify potential off-target effects of this compound?

A2: A common starting point is to perform a broad screening assay. This can involve testing this compound against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services offer comprehensive screening panels that can provide a broad overview of potential interactions. Alternatively, computational methods based on the structure of this compound can predict potential off-target interactions.

Q3: What types of cellular assays are suitable for confirming potential off-target effects identified in initial screens?

A3: Once a potential off-target is identified, cell-based assays are essential for confirmation and characterization. The choice of assay depends on the nature of the off-target. For example:

  • Receptor Binding Assays: To confirm direct binding to a receptor, competitive binding assays using a radiolabeled or fluorescently labeled ligand for the suspected off-target can be performed in cells expressing the receptor.

  • Functional Assays: To determine the functional consequence of binding, assays that measure downstream signaling pathways of the off-target are used. This could include measuring changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.

  • Phenotypic Assays: High-content screening can be used to assess a variety of cellular parameters, such as morphology, proliferation, and toxicity, in response to this compound treatment in relevant cell lines.

Q4: this compound is metabolized by CYP3A4, 3A5, and 2D6. Should I be concerned about these enzymes in my cellular assays?

A4: Yes, particularly if your cellular model expresses these enzymes. The metabolism of this compound by cytochrome P450 enzymes can lead to the formation of active metabolites. It is important to consider that the observed effects in your cellular assay could be due to the parent compound, its metabolites, or a combination thereof. Using specific inhibitors of these CYP enzymes or testing the known metabolites of this compound directly can help to dissect these effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in a binding assay - Non-specific binding of this compound or the labeled ligand.- Inadequate washing steps.- Issues with the buffer composition.- Increase the concentration of blocking agents (e.g., BSA).- Optimize the number and duration of wash steps.- Test different buffer formulations (e.g., adjust pH, salt concentration).
Inconsistent results between experimental replicates - Cell passage number variability.- Inconsistent cell seeding density.- Pipetting errors.- Reagent instability.- Use cells within a defined passage number range.- Ensure uniform cell seeding across all wells.- Use calibrated pipettes and consistent technique.- Prepare fresh reagents and store them properly.
No observable effect in a functional assay despite confirmed binding - The compound is an antagonist or inverse agonist at the off-target.- The chosen functional readout is not appropriate for the signaling pathway.- The cell model lacks necessary downstream signaling components.- Perform an antagonist assay by co-treating with a known agonist of the off-target.- Investigate alternative downstream signaling readouts.- Use a cell line known to have a robust functional response for the off-target.
Cell toxicity observed at concentrations where off-target effects are expected - The off-target effect itself is cytotoxic.- General compound toxicity unrelated to a specific off-target.- Perform a cell viability assay (e.g., MTT, LDH) in parallel.- Attempt to separate the specific off-target effect from general toxicity by using lower concentrations or a different cell line.

Quantitative Data Summary

The following table template can be used to summarize quantitative data from off-target screening assays for this compound.

Off-TargetAssay TypeCell LineKey ParameterValueReference
e.g., Receptor XRadioligand BindingHEK293 expressing Receptor XKi (nM)[Insert Value][Internal Exp. #]
e.g., Kinase YIn vitro Kinase AssayN/A (Recombinant Enzyme)IC50 (µM)[Insert Value][Internal Exp. #]
e.g., Ion Channel ZPatch Clamp ElectrophysiologyCHO expressing Ion Channel ZIC50 (µM)[Insert Value][Internal Exp. #]

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for a Putative GPCR Off-Target

This protocol provides a general framework for a radioligand competition binding assay to determine the binding affinity (Ki) of this compound for a G-protein coupled receptor (GPCR) of interest.

1. Cell Culture and Membrane Preparation: a. Culture a cell line stably expressing the GPCR of interest to a high density. b. Harvest the cells and wash with ice-cold PBS. c. Lyse the cells in a hypotonic buffer and homogenize. d. Centrifuge the lysate at low speed to remove nuclei and intact cells. e. Centrifuge the supernatant at high speed to pellet the cell membranes. f. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay: a. In a 96-well plate, add a constant concentration of a suitable radioligand for the GPCR of interest to each well. b. Add increasing concentrations of unlabeled this compound to the wells. c. To determine non-specific binding, add a high concentration of an unlabeled reference ligand for the GPCR to a set of wells. d. Add the cell membrane preparation to all wells to initiate the binding reaction. e. Incubate the plate at a specific temperature for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand: a. Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification: a. Allow the filters to dry. b. Add scintillation cocktail to each well of the filter plate. c. Count the radioactivity in each well using a scintillation counter.

5. Data Analysis: a. Subtract the non-specific binding from all other measurements. b. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. c. Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Off_Target_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Characterization cluster_2 Cellular Assays Broad Panel Screening Broad Panel Screening Binding Assays Binding Assays Broad Panel Screening->Binding Assays Computational Prediction Computational Prediction Computational Prediction->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Phenotypic Profiling Phenotypic Profiling Functional Assays->Phenotypic Profiling Toxicity Assessment Toxicity Assessment Functional Assays->Toxicity Assessment

Caption: Workflow for identifying and characterizing off-target effects.

Hypothetical_Signaling_Pathway This compound This compound Off-Target Receptor Off-Target Receptor This compound->Off-Target Receptor Inhibition G-Protein G-Protein Off-Target Receptor->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Second Messenger Second Messenger Effector Enzyme->Second Messenger Downstream Kinase Downstream Kinase Second Messenger->Downstream Kinase Cellular Response Cellular Response Downstream Kinase->Cellular Response

Caption: Hypothetical off-target signaling pathway for this compound.

References

Ezlopitant Synthesis and Purification: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Ezlopitant. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for a complex molecule like this compound?

A1: A common strategy for synthesizing a molecule like this compound, which has a specific stereochemistry, involves a multi-step process. A plausible, though hypothetical, route begins with the construction of a key intermediate, the 2,3-disubstituted quinuclidine core, followed by the attachment of the side chain, and finally, chiral separation to isolate the desired enantiomer. Key reactions often include oxime formation, stereoselective reduction, and reductive amination.

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenges are controlling the stereochemistry at the C2 and C3 positions of the quinuclidine ring to achieve the desired (2S, 3S)-cis configuration. The reduction of the oxime intermediate can lead to a mixture of cis and trans diastereomers, which can be difficult to separate. Furthermore, the final product is a single enantiomer, necessitating a challenging chiral separation of the racemic cis isomer.

Q3: Why is chiral purification necessary for this compound?

A3: Chiral purification is critical because different enantiomers of a drug can have vastly different pharmacological effects, potencies, and toxicological profiles.[1] Regulatory agencies like the FDA often require that only the active and safe enantiomer of a chiral drug is brought to market.[2] this compound's specific biological activity as an NK1 receptor antagonist is associated with the (2S, 3S) stereoisomer.[3][4]

Q4: What are the recommended methods for the final chiral separation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most effective techniques for separating enantiomers.[5] SFC is often preferred in pharmaceutical settings as it can be faster, uses less organic solvent, and allows for quicker sample recovery compared to HPLC.

Q5: My reductive amination step is sluggish and incomplete. What can I do?

A5: Incomplete reductive amination can be due to several factors. Ensure your amine and aldehyde starting materials are pure. The reaction is often pH-sensitive; maintaining weakly acidic conditions can facilitate imine formation without degrading the reducing agent. If using sodium cyanoborohydride (NaBH3CN), the reaction is typically run in methanol. For sodium triacetoxyborohydride (NaBH(OAc)3), a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is preferred. Adding a Lewis acid like Ti(OiPr)4 can also improve yields for less reactive substrates.

Hypothetical Synthesis Workflow

The following diagram outlines a plausible workflow for the synthesis of this compound, highlighting the key stages where troubleshooting may be required.

G cluster_0 Synthesis Stage cluster_1 Purification Stage A Start: 3-Quinuclidinone Derivative B Step 1: Introduction of Benzhydryl Group at C2 A->B Alpha-functionalization C Step 2: Oxime Formation at C3 B->C Reaction with NH2OH D Step 3: Diastereoselective Reduction of Oxime C->D e.g., Catalytic Hydrogenation E Step 4: Reductive Amination D->E Addition of Aldehyde + Reducing Agent F Crude this compound (Diastereomeric Mixture) E->F G Step 5: Achiral Chromatography F->G H Separation of cis/trans Diastereomers G->H I Step 6: Chiral Chromatography (SFC/HPLC) H->I Racemic cis-Ezlopitant J Final Product: (2S, 3S)-Ezlopitant I->J

Caption: Hypothetical workflow for this compound synthesis and purification.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield in Oxime Reduction (Step 3)

Question: I am getting a low yield of the desired cis-amine and a significant amount of the trans-isomer after reducing the oxime intermediate. How can I improve the diastereoselectivity?

Answer: The reduction of oximes to amines can indeed produce a mixture of diastereomers. The ratio is highly dependent on the reducing agent and reaction conditions.

  • Possible Causes & Solutions:

    • Reducing Agent: Some reducing agents are more stereoselective than others. Catalytic hydrogenation (e.g., H2 over Pd/C or PtO2) can sometimes favor the formation of the cis product through delivery of hydrogen from the less sterically hindered face of the molecule adsorbed on the catalyst surface. Conversely, hydride reagents like LiAlH4 might give different diastereomeric ratios.

    • Steric Hindrance: The bulky benzhydryl group at the C2 position will strongly influence the direction of hydride attack or catalyst coordination.

    • Solvent and Temperature: These parameters can affect the transition state energies of the reduction, thereby influencing the product ratio. Experiment with different solvents and run the reaction at various temperatures (starting low) to optimize for the desired cis isomer.

Parameter Condition A (Example) Condition B (Example) Condition C (Example)
Reducing Agent H2 (50 psi), 10% Pd/CSodium BorohydrideLithium Aluminum Hydride
Solvent EthanolMethanolTetrahydrofuran (THF)
Temperature 25 °C0 °C to 25 °C0 °C to 66 °C
Observed cis:trans Ratio (Researcher to fill)(Researcher to fill)(Researcher to fill)
Yield of cis-isomer (%) (Researcher to fill)(Researcher to fill)(Researcher to fill)
Caption: Table for optimizing oxime reduction conditions.
Issue 2: Incomplete Conversion in Reductive Amination (Step 4)

Question: My reductive amination reaction stalls, leaving unreacted amine and aldehyde. How can I drive the reaction to completion?

Answer: This is a common issue in reductive amination, often related to the formation and stability of the imine/iminium ion intermediate.

  • Troubleshooting Workflow:

G Start Incomplete Reductive Amination CheckPurity Verify Purity of Amine and Aldehyde Start->CheckPurity CheckSolvent Is Solvent Appropriate for Reducing Agent? (e.g., non-protic for NaBH(OAc)3) CheckPurity->CheckSolvent If pure AdjustpH Optimize pH (Weakly Acidic) CheckSolvent->AdjustpH If correct IncreaseEquivalents Increase Equivalents of Aldehyde or Reducing Agent AdjustpH->IncreaseEquivalents If still incomplete ConsiderCatalyst Add a Lewis Acid Catalyst (e.g., Ti(OiPr)4) IncreaseEquivalents->ConsiderCatalyst If still incomplete Completion Reaction Complete ConsiderCatalyst->Completion Success

Caption: Troubleshooting workflow for incomplete reductive amination.

  • Detailed Steps:

    • Verify Starting Materials: Ensure the purity of your amine and aldehyde. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.

    • Solvent Choice: The choice of solvent is crucial. Sodium triacetoxyborohydride (STAB) is sensitive to water and incompatible with methanol. Use solvents like DCE, DCM, or THF. Sodium cyanoborohydride is more stable and often used in methanol.

    • Control pH: Imine formation is catalyzed by acid but the hydride reducing agent can be decomposed by strong acid. Add a small amount of acetic acid to maintain a pH of ~5-6.

    • Stoichiometry: Try using a slight excess (1.1-1.2 equivalents) of the aldehyde or the reducing agent to push the equilibrium towards the product.

    • Water Removal: The formation of the imine intermediate releases water. Adding a dehydrating agent like molecular sieves can help drive this step forward.

Issue 3: Poor Separation of Enantiomers (Step 6)

Question: I am struggling to resolve the racemic cis-Ezlopitant using chiral HPLC/SFC. The peaks are broad or not separated at all.

Answer: Chiral separation is highly specific to the molecule and the chiral stationary phase (CSP). Achieving good resolution often requires systematic screening of columns and mobile phases.

  • Possible Causes & Solutions:

    • Incorrect CSP: No single chiral column is universal. It is essential to screen a variety of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for separating pharmaceutical compounds.

    • Mobile Phase Composition: The mobile phase, including solvents and additives, plays a critical role. For basic amines like this compound, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can significantly improve peak shape by masking active silanol sites on the column.

    • Sub-optimal Conditions: Flow rate and temperature can impact resolution. Lowering the flow rate can sometimes improve separation at the cost of longer run times.

Parameter Method 1 (SFC) Method 2 (HPLC - Normal Phase) Method 3 (HPLC - Polar Organic)
Chiral Column Chiralpak AD-HChiralcel OD-HChiralpak IC
Mobile Phase CO2 / Methanol (80:20)Hexane / Isopropanol (90:10)Acetonitrile / Methanol (50:50)
Additive 0.1% Diethylamine0.1% Diethylamine0.1% Trifluoroacetic Acid
Flow Rate 3.0 mL/min1.0 mL/min1.0 mL/min
Temperature 40 °C25 °C25 °C
Resolution (Rs) (Researcher to fill)(Researcher to fill)(Researcher to fill)
Caption: Table for screening chiral separation conditions.

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Reductive Amination of 2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine
  • To a solution of racemic cis-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine (1.0 eq) in anhydrous dichloroethane (DCE), add 2-methoxy-5-isopropylbenzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent peak tailing of the amine product).

  • Dissolve the crude product from Protocol 1 in a minimum amount of DCM.

  • Adsorb the sample onto a small amount of silica gel ("dry loading") by concentrating the solution to dryness.

  • Carefully load the dried silica onto the top of the prepared column.

  • Elute the column with the chosen solvent gradient, collecting fractions and analyzing them by TLC to separate the desired cis-Ezlopitant diastereomer from the trans-isomer and other impurities.

  • Combine the pure fractions containing the racemic cis-Ezlopitant and concentrate under reduced pressure.

Protocol 3: Chiral Separation by Preparative SFC
  • Method Development: Using an analytical SFC system, screen various chiral columns (e.g., Chiralpak series) with a mobile phase of supercritical CO2 and a co-solvent (e.g., methanol or ethanol) containing a basic additive (0.1-0.2% DEA).

  • Optimization: Once a promising column and solvent system are identified, optimize the co-solvent percentage, flow rate, and back-pressure to maximize the resolution (Rs) between the two enantiomers.

  • Scale-Up: Transfer the optimized analytical method to a preparative SFC system.

  • Purification: Dissolve the racemic cis-Ezlopitant in the mobile phase co-solvent and inject onto the preparative column.

  • Fraction Collection: Collect the two separate enantiomer peaks based on UV detection.

  • Analysis: Analyze the collected fractions by analytical chiral SFC to confirm enantiomeric purity (e.g., >99% ee).

  • Isolation: Evaporate the solvent from the desired fraction (corresponding to the (2S, 3S) enantiomer) to obtain the final purified product.

References

Technical Support Center: Ezlopitant Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability and other common issues encountered during animal studies with Ezlopitant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CJ-11,974) is a selective, non-peptidic antagonist of the neurokinin-1 (NK-1) receptor.[1] Its therapeutic effects are primarily mediated by blocking the binding of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis, to the NK-1 receptor.[2] this compound acts on NK-1 receptors in the central nervous system.[1][3]

Q2: What are the known active metabolites of this compound and are they a source of variability?

A2: Yes, this compound is metabolized into two pharmacologically active metabolites: an alkene (CJ-12,458) and a benzyl alcohol (CJ-12,764).[4] The relative abundance of these metabolites and their contribution to the overall pharmacological effect, alongside the parent compound, varies significantly between different animal species. This is a major source of inter-species variability in study outcomes.

Q3: Has this compound been used in clinical trials?

A3: this compound has undergone Phase II clinical trials for the treatment of chemotherapy-induced emesis and a pilot study for irritable bowel syndrome (IBS). Development for the emesis indication was discontinued because while it effectively controlled emesis, it was less effective against nausea.

Troubleshooting Guide

Issue 1: High Variability in Pharmacokinetic (PK) Data Across Different Animal Species

  • Question: We are observing significant differences in the plasma concentration and half-life of this compound when using different animal models. Why is this happening and how can we manage it?

  • Answer: Significant pharmacokinetic variability across species is a known characteristic of this compound. This is due to differences in drug metabolism, leading to varying levels of the parent compound and its two active metabolites, as well as differences in clearance rates, volume of distribution, and oral bioavailability.

    Mitigation Strategies:

    • Species-Specific PK Profiling: It is crucial to perform a full pharmacokinetic profiling of this compound and its active metabolites (CJ-12,458 and CJ-12,764) in each species you plan to use for efficacy studies.

    • Metabolite Quantification: Ensure your bioanalytical methods can accurately quantify both the parent drug and its active metabolites in plasma and, if relevant, cerebrospinal fluid (CSF).

    • Consistent Dosing Route: Oral bioavailability of this compound is highly variable between species, ranging from less than 0.2% in guinea pigs to 28% in dogs. To reduce variability, consider using a parenteral route of administration (e.g., subcutaneous or intravenous) where possible, especially when comparing responses across species.

    • Data Stratification: Analyze data separately for each species and avoid pooling data from different animal models unless justified by comparable PK profiles.

Issue 2: Inconsistent Efficacy in Cisplatin-Induced Emesis Models

  • Question: Our results for this compound's anti-emetic efficacy in the ferret model are inconsistent. What are the potential causes and how can we improve reproducibility?

  • Answer: Inconsistency in the cisplatin-induced emesis model can arise from several factors related to the experimental protocol and the drug's characteristics.

    Mitigation Strategies:

    • Standardize Cisplatin Administration: The dose of cisplatin is critical. A dose of 10 mg/kg (i.p.) is typically used to induce acute emesis, while 5 mg/kg (i.p.) can be used to model both acute and delayed emesis, which occurs over 2-3 days. Ensure the dose and route of cisplatin administration are consistent across all animals in a study.

    • Timing of this compound Administration: For acute emesis, administer this compound prior to cisplatin challenge. For delayed emesis, a repeated dosing regimen of this compound may be necessary.

    • Appropriate Dosing of this compound: The effective dose of this compound in ferrets has been reported to be in the range of 0.03-3 mg/kg for oral administration and 0.3-3 mg/kg for subcutaneous administration. It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

    • Observation Period: Ensure that the observation period is sufficient to capture both the acute (first 24 hours) and delayed (48-72 hours) phases of emesis, depending on your study's objectives.

Issue 3: Difficulty in Establishing an Animal Model for Irritable Bowel Syndrome (IBS) with this compound

  • Question: We are planning to study this compound for IBS-like symptoms in rodents, but are unsure of the best model and protocol. What are the recommendations?

  • Answer: While this compound has been investigated for IBS, specific, validated protocols in animal models are not widely published. The choice of model will depend on the specific symptoms you aim to study (e.g., visceral hypersensitivity, altered motility).

    Recommended Approach:

    • Model Selection: Commonly used rodent models for IBS include:

      • Neonatal Maternal Separation: This model induces visceral hypersensitivity in adulthood.

      • Water Avoidance Stress: This model can induce colonic hyperalgesia and increased motility.

      • Wrap Restraint Stress: This model is another method to induce stress-related visceral hyperalgesia.

    • Endpoint Measurement: Key endpoints to measure include visceral sensitivity (e.g., response to colorectal distension), intestinal transit time, and fecal pellet output.

    • Exploratory Dose-Response Study: Due to the lack of established protocols, it is essential to conduct an exploratory dose-response study with this compound in your chosen model to determine an effective dose range.

    • PK/PD Correlation: Correlate the observed pharmacodynamic effects with the plasma concentrations of this compound and its active metabolites to better understand the exposure-response relationship in your chosen model.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteT1/2 (h)Oral Bioavailability (%)Vd (L/kg)Reference
RatIV/Oral7.7-3.9-28
GerbilIV/Oral---
Guinea PigIV/Oral0.6<0.23.9-28
FerretIV/Oral---
DogIV/Oral-283.9-28
MonkeyIV/Oral--3.9-28

Note: '-' indicates data not specified in the cited sources.

Table 2: Recommended Dosing for this compound in Specific Animal Models

SpeciesModelRouteDose RangeReference
FerretCisplatin-Induced EmesisOral0.03-3 mg/kg
FerretCisplatin-Induced EmesisSubcutaneous0.3-3 mg/kg
Gerbil[Sar(9),Met(O(2))(11)]SP-Induced Hindpaw TappingSubcutaneous0.1-1 mg/kg

Experimental Protocols

Protocol 1: Cisplatin-Induced Acute and Delayed Emesis in Ferrets

  • Animal Model: Male ferrets (Mustela putorius furo).

  • Acclimation: Acclimate animals to the experimental environment for at least 7 days.

  • Fasting: Fast animals overnight before cisplatin administration, with water available ad libitum.

  • Cisplatin Administration: Administer cisplatin at a dose of 5 mg/kg via intraperitoneal (i.p.) injection to induce both acute and delayed emesis.

  • This compound Administration:

    • For acute phase studies, administer this compound (e.g., 0.3-3 mg/kg, s.c.) 30 minutes before cisplatin injection.

    • For delayed phase studies, administer this compound repeatedly (e.g., once or twice daily) on days 2 and 3 post-cisplatin.

  • Observation:

    • Observe and record the number of retches and vomits continuously for the first 8 hours post-cisplatin for the acute phase.

    • Continue to monitor and record emetic events at regular intervals for up to 72 hours to assess the delayed phase.

  • Data Analysis: Compare the frequency and latency of emesis between the vehicle-treated control group and the this compound-treated groups.

Mandatory Visualizations

Substance P / NK-1 Receptor Signaling Pathway

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus sub_p Substance P nk1r NK-1 Receptor (G-protein coupled) sub_p->nk1r Binds to g_protein Gq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates mapk MAPK Pathway (ERK1/2) pkc->mapk Activates nmda NMDA Receptor (Potentiation) pkc->nmda gene_transcription Gene Transcription (Proliferation, Survival) mapk->gene_transcription Leads to This compound This compound (Antagonist) This compound->nk1r Blocks

Caption: NK-1 Receptor signaling cascade initiated by Substance P.

Experimental Workflow for Cisplatin-Induced Emesis Study

Emesis_Workflow acclimation 1. Animal Acclimation (≥ 7 days) fasting 2. Overnight Fasting (Water ad libitum) acclimation->fasting grouping 3. Randomization into Groups (Vehicle vs. This compound) fasting->grouping dosing 4. Pre-treatment (this compound or Vehicle) grouping->dosing cisplatin 5. Cisplatin Injection (5 mg/kg, i.p.) dosing->cisplatin acute_obs 6a. Acute Phase Observation (0-8 hours) cisplatin->acute_obs delayed_obs 6b. Delayed Phase Observation (24-72 hours) acute_obs->delayed_obs data_analysis 7. Data Analysis (Emesis Frequency & Latency) delayed_obs->data_analysis

Caption: Workflow for evaluating this compound in a ferret emesis model.

Logical Relationship of Variability Factors

Variability_Factors variability High Variability in Study Outcome species Interspecies Differences species->variability metabolism Metabolism to Active Metabolites species->metabolism pk Pharmacokinetics (T1/2, Bioavailability, Vd) species->pk metabolism->variability pk->variability protocol Experimental Protocol protocol->variability dose_route Dose & Route of Administration protocol->dose_route model Animal Model Characteristics protocol->model dose_route->variability model->variability

Caption: Key factors contributing to variability in this compound studies.

References

Ezlopitant Drug-Drug Interaction Potential: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the drug-drug interaction (DDI) potential of ezlopitant. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and queries that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: this compound undergoes extensive metabolism in humans, primarily through oxidative pathways. No unchanged drug is typically detected in urine and feces. The main routes of biotransformation include:

  • Oxidation of the isopropyl side chain.[1]

  • O-demethylation.[1]

  • Oxidative dealkylation of the 2-benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl moiety.[1]

  • Oxidation at the quinuclidine moiety.[1]

Two major metabolites have been identified in human liver microsomes: a benzyl alcohol analog (CJ-12,764) and a dehydrogenated metabolite (CJ-12,458).[2]

Q2: Which cytochrome P450 (CYP) enzymes are responsible for metabolizing this compound?

A2: In vitro studies have demonstrated that cytochrome P450 (CYP) enzymes CYP3A4, CYP3A5, and CYP2D6 are all capable of metabolizing this compound. However, in human liver microsomes, the CYP3A isoforms (CYP3A4 and CYP3A5) appear to play a substantially more significant role in the overall metabolism of this compound compared to CYP2D6. This observation is consistent with in vivo pharmacokinetic data in humans.

Q3: What is known about the drug-drug interaction potential of this compound as an inhibitor of CYP enzymes?

A3: Currently, there is limited publicly available data quantifying the direct inhibitory potential of this compound on major CYP enzymes. Standard in vitro assessments would be required to determine the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound against a panel of CYP isoforms.

Q4: Has the potential for this compound to induce CYP enzymes been investigated?

Q5: Are there any known interactions of this compound with drug transporters?

A5: There is currently no publicly available information on the interaction of this compound with major drug transporters such as P-glycoprotein (P-gp) or UDP-glucuronosyltransferases (UGTs). In vitro transporter interaction studies are required to assess whether this compound is a substrate or inhibitor of these transporters.

Troubleshooting Experimental Workflows

This section provides guidance on potential issues that may be encountered during the in vitro assessment of this compound's DDI potential.

CYP Inhibition Assays

Issue: High variability in IC50 values for this compound.

Potential Causes & Solutions:

  • Nonspecific Binding: this compound may bind to the incubation matrix (e.g., microsomes, plates).

    • Troubleshooting: Measure the extent of nonspecific binding and adjust calculations accordingly. Consider using lower protein concentrations if feasible.

  • Solubility Issues: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations.

    • Troubleshooting: Verify the solubility of this compound under the specific experimental conditions. Use of a suitable organic solvent (at a concentration that does not inhibit enzyme activity) may be necessary.

  • Time-Dependent Inhibition: this compound or its metabolites may cause time-dependent inhibition of CYP enzymes, leading to variability if incubation times are not strictly controlled.

    • Troubleshooting: Conduct pre-incubation experiments with and without NADPH to assess time-dependent inhibition.

CYP Induction Assays

Issue: Inconsistent or low-level induction of CYP enzymes by this compound.

Potential Causes & Solutions:

  • Suboptimal Cell Health: The viability and metabolic activity of cultured hepatocytes are critical for reliable induction data.

    • Troubleshooting: Regularly assess hepatocyte viability and confluence. Ensure proper culture conditions and use positive controls (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) to confirm cell responsiveness.

  • Inappropriate Concentration Range: The tested concentrations of this compound may be too low to elicit an inductive response or too high, causing cytotoxicity.

    • Troubleshooting: Perform a cytotoxicity assay to determine the appropriate concentration range for the induction study. Test a wide range of concentrations to ensure the full dose-response curve is captured.

  • Metabolic Instability of this compound: If this compound is rapidly metabolized in the hepatocyte culture, its effective concentration may decrease over the incubation period.

    • Troubleshooting: Analyze the concentration of this compound in the culture medium over time to assess its stability.

Experimental Protocols: Key Methodologies

While specific protocols for this compound are not publicly available, the following outlines standard methodologies for assessing drug-drug interaction potential.

Table 1: Standard Methodologies for In Vitro DDI Assessment
Experiment Objective Typical Methodology
CYP Inhibition (IC50 Determination) To determine the concentration of this compound that causes 50% inhibition of specific CYP enzyme activity.Incubate human liver microsomes with a specific CYP probe substrate and a range of this compound concentrations. The formation of the probe substrate's metabolite is measured, typically by LC-MS/MS.
CYP Induction To evaluate if this compound can increase the expression of CYP enzymes.Treat cultured human hepatocytes with various concentrations of this compound for 48-72 hours. Measure changes in CYP enzyme activity (using probe substrates) and/or mRNA levels (using qRT-PCR).
Transporter Interaction (Substrate Assessment) To determine if this compound is a substrate of a specific drug transporter (e.g., P-gp).Use a polarized cell monolayer (e.g., Caco-2 or MDCK cells) overexpressing the transporter of interest. Measure the bidirectional transport of this compound across the cell layer. A significant efflux ratio (Basal-to-Apical / Apical-to-Basal) indicates it is a substrate.
Transporter Interaction (Inhibition Assessment) To determine if this compound can inhibit the activity of a specific drug transporter.Use a suitable in vitro system (e.g., cell monolayers or membrane vesicles) and measure the transport of a known probe substrate in the presence and absence of this compound.

Visualizing Experimental Workflows

Diagram 1: Workflow for Assessing CYP Inhibition Potential

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare Human Liver Microsomes, NADPH, and CYP Probe Substrates Incubate Incubate Microsomes with Probe Substrate and varying concentrations of this compound Prep->Incubate Analyze Quantify Metabolite Formation (LC-MS/MS) Incubate->Analyze Calculate Calculate IC50 Value Analyze->Calculate

Caption: Workflow for determining the CYP inhibition potential of this compound.

Diagram 2: Logic for Investigating Drug-Drug Interactions

Start Is this compound a Substrate of a Major Clearance Pathway? CYP_Metabolism Metabolized by CYP3A4/5 & CYP2D6 Start->CYP_Metabolism Yes Inhibitor Does this compound Inhibit Metabolizing Enzymes or Transporters? Start->Inhibitor No DDI_Risk_Victim Potential DDI as a Victim Drug CYP_Metabolism->DDI_Risk_Victim DDI_Risk_Perpetrator Potential DDI as a Perpetrator Drug Inhibitor->DDI_Risk_Perpetrator Yes No_Risk Low DDI Risk Inhibitor->No_Risk No

Caption: Decision tree for assessing this compound's DDI risk profile.

References

Technical Support Center: Improving the In Vitro to In Vivo Correlation (IVIVC) of Ezlopitant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of Ezlopitant, with a focus on enhancing its in vitro to in vivo correlation (IVIVC).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key pharmacokinetic challenges?

This compound is a neurokinin-1 (NK1) receptor antagonist. Its primary pharmacokinetic challenges include high clearance values that can approach or exceed hepatic blood flow, a moderate to high volume of distribution, and variable oral bioavailability, which has been observed to be as low as <0.2% in some species and up to 28% in others.[1] this compound is also metabolized into two pharmacologically active metabolites, which can contribute to the overall in vivo effect.[1] A good correlation between in vitro and in vivo systemic blood clearance has been achieved when considering both serum protein binding and nonspecific microsomal binding, highlighting the importance of these factors in its disposition.[2]

Q2: Why is achieving a good IVIVC for this compound difficult?

Achieving a reliable IVIVC for this compound can be challenging due to a combination of factors common to poorly soluble and highly metabolized drugs. These may include:

  • Poor aqueous solubility: While not explicitly stated in the provided results, the variable and sometimes low oral bioavailability suggests that this compound may have dissolution rate-limited absorption, a common characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.

  • Complex in vivo dissolution and absorption: The gastrointestinal (GI) environment, including pH, bile salts, and food effects, can significantly influence the dissolution and subsequent absorption of poorly soluble drugs.[3] Standard in vitro dissolution methods often fail to replicate these complex conditions.

  • Significant first-pass metabolism: this compound is subject to extensive metabolism by cytochrome P450 enzymes (CYP3A4, 3A5, and 2D6), which can lead to a discrepancy between the amount of drug dissolved and the amount that reaches systemic circulation.

  • Contribution of active metabolites: The presence of active metabolites complicates the direct correlation of in vitro dissolution of the parent drug with the overall pharmacological effect in vivo.

Q3: What are the initial steps to consider when a poor IVIVC is observed for an this compound formulation?

When encountering a poor IVIVC, a systematic evaluation of the experimental conditions is crucial. Key initial steps include:

  • Re-evaluate the in vitro dissolution method: Assess the suitability of the dissolution medium, apparatus, and agitation rate. For poorly soluble drugs like this compound may be, compendial media are often inadequate.

  • Characterize the solid-state properties of the API: Ensure consistency in particle size, crystallinity, and polymorphism of the this compound active pharmaceutical ingredient (API) across batches, as these can significantly impact dissolution.

  • Analyze the formulation components: Investigate potential interactions between this compound and excipients that might affect its release and dissolution.

  • Review the in vivo study design: Examine factors in the preclinical or clinical study that could contribute to variability, such as animal species, dosing conditions (fasted vs. fed), and bioanalytical method sensitivity.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues that lead to a poor IVIVC for this compound formulations.

Issue 1: In Vitro Dissolution is Significantly Faster than In Vivo Absorption
Potential Cause Troubleshooting Action Rationale
Inappropriate Dissolution Medium Transition from simple aqueous buffers (e.g., Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF) to biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).Biorelevant media better mimic the composition of the human GI tract, including bile salts and phospholipids, which can be critical for the dissolution of poorly soluble drugs.
Non-discriminatory Dissolution Method Modify the dissolution apparatus hydrodynamics (e.g., adjust paddle speed, use a different apparatus like USP 3 or 4) to better reflect in vivo conditions.The hydrodynamics of the dissolution apparatus can significantly influence the release rate of the drug from the dosage form.
Formulation exhibits rapid disintegration but slow dissolution of drug particles Incorporate a two-stage dissolution test, starting with an acidic medium (e.g., SGF) followed by a transfer to a simulated intestinal fluid (e.g., FaSSIF).This approach can better simulate the transit of the dosage form from the stomach to the small intestine.
Issue 2: In Vitro Dissolution is Slower than In Vivo Absorption
Potential Cause Troubleshooting Action Rationale
Inadequate Solubilization in Dissolution Medium Increase the concentration of bile salts and lecithin in the biorelevant medium to better reflect the fed state, or consider the use of lipid-based formulations.The presence of food in the GI tract can enhance the solubilization of lipophilic drugs. Lipid-based formulations can improve bioavailability through various mechanisms.
Drug Degradation in the In Vitro Medium Analyze the stability of this compound in the dissolution medium over the duration of the experiment. If degradation is observed, adjust the pH or add antioxidants.Chemical instability in the in vitro environment can lead to an underestimation of the dissolution rate.
Precipitation of the Drug in the GI Tract Utilize a transfer model that simulates the change in pH from the stomach to the intestine, which can induce supersaturation and subsequent precipitation.For weakly basic drugs, the transition from the acidic stomach to the more neutral small intestine can lead to precipitation, which may not be captured in a single-medium dissolution test.
Issue 3: High Variability in Both In Vitro and In Vivo Data
Potential Cause Troubleshooting Action Rationale
Inconsistent Formulation Manufacturing Process Review the critical process parameters (CPPs) of the manufacturing process, such as blending time, compression force, and coating parameters.Variations in the manufacturing process can lead to inconsistencies in drug release from the final dosage form.
API Particle Size Distribution is too Broad Implement stricter controls on the particle size distribution of the incoming this compound API.A wide particle size distribution can result in variable dissolution rates.
In vivo variability due to food effects Conduct in vivo studies under both fasted and fed conditions to understand the impact of food on this compound's absorption.Food can significantly alter the GI environment and affect the bioavailability of poorly soluble drugs.

III. Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species

Species Oral Bioavailability (%) Clearance (L/hr/kg) Volume of Distribution (L/kg) Terminal Half-life (h)
Rat152.57.72.2
Dog281.85.23.1
Monkey54.53.90.9
Guinea Pig<0.26.24.10.6

Table 2: Comparison of In Vitro Dissolution of Three Hypothetical this compound Formulations in Different Media

Formulation Dissolution Medium % Dissolved at 30 min % Dissolved at 60 min % Dissolved at 120 min
Formulation A (Micronized API)0.1 N HCl (SGF)152540
FaSSIF456585
FeSSIF608095
Formulation B (Amorphous Solid Dispersion)0.1 N HCl (SGF)507085
FaSSIF8095>99
FeSSIF85>99>99
Formulation C (Lipid-based)0.1 N HCl (SGF)305575
FaSSIF7090>99
FeSSIF90>99>99

IV. Experimental Protocols

Protocol 1: Biorelevant Dissolution Testing of this compound Formulations
  • Objective: To assess the in vitro release profile of this compound from a solid oral dosage form under conditions simulating the fasted and fed states of the small intestine.

  • Materials:

    • This compound tablets/capsules

    • FaSSIF and FeSSIF media (prepared according to published recipes)

    • USP Apparatus 2 (Paddle)

    • Dissolution vessels (900 mL)

    • HPLC system for quantification of this compound

  • Procedure:

    • Prepare FaSSIF and FeSSIF media and bring to 37°C ± 0.5°C.

    • Place 900 mL of the selected medium into each dissolution vessel.

    • Set the paddle speed to 50 RPM.

    • Place one this compound dosage form into each vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 20, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).

    • Analyze the concentration of this compound in the samples using a validated HPLC method.

    • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in a Canine Model
  • Objective: To determine the in vivo plasma concentration-time profile of this compound and its active metabolites following oral administration in dogs.

  • Materials:

    • This compound formulation

    • Beagle dogs (male, 10-12 kg)

    • Oral gavage equipment

    • Blood collection tubes (containing anticoagulant)

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Fast the dogs overnight (approximately 12 hours) with free access to water.

    • Administer the this compound formulation orally at a predetermined dose.

    • Collect blood samples (e.g., 2 mL) from a suitable vein at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma concentrations of this compound and its metabolites using a validated LC-MS/MS method.

    • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.

V. Visualizations

IVIVC_Troubleshooting_Workflow start Poor IVIVC Observed diss_faster In Vitro Dissolution > In Vivo Absorption start->diss_faster diss_slower In Vitro Dissolution < In Vivo Absorption start->diss_slower high_variability High Variability in In Vitro and In Vivo Data start->high_variability media_check Use Biorelevant Media (FaSSIF, FeSSIF) diss_faster->media_check hydro_check Modify Hydrodynamics (e.g., paddle speed) diss_faster->hydro_check solubilization_check Enhance Solubilization (e.g., Fed state media, lipid formulation) diss_slower->solubilization_check stability_check Assess Drug Stability in Medium diss_slower->stability_check process_check Review Manufacturing Process Parameters high_variability->process_check api_check Control API Particle Size high_variability->api_check end_node Improved IVIVC media_check->end_node hydro_check->end_node solubilization_check->end_node stability_check->end_node process_check->end_node api_check->end_node

Caption: Troubleshooting workflow for poor IVIVC of this compound.

Ezlopitant_Absorption_Pathway formulation Oral Dosage Form (this compound) disintegration Disintegration & Deaggregation formulation->disintegration dissolution Dissolution in GI Fluids disintegration->dissolution gi_lumen This compound in Solution (GI Lumen) dissolution->gi_lumen absorption Permeation across Enterocytes gi_lumen->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation metabolites Active Metabolites liver->metabolites metabolites->systemic_circulation

Caption: Key steps in the oral absorption of this compound.

References

Technical Support Center: Ezlopitant Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with ezlopitant quantification due to metabolite interference. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound that I should be aware of?

A1: this compound is extensively metabolized in vivo. Key metabolites that have been identified include:

  • Pharmacologically Active Metabolites:

    • CJ-12,458 (Alkene): A dehydrogenated metabolite.[1]

    • CJ-12,764 (Benzyl alcohol): A hydroxylated metabolite.[1]

  • Major Human Circulating Metabolites:

    • M16 (ω-hydroxy this compound): Formed by the oxidation of the isopropyl side chain.[2]

    • M12 (ω,ω-1-dihydroxy this compound): Further oxidation product of the isopropyl side chain.[2]

  • Major Human Fecal Metabolite:

    • M14 (Propionic acid derivative): Formed by further oxidation of the ω-hydroxy metabolite.[2]

  • Other Metabolites: Further metabolism of the alkene metabolite (CJ-12,458) can lead to a diol (CP-611,781) and a 1° alcohol (CP-616,762). Urinary metabolites resulting from oxidative dealkylation have also been observed.

Q2: How can this compound metabolites interfere with my assay?

A2: Metabolite interference can occur in two main types of assays:

  • Immunoassays (e.g., ELISA): Antibodies used in these assays may not be perfectly specific to this compound. Metabolites with similar chemical structures can bind to the antibodies, a phenomenon known as cross-reactivity. This can lead to an overestimation of the parent drug concentration.

  • Chromatographic Assays (e.g., LC-MS/MS): If the chromatographic method does not adequately separate this compound from its metabolites, their signals can overlap. In mass spectrometry, if metabolites are unstable and convert back to the parent drug in the ion source, it can also lead to inaccurate quantification.

Q3: My this compound concentrations seem unexpectedly high in my immunoassay. Could this be due to metabolite interference?

A3: Yes, this is a common manifestation of metabolite cross-reactivity in immunoassays. Since metabolites can be present at high concentrations in biological samples, even a small degree of cross-reactivity can significantly inflate the measured concentration of the parent drug. We recommend confirming your results with a more specific method like LC-MS/MS.

This compound Metabolites Overview

The following table summarizes the key metabolites of this compound and the primary metabolic reactions involved.

Metabolite IDMetabolite Name/TypeMetabolic Pathway
CJ-12,458AlkeneDehydrogenation
CJ-12,764Benzyl alcoholHydroxylation
M16ω-hydroxy this compoundOxidation of isopropyl side chain
M12ω,ω-1-dihydroxy this compoundOxidation of isopropyl side chain
M14Propionic acid derivativeOxidation of ω-hydroxy metabolite
CP-611,781DiolFurther metabolism of CJ-12,458
CP-616,7621° alcoholFurther metabolism of CJ-12,458

This compound Metabolic Pathway

The diagram below illustrates the primary metabolic pathways of this compound.

Ezlopitant_Metabolism Ezl This compound CJ12458 CJ-12,458 (Alkene) Ezl->CJ12458 Dehydrogenation (CYP3A4/5, CYP2D6) CJ12764 CJ-12,764 (Benzyl Alcohol) Ezl->CJ12764 Hydroxylation (CYP3A4/5, CYP2D6) M16 M16 (ω-hydroxy) Ezl->M16 Oxidation Further Further Metabolites CJ12458->Further M12 M12 (ω,ω-1-dihydroxy) M16->M12 Oxidation M14 M14 (Propionic Acid) M16->M14 Oxidation

Caption: Primary metabolic pathways of this compound.

Troubleshooting Guide: Immunoassay Interference

If you suspect metabolite interference in your immunoassay, follow this troubleshooting workflow.

Immunoassay_Troubleshooting Start Unexpectedly High Results in Immunoassay Check_Literature Review literature for known cross-reactivity of the antibody used. Start->Check_Literature Test_Metabolites Test for cross-reactivity with synthesized this compound metabolites. Check_Literature->Test_Metabolites Spike_Recovery Perform a spike and recovery experiment in the presence of high concentrations of metabolites. Test_Metabolites->Spike_Recovery Confirm_LCMS Confirm results with a validated LC-MS/MS method. Spike_Recovery->Confirm_LCMS Results_Concordant Results Concordant? Confirm_LCMS->Results_Concordant Investigate_Other Investigate other sources of interference (e.g., matrix effects). Results_Concordant->Investigate_Other Yes Report_Cross_Reactivity Report results, noting the cross-reactivity of the immunoassay. Results_Concordant->Report_Cross_Reactivity No

Caption: Troubleshooting workflow for suspected immunoassay interference.

Experimental Protocol: Immunoassay Cross-Reactivity Assessment
  • Objective: To determine the percentage of cross-reactivity of this compound metabolites in the immunoassay.

  • Materials:

    • This compound standard.

    • Synthesized standards of major metabolites (e.g., CJ-12,458, CJ-12,764, M16).

    • Your immunoassay kit and required reagents.

    • Drug-free biological matrix (e.g., plasma, serum).

  • Procedure:

    • Prepare a standard curve for this compound according to the assay protocol.

    • Prepare serial dilutions of each metabolite in the same drug-free biological matrix.

    • Analyze the metabolite solutions using the immunoassay as if they were this compound samples.

    • Determine the concentration of each metabolite that gives a signal equivalent to a known concentration of this compound (e.g., the IC50 or EC50).

  • Calculation:

    • Cross-reactivity (%) = (Concentration of this compound / Concentration of Metabolite at equivalent signal) x 100

Hypothetical Cross-Reactivity Data
MetaboliteHypothetical Cross-Reactivity (%)Implication
CJ-12,4585%May cause significant overestimation if present at high concentrations.
CJ-12,76415%Likely to cause significant overestimation of the parent drug.
M16<1%Unlikely to cause significant interference.

Troubleshooting Guide: LC-MS/MS Analysis

Even with a highly specific technique like LC-MS/MS, issues can arise from metabolites.

LCMS_Troubleshooting Start Poor Peak Shape or Co-elution in LC-MS/MS Optimize_Gradient Optimize the chromatographic gradient to improve separation. Start->Optimize_Gradient Change_Column Try a different column chemistry (e.g., C18, Phenyl-Hexyl). Optimize_Gradient->Change_Column Check_IS Ensure the internal standard is free from metabolite interference. Change_Column->Check_IS In_Source_Conversion Investigate in-source conversion of metabolites back to parent drug. Check_IS->In_Source_Conversion Modify_MS_Source Modify MS source conditions (e.g., temperature, gas flow) to minimize conversion. In_Source_Conversion->Modify_MS_Source Yes Method_Validated Method is validated for specificity. In_Source_Conversion->Method_Validated No Modify_MS_Source->Method_Validated

References

Navigating the Labyrinth of CNS-Targeted Therapies: A Technical Guide to Ezlopitant Clinical Trial Design

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the complexities of designing clinical trials for Ezlopitant, a selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist. While development of this compound was discontinued, the challenges encountered during its clinical investigation offer invaluable lessons for the broader field of neurokinin-1 receptor antagonism and therapies targeting the central nervous system.

This guide, presented in a user-friendly question-and-answer format, directly addresses potential troubleshooting scenarios and frequently asked questions that may arise during the experimental and clinical trial design process for similar compounds.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: We are designing a clinical trial for a novel NK-1 receptor antagonist for chemotherapy-induced nausea and vomiting (CINV) and are concerned about endpoint selection. What were the key challenges with this compound in this regard?

A1: A primary challenge in the clinical development of this compound for CINV was the discordance between its effects on emesis (vomiting) and nausea. Clinical trial results indicated that while this compound was effective in controlling emesis, it demonstrated limited efficacy in managing nausea[1]. This highlights a critical consideration for trial design:

  • Separate Assessment of Nausea and Emesis: It is crucial to design trials with distinct primary or co-primary endpoints for both nausea and vomiting. Relying on a composite endpoint may mask a lack of efficacy on one of these crucial symptoms.

  • Validated Nausea Scales: The subjective nature of nausea makes its measurement challenging. Employing validated and sensitive patient-reported outcome (PRO) instruments is essential. Commonly used scales include Visual Analog Scales (VAS) and the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool (MAT).

Q2: Our preclinical data for an NK-1 antagonist in irritable bowel syndrome (IBS) is promising. However, we are aware of the high placebo response in this indication. How can we design a trial to mitigate this?

A2: The high placebo response rate is a well-documented challenge in IBS clinical trials. While specific data from the small pilot study of this compound in 14 IBS patients is not publicly available, general strategies to address this issue include[1]:

  • Strict Patient Selection: Implementing rigorous inclusion and exclusion criteria to ensure a homogenous patient population with a clear diagnosis and significant symptom burden.

  • Run-in Period: Incorporating a baseline period without treatment to identify patients with fluctuating symptoms and those who respond significantly to placebo.

  • Standardized Rescue Medication Use: Clearly defining and standardizing the use of rescue medications to minimize their impact on the primary endpoints.

  • Centralized Blinding and Randomization: Ensuring robust blinding and randomization procedures to minimize bias.

Q3: What were the pharmacokinetic and metabolic characteristics of this compound that could have influenced its clinical trial design and outcomes?

A3: Preclinical studies in various species, including rats, dogs, and monkeys, revealed that this compound has a high clearance and a moderate to high volume of distribution. Importantly, it is metabolized into two pharmacologically active metabolites. The presence of active metabolites necessitates careful consideration in trial design:

  • Metabolite Profiling: Thoroughly characterizing the pharmacokinetic profiles of both the parent drug and its active metabolites in humans is crucial.

  • Dose-Response Relationship: The contribution of each active moiety to the overall therapeutic effect and potential side effects needs to be understood to establish a clear dose-response relationship.

Quantitative Data Summary

Specific quantitative data from this compound clinical trials is not extensively published. However, to provide context for researchers designing trials for similar NK-1 receptor antagonists, the following table summarizes typical efficacy data for other drugs in this class for the prevention of CINV.

EndpointNK-1 Antagonist + 5-HT3 Antagonist + Dexamethasone5-HT3 Antagonist + Dexamethasone (Control)
Complete Response (No Emesis)
- Acute Phase (0-24h)~80-90%~60-70%
- Delayed Phase (25-120h)~70-80%~50-60%
No Significant Nausea
- Overall (0-120h)Variable, often with less pronounced differences compared to emesis control.

Note: This table presents generalized data for the NK-1 receptor antagonist class and is for illustrative purposes only. Actual results can vary based on the specific drug, chemotherapy regimen, and patient population.

Experimental Protocols & Methodologies

Protocol: Assessing Anti-Emetic Efficacy in a Ferret Model (Preclinical)

This protocol outlines a standard preclinical model used to evaluate the efficacy of NK-1 receptor antagonists like this compound against cisplatin-induced emesis.

  • Animal Model: Adult male ferrets are used due to their well-characterized emetic response to chemotherapy.

  • Housing and Acclimation: Animals are individually housed and acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration:

    • The test compound (e.g., this compound) or vehicle is administered at various doses via the desired route (e.g., oral, subcutaneous).

    • A positive control (a known effective anti-emetic) and a negative control (vehicle) group are included.

  • Induction of Emesis: A standardized dose of cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally to induce emesis.

  • Observation Period: Animals are observed continuously for a defined period (e.g., 4-6 hours for acute phase, and up to 72 hours for delayed phase).

  • Data Collection: The number of retches and vomits for each animal is recorded.

  • Endpoint Analysis: The primary endpoint is the percentage of animals in each group that are protected from emesis and the reduction in the number of emetic episodes compared to the control group.

Visualizations

Signaling_Pathway Simplified NK-1 Receptor Signaling in Emesis cluster_stimulus Emetogenic Stimulus cluster_pathway Signaling Cascade cluster_response Physiological Response cluster_intervention Therapeutic Intervention Chemotherapy Chemotherapy Substance_P_Release Substance P Release Chemotherapy->Substance_P_Release induces NK1_Receptor NK-1 Receptor Binding Substance_P_Release->NK1_Receptor activates Neuronal_Activation Neuronal Activation (Vomiting Center) NK1_Receptor->Neuronal_Activation Emesis_Nausea Emesis & Nausea Neuronal_Activation->Emesis_Nausea triggers This compound This compound This compound->NK1_Receptor blocks

Caption: Simplified signaling pathway of emesis induction and the site of action for this compound.

Experimental_Workflow Clinical Trial Workflow for an NK-1 Antagonist in IBS Patient_Screening Patient Screening (Rome IV Criteria) Baseline_Run_in Baseline Run-in Period (2-4 weeks) Patient_Screening->Baseline_Run_in Randomization Randomization Baseline_Run_in->Randomization Treatment_Arm Treatment Arm (NK-1 Antagonist) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Assessment Endpoint Assessment (Pain, Bloating, Stool Consistency) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Caption: A logical workflow for a placebo-controlled clinical trial of an NK-1 antagonist in IBS.

References

Validation & Comparative

Ezlopitant: A Comparative Analysis of a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin-1 (NK1) receptor antagonists represent a significant class of therapeutic agents with applications in managing chemotherapy-induced nausea and anxiolytic, and antidepressant properties. and vomiting (CINV), postoperative nausea and vomiting (PONV), and potentially other conditions mediated by Substance P (SP). Ezlopitant (CJ-11,974) is a selective, non-peptidic NK1 receptor antagonist that demonstrated antiemetic and antinociceptive effects in preclinical studies.[1] Developed by Pfizer, its clinical development for irritable bowel syndrome (IBS) and CINV was discontinued.[2][3] This guide provides a comparative overview of this compound against other prominent NK1 receptor antagonists, focusing on available preclinical and clinical data, mechanisms of action, and experimental methodologies.

Mechanism of Action: The NK1 Receptor Signaling Pathway

The tachykinin neuropeptide, Substance P, is the natural ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1 receptor triggers a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs heterotrimeric G proteins.[4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). These signaling cascades ultimately result in various physiological responses, including the transmission of pain signals, inflammation, and the vomiting reflex. NK1 receptor antagonists, including this compound, act by competitively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling pathways.[5]

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Mechanism of Antagonism Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Synthesizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Physiological Response (Pain, Emesis, Inflammation) Ca->Response PKC->Response PKA Protein Kinase A cAMP->PKA PKA->Response This compound This compound & other NK1 Antagonists This compound->NK1R Blocks Binding

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

Comparative Preclinical Data

Direct comparative preclinical studies between this compound and other NK1 receptor antagonists are limited. However, by collating available data, a comparative perspective can be established.

Receptor Binding Affinity

Receptor binding affinity, typically measured as the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

CompoundSpeciesKi (nmol/L)
This compound Human0.2
Guinea Pig0.9
Ferret0.6
Gerbil0.5
Aprepitant Human~0.1-0.2
Rolapitant Human0.66
Netupitant Human1.0
Casopitant Ferret0.16

Note: Data for Aprepitant is aggregated from multiple sources and represents an approximate range.

In Vivo Efficacy: Cisplatin-Induced Emesis in Ferrets

The ferret model is a standard for evaluating the antiemetic potential of drugs against chemotherapy-induced emesis.

CompoundAdministrationCisplatin Dose (mg/kg, i.p.)Effect on Emesis
This compound Oral (0.03-3 mg/kg) or Subcutaneous (0.3-3 mg/kg)10Prevented acute retching and vomiting
Repeated Subcutaneous5Significantly inhibited delayed retching and vomiting
Aprepitant Oral (1 mg/kg)8Antagonized acute and delayed emesis
Netupitant Oral (3 mg/kg)10Abolished acute emesis and reduced delayed emesis by 94.6%

Clinical Overview and Discontinuation of this compound

This compound entered Phase II clinical trials for the treatment of chemotherapy-induced emesis and irritable bowel syndrome. While it was reported to be well-tolerated and effective in controlling emesis, its efficacy in controlling nausea was less pronounced, which led to the discontinuation of its development for this indication. A pilot study in 14 IBS patients was also conducted.

In contrast, several other NK1 receptor antagonists have successfully completed clinical development and are marketed for the prevention of CINV and/or PONV. These include:

  • Aprepitant (Emend®) : The first approved NK1 receptor antagonist.

  • Fosaprepitant (Ivemend®) : An intravenous prodrug of aprepitant.

  • Rolapitant (Varubi®) : A long-acting NK1 receptor antagonist.

  • Netupitant : Available in a fixed-dose combination with palonosetron (Akynzeo®).

  • Tradipitant : Under investigation for various indications.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively published. However, based on the available information and general pharmacological methods, the following outlines can be provided.

Receptor Binding Affinity Assay (General Protocol)

This assay determines the affinity of a compound for a specific receptor.

Receptor_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with NK1 Receptors) Incubate Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Radiolabeled Ligand ([3H]Substance P) Radioligand->Incubate Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate Filtration Rapid Filtration (to separate bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (to measure radioactivity of bound ligand) Filtration->Scintillation Analysis Data Analysis (to determine Ki) Scintillation->Analysis

Caption: Workflow for a Receptor Binding Affinity Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from cell lines (e.g., CHO, HEK293) or tissue homogenates.

  • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]Substance P) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while the unbound radioligand passes through.

  • Detection: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis in Ferrets (General Protocol)

This in vivo model assesses the antiemetic efficacy of a compound.

Ferret_Emesis_Model Acclimatization Acclimatization of Ferrets Baseline Baseline Observation Acclimatization->Baseline Dosing Administration of Test Compound (e.g., this compound) or Vehicle Baseline->Dosing Cisplatin Induction of Emesis (Cisplatin Injection) Dosing->Cisplatin Observation Observation Period (Acute and Delayed Phases) Cisplatin->Observation Data_Collection Data Collection (Number of retches and vomits) Observation->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Experimental Workflow for the Ferret Emesis Model.

Methodology:

  • Animal Acclimatization: Male ferrets are individually housed and acclimatized to the laboratory conditions.

  • Drug Administration: Ferrets are pre-treated with the test compound (e.g., this compound) or vehicle via the desired route of administration (e.g., oral, subcutaneous).

  • Emesis Induction: A high dose of cisplatin (e.g., 5-10 mg/kg, i.p.) is administered to induce emesis.

  • Observation: The animals are observed for a defined period, typically divided into an acute phase (e.g., 0-24 hours) and a delayed phase (e.g., 24-72 hours).

  • Data Collection: The number of retches and vomits for each animal is recorded.

  • Data Analysis: The antiemetic efficacy of the test compound is determined by comparing the number of emetic episodes in the treated group to the vehicle-control group.

Conclusion

This compound is a potent and selective NK1 receptor antagonist that demonstrated promising preclinical antiemetic activity. Its high binding affinity for the NK1 receptor across multiple species is comparable to or greater than that of several marketed NK1 antagonists. However, its clinical development was halted, reportedly due to a lesser effect on nausea compared to emesis. While direct comparative efficacy and safety data are scarce, the available preclinical information suggests that this compound's pharmacological profile is consistent with other drugs in its class. The continued success of other NK1 receptor antagonists in the clinical setting underscores the therapeutic value of this drug class. Further research into the nuanced differences in the pharmacological profiles of various NK1 receptor antagonists may provide insights into optimizing therapeutic outcomes, particularly in the effective management of both nausea and vomiting.

References

A Comparative Efficacy Analysis of Ezlopitant and Aprepitant in Tachykinin NK1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical and clinical data reveals insights into the therapeutic potential and limitations of two prominent NK1 receptor antagonists, Ezlopitant and Aprepitant. While both agents demonstrate a high affinity for the neurokinin-1 (NK1) receptor, their developmental trajectories and clinical utility have diverged significantly.

Aprepitant, a well-established therapeutic agent, has garnered widespread regulatory approval for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). In contrast, the development of this compound for CINV was discontinued despite promising preclinical antiemetic activity, reportedly due to a lesser efficacy in controlling nausea compared to emesis.[1] This guide provides a detailed comparison of the available efficacy data for both compounds, supported by experimental methodologies and visual representations of their shared mechanism of action.

Mechanism of Action: Targeting the NK1 Receptor Pathway

Both this compound and Aprepitant exert their therapeutic effects by acting as selective antagonists at the tachykinin NK1 receptor. The binding of the natural ligand, Substance P, to the NK1 receptor initiates a signaling cascade that plays a crucial role in the emetic reflex. By blocking this interaction, this compound and Aprepitant effectively inhibit the downstream signaling that leads to nausea and vomiting.

NK1_Receptor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Antagonist Action Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Downstream Effects Downstream Effects PKC->Downstream Effects Ca2+ Release->Downstream Effects Emesis Emesis Downstream Effects->Emesis This compound / Aprepitant This compound / Aprepitant This compound / Aprepitant->NK1 Receptor Blocks

NK1 Receptor Signaling Pathway and Antagonist Intervention.

Comparative Efficacy Data

A direct head-to-head clinical comparison of this compound and Aprepitant is unavailable due to the discontinuation of this compound's development for CINV. Therefore, this comparison relies on preclinical data for this compound and extensive clinical trial data for Aprepitant.

Receptor Binding Affinity

Both drugs exhibit high affinity for the NK1 receptor, with this compound showing a particularly potent binding affinity to the human NK1 receptor in preclinical studies.

CompoundSpeciesReceptorKi (nmol/l)
This compound HumanNK10.2
Guinea PigNK10.9
FerretNK10.6
GerbilNK10.5
Aprepitant HumanNK1~0.1-0.2

Table 1: Comparative in vitro receptor binding affinities of this compound and Aprepitant for the NK1 receptor. Data for this compound from Tsuchiya et al., 2002.[2] Data for Aprepitant is a consensus from multiple sources.

Antiemetic Efficacy

This compound: Preclinical Data

Preclinical studies in ferrets demonstrated the dose-dependent antiemetic efficacy of this compound against cisplatin-induced emesis.

Administration RouteDose Range (mg/kg)Effect on Cisplatin-Induced Emesis (Acute Phase)
Oral0.03 - 3Prevention of retching and vomiting responses
Subcutaneous0.3 - 3Prevention of retching and vomiting responses

Table 2: Preclinical antiemetic efficacy of this compound in ferrets. Data from Tsuchiya et al., 2002.[2]

Aprepitant: Clinical Data

Aprepitant, in combination with other antiemetic agents, has consistently shown superior efficacy compared to standard therapy in preventing both acute and delayed CINV in numerous clinical trials. The primary endpoint in these trials is often "Complete Response," defined as no emetic episodes and no use of rescue medication.

Clinical Trial / Study PopulationTreatment GroupControl GroupComplete Response (Overall Phase)
High-Dose Cisplatin[3]Aprepitant + Ondansetron + DexamethasonePlacebo + Ondansetron + Dexamethasone72.7%
52.3%
Moderately Emetogenic Chemotherapy (Women)[4]Aprepitant + Palonosetron + DexamethasonePlacebo + Palonosetron + Dexamethasone87%
67%
Pediatric PatientsAprepitant + Ondansetron (+/- Dexamethasone)Placebo + Ondansetron (+/- Dexamethasone)40.1%
20.0%

Table 3: Summary of Aprepitant's clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Data compiled from multiple phase III clinical trials.

Experimental Protocols

This compound: Antiemetic Activity in Ferrets

The preclinical efficacy of this compound was evaluated in a ferret model of cisplatin-induced emesis.

Ezlopitant_Ferret_Study_Workflow cluster_0 Animal Model and Treatment cluster_1 Observation and Data Collection Ferrets Ferrets Ezlopitant_Admin This compound Administration (Oral or Subcutaneous) Ferrets->Ezlopitant_Admin Cisplatin_Admin Cisplatin Injection (10 mg/kg, i.p.) Ezlopitant_Admin->Cisplatin_Admin 30 min prior Observation Observation for Retching and Vomiting Episodes Cisplatin_Admin->Observation Data_Analysis Quantification of Emetic Responses Observation->Data_Analysis

Experimental workflow for assessing this compound's antiemetic activity.

Methodology Summary:

  • Animal Model: Male ferrets were used.

  • Emetogen: Cisplatin (10 mg/kg) was administered intraperitoneally to induce emesis.

  • Drug Administration: this compound was administered either orally or subcutaneously at varying doses 30 minutes prior to cisplatin injection.

  • Observation Period: The animals were observed for the frequency of retching and vomiting episodes over a defined period to assess the acute emetic phase. For delayed emesis, a lower dose of cisplatin (5 mg/kg, i.p.) was used, and ferrets received repeated subcutaneous injections of this compound.

  • Primary Endpoint: The number of retching and vomiting episodes was recorded and compared between the this compound-treated and control groups.

Aprepitant: Clinical Trial for CINV

The efficacy of Aprepitant in humans is typically established through multicenter, randomized, double-blind, placebo-controlled clinical trials.

Aprepitant_CINV_Trial_Workflow Patient_Recruitment Recruitment of Chemotherapy-Naïve Patients Receiving Highly Emetogenic Chemotherapy Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm Aprepitant Regimen (Aprepitant + 5-HT3 RA + Dexamethasone) Randomization->Treatment_Arm Control_Arm Standard Therapy (Placebo + 5-HT3 RA + Dexamethasone) Randomization->Control_Arm Chemotherapy Cisplatin Administration (≥70 mg/m2) Treatment_Arm->Chemotherapy Control_Arm->Chemotherapy Data_Collection Patient Diary for Nausea and Vomiting Episodes (Days 1-5) Chemotherapy->Data_Collection Primary_Endpoint Analysis of Complete Response (No Emesis and No Rescue Therapy) Data_Collection->Primary_Endpoint

References

Ezlopitant's Receptor Affinity Profile: A Comparative Analysis of Neurokinin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison guide for researchers, scientists, and drug development professionals on the cross-reactivity of Ezlopitant with neurokinin receptors, supported by experimental data and detailed protocols.

This compound (CJ-11,974) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] This guide provides a comprehensive overview of this compound's binding affinity and cross-reactivity with other neurokinin receptors, specifically the NK2 and NK3 receptors. The data presented herein is crucial for understanding its mechanism of action and for guiding further research and development.

Comparative Binding Affinity of this compound

Experimental data from radioligand binding assays have demonstrated this compound's high affinity and selectivity for the NK1 receptor. In a key study, this compound was shown to potently inhibit the binding of [3H]substance P to the human NK1 receptor with a Ki value of 0.2 nmol/l.[1] The same study investigated its affinity for NK2 and NK3 receptors and found no significant binding at concentrations up to 1 µmol/l, indicating a high degree of selectivity for the NK1 receptor.[1]

Another study employing a functional assay, the [35S]GTPγS binding assay, further corroborates this compound's potent activity at the NK1 receptor. In membranes from rat cerebral cortex, this compound potently inhibited substance P-stimulated [35S]GTPγS binding with an IC50 value of 1.5 ± 0.5 nM in naive rats.[2]

The following table summarizes the available quantitative data on this compound's binding affinity for the three neurokinin receptors.

ReceptorLigandSpeciesAssay TypeKi (nmol/l)IC50 (nmol/l)Reference
NK1 [3H]Substance PHumanRadioligand Binding0.2[1]
NK1 [3H]Substance PGuinea PigRadioligand Binding0.9
NK1 [3H]Substance PFerretRadioligand Binding0.6
NK1 [3H]Substance PGerbilRadioligand Binding0.5
NK1 Substance PRat[35S]GTPγS Binding1.5 ± 0.5
NK2 HumanRadioligand Binding>1000
NK3 HumanRadioligand Binding>1000

Experimental Protocols

Radioligand Binding Assay for Neurokinin Receptors

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for neurokinin receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the target neurokinin receptor (NK1, NK2, or NK3) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P for NK1), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells in cold lysis buffer prep2 Low-speed centrifugation prep1->prep2 prep3 High-speed centrifugation to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet in assay buffer prep3->prep4 assay1 Add membrane prep, radioligand, and test compound to 96-well plate prep4->assay1 Membrane Suspension assay2 Incubate to reach equilibrium assay1->assay2 analysis1 Separate bound and free radioligand via filtration assay2->analysis1 Reaction Mixture analysis2 Quantify bound radioactivity with scintillation counter analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3 NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Responses PKC->Response Leads to

References

Validating the Anti-Emetic Efficacy of Ezlopitant in Ferrets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-emetic effects of Ezlopitant with other standard anti-emetic agents in the ferret model. The data presented is collated from preclinical studies, offering researchers, scientists, and drug development professionals a detailed overview of this compound's performance, experimental protocols for validation, and its mechanism of action. Ferrets are a well-established and reliable model for studying emesis due to their similar vomiting reflex to humans, making these findings highly relevant for preclinical evaluation of anti-emetic drugs.[1][2][3]

Comparative Efficacy of Anti-Emetic Agents in Ferrets

The following tables summarize the quantitative data on the efficacy of this compound and other anti-emetic agents against emesis induced by various stimuli in ferrets.

Table 1: Efficacy of this compound against Cisplatin-Induced Emesis

TreatmentDoseRouteEmetic Challenge% Inhibition of Acute Retching/Vomiting% Inhibition of Delayed Retching/Vomiting
This compound0.03-3 mg/kgOralCisplatin (10 mg/kg, i.p.)Dose-dependent prevention-
This compound0.3-3 mg/kgs.c.Cisplatin (10 mg/kg, i.p.)Dose-dependent prevention-
This compoundNot specifieds.c. (repeated)Cisplatin (5 mg/kg, i.p.)-Significant inhibition

Data extracted from a study on the anti-emetic activity of this compound.[4]

Table 2: Comparative Efficacy of Various Anti-Emetic Agents against Different Emetogens

DrugClassEmetic ChallengeDoseRoute% Inhibition/Reduction of Emesis
This compound NK1 Antagonist Cisplatin 0.03-3 mg/kg p.o. Dose-dependent [4]
NetupitantNK1 AntagonistCisplatin (10 mg/kg, i.p.)0.03-0.3 mg/kgp.o.Dose-dependent reduction
NetupitantNK1 AntagonistCisplatin (5 mg/kg, i.p.)3 mg/kgp.o.100% (acute), 94.6% (delayed)
CP-99,994NK1 AntagonistCisplatin0.1-1.0 mg/kgs.c.Dose-related inhibition
Ondansetron5-HT3 AntagonistCisplatin (5 mg/kg, i.p.)1 mg/kg (3x/day)i.p.~68% (acute), ~49% (delayed)
Ondansetron5-HT3 AntagonistMorphine (0.3 mg/kg)3 and 10 mg/kgi.v.47% and 70% reduction
MetoclopramideD2/5-HT3 AntagonistMorphine (0.3 mg/kg)3 and 10 mg/kgi.v.48% and 82% reduction
DroperidolD2 AntagonistMorphine (0.3 mg/kg)3 mg/kgi.v.84% reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used in ferret emesis studies.

Cisplatin-Induced Emesis Model

This is a standard model for assessing anti-emetic efficacy against both acute and delayed phases of emesis, mimicking chemotherapy-induced nausea and vomiting.

  • Animal Model: Male ferrets are commonly used.

  • Acclimatization: Animals are acclimatized to the experimental environment.

  • Drug Administration:

    • Test compound (e.g., this compound) or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at predetermined times before the emetic challenge.

  • Emetic Challenge:

    • Cisplatin is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg to induce emesis.

  • Observation Period:

    • Acute Phase: Ferrets are observed for retching and vomiting episodes for a period of up to 8 hours post-cisplatin administration.

    • Delayed Phase: Observation continues for up to 72 hours to assess delayed emesis.

  • Data Collection: The number of retches and vomits are counted. A significant reduction in the number of emetic episodes in the drug-treated group compared to the vehicle group indicates anti-emetic activity.

Other Emesis Models
  • Morphine-Induced Emesis: Morphine is administered subcutaneously (e.g., at 0.3 mg/kg) to induce vomiting. Anti-emetics are typically given intravenously 5 minutes prior to the morphine challenge.

  • Apomorphine-Induced Emesis: Apomorphine, a dopamine agonist, is administered subcutaneously (e.g., at 0.125 mg/kg) to induce emesis.

  • Orally Active Emetogens: Agents like ipecacuanha (e.g., 1.2 mg/kg, p.o.) or copper sulfate (e.g., 100 mg/kg, intragastric) are used to induce emesis via peripheral mechanisms.

Mechanism of Action: NK1 Receptor Antagonism

This compound is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The emetic reflex is mediated by various neurotransmitters, with Substance P being a key ligand for the NK1 receptor. By blocking the binding of Substance P to NK1 receptors in critical areas of the brainstem involved in the emetic reflex, such as the nucleus tractus solitarius and the area postrema, this compound inhibits the downstream signaling that leads to nausea and vomiting. This central mechanism of action is believed to contribute to its broad-spectrum anti-emetic activity against a variety of emetic stimuli.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_pre Pre-Treatment Phase cluster_exp Experimental Phase cluster_post Observation & Data Collection Phase acclimatization Acclimatization of Ferrets drug_admin Administration of This compound or Vehicle acclimatization->drug_admin emetic_challenge Emetic Challenge (e.g., Cisplatin) drug_admin->emetic_challenge observation Observation for Retching and Vomiting emetic_challenge->observation data_collection Quantification of Emetic Episodes observation->data_collection analysis Data Analysis and Comparison data_collection->analysis

Caption: Experimental Workflow for Validating Anti-Emetic Effects.

cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron (Emetic Center) substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor Binds g_protein G-protein Activation nk1_receptor->g_protein Activates This compound This compound This compound->nk1_receptor Blocks emesis Emesis Cascade g_protein->emesis Initiates

Caption: NK1 Receptor Antagonist Signaling Pathway.

References

A Comparative Guide to the Pharmacokinetics of Ezlopitant Across Preclinical Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of Ezlopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, across various preclinical species. The data presented is crucial for understanding the disposition of this compound and for translating preclinical findings to potential human applications.

Executive Summary

This compound exhibits significant inter-species variability in its pharmacokinetic profile. Generally, it is characterized by high plasma clearance, a moderate to high volume of distribution, and a variable terminal half-life. Oral bioavailability is notably low across most species, with the dog showing the highest absorption. This compound is metabolized into two pharmacologically active metabolites, CJ-12,458 (an alkene) and CJ-12,764 (a benzyl alcohol), with the latter being more abundant in all species studied.[1] Both the parent drug and its active metabolites can penetrate the central nervous system, suggesting they may all contribute to the pharmacological effects observed in vivo.[1]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in several preclinical species. These values are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.

ParameterRatGerbilGuinea PigFerretDogMonkey
Clearance (CL) HighHighHighHighHighVery High
(Specific Value Range)Approaches or exceeds hepatic blood flowApproaches or exceeds hepatic blood flowApproaches or exceeds hepatic blood flowApproaches or exceeds hepatic blood flowApproaches or exceeds hepatic blood flowApproaches or exceeds hepatic blood flow
Volume of Distribution (Vd) 3.9 - 28 L/kg3.9 - 28 L/kg3.9 - 28 L/kg3.9 - 28 L/kg3.9 - 28 L/kg3.9 - 28 L/kg
Terminal Half-life (t½) 7.7 h-0.6 h---
(Value Range)0.6 - 7.7 h0.6 - 7.7 h0.6 - 7.7 h0.6 - 7.7 h0.6 - 7.7 h0.6 - 7.7 h
Oral Bioavailability (F) <28%<28%<0.2%<28%28%<28%

Data sourced from Reed-Hagen et al., 1999.[1] Specific mean values for each species were not publicly available; therefore, ranges are provided where known.

In vitro studies using liver microsomes have established the following rank order for intrinsic clearance of this compound: Monkey >> Guinea Pig > Rat >> Dog > Human.[2]

Experimental Protocols

While specific, detailed protocols for the pivotal this compound pharmacokinetic studies are not publicly available, a general methodology for such preclinical investigations is outlined below. This representative protocol is based on standard practices in the field.

Animal Models
  • Species: Male Sprague-Dawley rats, Mongolian gerbils, Duncan-Hartley guinea pigs, ferrets, beagle dogs, and cynomolgus monkeys were used in the original studies.[1]

  • Health Status: Animals are typically healthy, adult, and acclimated to the laboratory environment before the study.

  • Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except for fasting periods before oral dosing.

Drug Formulation and Administration
  • Intravenous (IV) Administration: For IV administration, this compound is typically dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and a solubilizing agent like propylene glycol, to ensure complete dissolution. The formulation is administered as a bolus injection into a prominent vein (e.g., tail vein in rodents, cephalic vein in larger animals).

  • Oral (PO) Administration: For oral administration, this compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose in water. Dosing is performed via oral gavage for rodents and capsules for larger animals.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rodents, this may involve sparse sampling from a larger group of animals or serial sampling from a few individuals with cannulated vessels. In larger animals, blood is typically drawn from a peripheral vein.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method
  • Method: A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound and its metabolites in plasma.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Quantification: The concentration of the analytes is determined by comparing the peak area response to a standard curve prepared in blank plasma.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_study In-Life Phase cluster_post_study Post-Study Phase animal_acclimation Animal Acclimation dosing_iv Intravenous Dosing animal_acclimation->dosing_iv dosing_po Oral Dosing animal_acclimation->dosing_po formulation Drug Formulation (IV and PO) formulation->dosing_iv formulation->dosing_po protocol Protocol Design protocol->animal_acclimation protocol->formulation blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: A typical workflow for preclinical pharmacokinetic studies.

Signaling Pathway

This compound is an antagonist of the Neurokinin-1 (NK1) receptor. The diagram below illustrates the signaling pathway that is inhibited by this compound.

G substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds to gq11 Gq/11 nk1r->gq11 Activates This compound This compound This compound->nk1r Blocks plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Intracellular Ca2+ Release ip3->ca_release Induces cellular_response Cellular Responses (e.g., Nociception, Emesis) pkc->cellular_response ca_release->cellular_response

Caption: Inhibition of the NK1 receptor signaling pathway by this compound.

References

Head-to-Head Clinical Showdown: Ezlopitant and Other Irritable Bowel Syndrome (IBS) Treatments

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Irritable Bowel Syndrome (IBS) therapeutics, a direct head-to-head clinical trial comparing the neurokinin-1 (NK-1) receptor antagonist Ezlopitant with other approved treatments is notably absent. Development of this compound for IBS was discontinued after a pilot study involving 14 patients, and detailed results from this study are not publicly available.

This guide provides an objective comparison of this compound, based on its mechanism of action, and currently available IBS treatments, leveraging data from their respective placebo-controlled Phase 3 clinical trials. The following sections detail the performance of key drugs for IBS with constipation (IBS-C) and IBS with diarrhea (IBS-D), their experimental protocols, and the signaling pathways they modulate.

IBS with Constipation (IBS-C): A Comparative Analysis

For individuals with IBS-C, several therapeutic options have demonstrated efficacy in large-scale clinical trials. This section compares the clinical trial data for Linaclotide, Lubiprostone, and Plecanatide.

Quantitative Data Summary for IBS-C Treatments
Treatment (Brand Name)Mechanism of ActionPrimary Efficacy EndpointResponder Rate (Drug)Responder Rate (Placebo)Key Adverse Events
Linaclotide (Linzess)Guanylate Cyclase-C (GC-C) Agonist≥30% reduction in worst abdominal pain and an increase of ≥1 complete spontaneous bowel movement (CSBM) per week for at least 6 out of 12 weeks.[1]33.7%[1]13.9%[1]Diarrhea[1]
Lubiprostone (Amitiza)Chloride Channel ActivatorOverall responder based on patient-rated assessment of IBS-C symptoms.[2]17.9%10.1%Nausea, Diarrhea
Plecanatide (Trulance)Guanylate Cyclase-C (GC-C) AgonistPercentage of patients who were overall responders (≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for ≥6 of 12 weeks).21.5% - 30.2%14.2% - 17.8%Diarrhea
Experimental Protocols for Key IBS-C Clinical Trials
  • Study Design: Two randomized, double-blind, placebo-controlled Phase 3 trials (Trial 31 and Trial 302) were conducted. Patients were randomized to receive either 290 μg of linaclotide or a placebo once daily for 12 or 26 weeks.

  • Patient Population: Adult patients diagnosed with IBS-C according to Rome III criteria.

  • Inclusion Criteria: Patients meeting the protocol criteria for IBS-C diagnosis.

  • Exclusion Criteria: History of loose or watery stools, structural abnormalities of the GI tract, or other medical conditions that could contribute to abdominal pain.

  • Primary Endpoints: The primary endpoints were based on European Medicines Agency (EMA) recommendations and included 12-week abdominal pain/discomfort responders (≥30% reduction for ≥6 weeks) and 12-week IBS degree-of-relief responders ('considerably' or 'completely' relieved for ≥6 weeks). Another primary endpoint, as per FDA guidance, was the percentage of patients who were combined responders for abdominal pain and CSBMs for at least 6 out of 12 weeks.

  • Study Design: A combined analysis of two Phase 3, randomized, double-blind, placebo-controlled trials was performed. Patients received lubiprostone 8 mcg or placebo twice daily for 12 weeks.

  • Patient Population: 1,171 patients with a Rome II diagnosis of IBS-C.

  • Primary Endpoint: The primary efficacy endpoint was the percentage of overall responders, based on a patient's weekly rating of IBS symptom relief on a seven-point balanced Likert scale.

  • Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled Phase 3 trials were conducted. Patients received a once-daily tablet of plecanatide (3 mg or 6 mg) or a placebo.

  • Patient Population: Adult patients with IBS-C who met the Rome III criteria.

  • Primary Endpoint: The primary endpoint was the percentage of patients who were "Overall Responders," defined as fulfilling both a >30% reduction in worst abdominal pain and an increase of >1 CSBM from baseline in the same week for at least 50% of the 12 treatment weeks.

IBS with Diarrhea (IBS-D): A Comparative Analysis

For individuals with IBS-D, Eluxadoline and Rifaximin are two prominent treatment options with distinct mechanisms of action.

Quantitative Data Summary for IBS-D Treatments
Treatment (Brand Name)Mechanism of ActionPrimary Efficacy EndpointResponder Rate (Drug)Responder Rate (Placebo)Key Adverse Events
Eluxadoline (Viberzi)Mu- and kappa-opioid receptor agonist, delta-opioid receptor antagonistComposite response of simultaneous improvement in abdominal pain and reduction in diarrhea.23.9% - 29.6%16.2% - 17.1%Constipation, Nausea, Abdominal Pain
Rifaximin (Xifaxan)Gut-selective antibioticAdequate relief of global IBS-D symptoms.38.1% (repeat treatment)31.5% (repeat treatment)Nausea, Increased ALT
Experimental Protocols for Key IBS-D Clinical Trials
  • Study Design: Two Phase 3, randomized, double-blind, placebo-controlled trials (IBS-3001 and IBS-3002) were conducted. Patients were randomized to receive eluxadoline (75 mg or 100 mg) or placebo twice daily for 26 or 52 weeks.

  • Patient Population: Adult patients with IBS-D according to Rome III criteria.

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a composite response, defined as a concurrent improvement of ≥30% in daily abdominal pain score and a Bristol Stool Scale (BSS) score of <5 on at least 50% of the days within a 12 or 26-week treatment period.

  • Study Design: The TARGET 3 study was a Phase 3 trial evaluating the efficacy and safety of repeat treatment with rifaximin. The study included an open-label treatment phase followed by a double-blind, placebo-controlled repeat treatment phase for patients who responded and then relapsed.

  • Patient Population: Subjects with IBS-D who had previously responded to an initial 14-day course of rifaximin 550 mg three times daily.

  • Primary Endpoint: The primary endpoint for the repeat treatment phase was the proportion of patients who responded during ≥ 2 of the four weeks for both abdominal pain (≥30% decrease from baseline) and stool consistency (≥50% decrease in the number of days with BSS Type 6 or 7).

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways provides crucial insight into how these drugs exert their therapeutic effects.

This compound and the Neurokinin-1 (NK-1) Receptor Pathway

This compound is a selective antagonist of the NK-1 receptor. Substance P is the endogenous ligand for the NK-1 receptor and is involved in pain transmission and inflammation. By blocking the binding of Substance P to the NK-1 receptor, this compound was investigated for its potential to reduce visceral hypersensitivity and pain associated with IBS.

Ezlopitant_Pathway cluster_neuron Nociceptive Neuron cluster_cell Target Cell Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Pain & Inflammation Signaling Pain & Inflammation Signaling NK-1 Receptor->Pain & Inflammation Signaling Activates This compound This compound This compound->NK-1 Receptor Blocks

This compound's blockade of the NK-1 receptor.
Guanylate Cyclase-C (GC-C) Agonist Pathway (Linaclotide, Plecanatide)

Linaclotide and Plecanatide are GC-C agonists. They bind to and activate guanylate cyclase-C on the surface of intestinal epithelial cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit. Increased extracellular cGMP is also thought to reduce the activity of pain-sensing nerves.

GCC_Agonist_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa GC-C Agonist Linaclotide / Plecanatide GC-C Receptor GC-C Receptor GC-C Agonist->GC-C Receptor Binds & Activates cGMP (intracellular) cGMP (intracellular) GC-C Receptor->cGMP (intracellular) Increases CFTR CFTR cGMP (intracellular)->CFTR Activates cGMP (extracellular) cGMP (extracellular) cGMP (intracellular)->cGMP (extracellular) Efflux Fluid Secretion Fluid Secretion CFTR->Fluid Secretion Pain-sensing Nerves Pain-sensing Nerves cGMP (extracellular)->Pain-sensing Nerves Reduces Activity

Mechanism of GC-C agonists in IBS-C.
Chloride Channel Activator Pathway (Lubiprostone)

Lubiprostone is a chloride channel activator that specifically acts on the ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells. This activation increases chloride-rich fluid secretion into the intestine, which softens the stool and increases motility.

Lubiprostone_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell Lubiprostone Lubiprostone ClC-2 Channel ClC-2 Channel Lubiprostone->ClC-2 Channel Activates Chloride Secretion Chloride Secretion ClC-2 Channel->Chloride Secretion Fluid Secretion Fluid Secretion Chloride Secretion->Fluid Secretion Increased Motility Increased Motility Fluid Secretion->Increased Motility

Lubiprostone's activation of chloride channels.
Opioid Receptor Modulation Pathway (Eluxadoline)

Eluxadoline acts locally in the gut and has a mixed effect on opioid receptors. It is a mu- and kappa-opioid receptor agonist and a delta-opioid receptor antagonist. The agonism of mu-opioid receptors reduces bowel contractions and colonic motility, while the antagonism of delta-opioid receptors may mitigate the constipating effects often seen with unopposed mu-opioid agonists. The agonism of kappa-opioid receptors may also contribute to pain relief.

Eluxadoline_Pathway cluster_receptors Opioid Receptors in Gut cluster_effects Physiological Effects Eluxadoline Eluxadoline Mu-Opioid Receptor Mu-Opioid Receptor Eluxadoline->Mu-Opioid Receptor Agonist Kappa-Opioid Receptor Kappa-Opioid Receptor Eluxadoline->Kappa-Opioid Receptor Agonist Delta-Opioid Receptor Delta-Opioid Receptor Eluxadoline->Delta-Opioid Receptor Antagonist Reduced Motility Reduced Motility Mu-Opioid Receptor->Reduced Motility Pain Relief Pain Relief Kappa-Opioid Receptor->Pain Relief

Eluxadoline's mixed-opioid receptor activity.
Gut Microbiota Modulation (Rifaximin)

Rifaximin is a minimally absorbed antibiotic that acts locally in the gut. Its mechanism in IBS-D is thought to be related to the modulation of the gut microbiota and its anti-inflammatory properties. By altering the composition and function of the gut microbiome, Rifaximin may reduce the production of gas and other products that can contribute to IBS symptoms.

Rifaximin_Workflow Rifaximin (Oral) Rifaximin (Oral) Gut Microbiota Gut Microbiota Rifaximin (Oral)->Gut Microbiota Acts on Altered Microbiome Altered Microbiome Gut Microbiota->Altered Microbiome Leads to Reduced Gas/Toxin Production Reduced Gas/Toxin Production Altered Microbiome->Reduced Gas/Toxin Production Symptom Relief Symptom Relief Reduced Gas/Toxin Production->Symptom Relief

Rifaximin's impact on the gut microbiota.

References

Validating the Role of NK1 Receptors in Addiction with Ezlopitant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, has emerged as a promising target in the neurobiology of addiction. Its modulation is implicated in stress and reward pathways, both critical components of substance use disorders. This guide provides a comparative analysis of Ezlopitant, a selective NK1 receptor antagonist, and its role in addiction, drawing upon key preclinical findings. We will objectively compare its performance with other alternatives where data is available and provide detailed experimental context.

The NK1 Receptor Signaling Pathway in Addiction

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand Substance P, primarily activates the Gq alpha subunit. This initiates a signaling cascade that plays a significant role in neuronal excitability and plasticity, processes that are highly relevant to the development and maintenance of addiction.

NK1R_Signaling cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds Downstream Downstream Effectors PKC->Downstream Phosphorylates CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex CaM_Complex->Downstream Activates Neuronal Excitation\nGene Expression Neuronal Excitation Gene Expression Downstream->Neuronal Excitation\nGene Expression

Caption: NK1 Receptor Signaling Cascade.

Preclinical Evaluation of this compound in Alcohol and Reward-Seeking Models

A pivotal preclinical study investigated the effects of this compound on sucrose and ethanol consumption in rats, utilizing established behavioral models of addiction. The findings from this research provide the primary evidence for this compound's potential in modulating reward-seeking behaviors.

Experimental Protocols

The study employed several well-validated animal models to assess the impact of this compound on appetitive and consummatory behaviors.

1. Operant Self-Administration: This model assesses the motivation to work for a reward.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dipper.

  • Procedure:

    • Acquisition: Rats were trained to press an "active" lever to receive a small amount of a 5% sucrose or 10% ethanol solution. The "inactive" lever had no programmed consequences. Training continued until a stable pattern of responding was established.

    • Testing: Prior to the test session, rats were administered this compound (2, 5, or 10 mg/kg, intraperitoneally) or a vehicle solution. The number of presses on both the active and inactive levers was recorded during the session.

2. Progressive Ratio Schedule of Reinforcement: This paradigm measures the "breakpoint," or how hard an animal is willing to work for a single reward, thus providing a measure of the reinforcing efficacy of the substance.

  • Procedure: The number of lever presses required to obtain a single delivery of the reward (5% sucrose or 10% ethanol) was systematically increased throughout the session. The session ended when the rat ceased to respond for a set period. The last completed ratio was recorded as the breakpoint.

3. Intermittent-Access Two-Bottle Choice: This model mimics voluntary, and often excessive, consumption of a rewarding substance.

  • Procedure: Rats were housed individually and had access to two bottles: one containing water and the other containing a sweetened solution (5% sucrose, 0.2% saccharin) or an alcoholic beverage (20% ethanol). For intermittent access, the solution of interest was available for 24-hour periods on alternating days. Fluid intake from both bottles was measured to determine preference and total consumption.

Experimental_Workflow cluster_models Behavioral Models cluster_treatments Treatments cluster_outcomes Outcome Measures Operant Operant Self-Administration (Fixed Ratio) Lever_Presses Active/Inactive Lever Presses Operant->Lever_Presses PR Progressive Ratio Breakpoint Breakpoint PR->Breakpoint Two_Bottle Intermittent-Access Two-Bottle Choice Intake Fluid Intake (g/kg) Two_Bottle->Intake This compound This compound (2, 5, 10 mg/kg, i.p.) This compound->Operant This compound->PR This compound->Two_Bottle Vehicle Vehicle Control Vehicle->Operant Vehicle->PR Vehicle->Two_Bottle

Caption: Experimental Workflow Overview.
Data Presentation: Effects of this compound on Reward-Seeking and Consumption

The quantitative data from the key preclinical study are summarized below for easy comparison.

Table 1: Effect of this compound on Operant Self-Administration of 5% Sucrose and 10% Ethanol [1]

TreatmentActive Lever Presses (5% Sucrose)Active Lever Presses (10% Ethanol)
Vehicle~120~45
This compound (2 mg/kg)~70 Not Significantly Different
This compound (5 mg/kg)~50Not Significantly Different
This compound (10 mg/kg)~30***~20**
p < 0.01, ***p < 0.001 compared to vehicle

Table 2: Effect of this compound on the Breakpoint for 5% Sucrose and 10% Ethanol in a Progressive Ratio Schedule

TreatmentBreakpoint (5% Sucrose)Breakpoint (10% Ethanol)
Vehicle~150~50
This compound (5 mg/kg)~80*No Significant Effect
This compound (10 mg/kg)~50**No Significant Effect
p < 0.05, **p < 0.01 compared to vehicle

Table 3: Effect of this compound on Voluntary 6-hour Intake in an Intermittent-Access Two-Bottle Choice Paradigm [1]

Treatment5% Sucrose Intake (g/kg)20% Ethanol Intake (g/kg)0.2% Saccharin Intake (g/kg)
Vehicle~3.5~2.5~1.8
This compound (2 mg/kg)~1.5 Not Significantly Different~0.8
This compound (5 mg/kg)~1.0 Not Significantly Different~0.6
This compound (10 mg/kg)~0.8 ~1.2*~0.5
p < 0.05, ***p < 0.001 compared to vehicle

Comparison with Other Alternatives

NK1 Receptor Antagonists (e.g., Aprepitant):

  • Aprepitant, an FDA-approved NK1 receptor antagonist for chemotherapy-induced nausea and vomiting, has also been investigated for its effects on alcohol consumption.

  • Clinical studies have shown that Aprepitant can reduce craving and improve overall well-being in recently detoxified individuals with alcohol use disorder.[2]

  • Preclinical studies with other NK1 receptor antagonists have demonstrated a reduction in alcohol self-administration and reinstatement of alcohol-seeking behavior, particularly under stressful conditions.[3][4]

Standard Addiction Treatments (e.g., Naltrexone):

  • Naltrexone is an opioid receptor antagonist approved for the treatment of alcohol and opioid use disorders.

  • Preclinical studies have consistently shown that naltrexone reduces ethanol consumption in animal models.

  • Unlike this compound, which showed a more potent effect on sucrose intake, naltrexone's effects are generally more pronounced on alcohol consumption, directly targeting the opioid system's involvement in alcohol reward.

Conclusion and Future Directions

The preclinical data on this compound provide compelling evidence for the role of the NK1 receptor in reward-seeking and consumption, extending beyond alcohol to natural rewards like sucrose. The observed potent effect of this compound on sucrose-motivated behavior suggests a broader role for the NK1 receptor system in the modulation of appetitive drive.

However, the lack of direct comparative studies and the absence of clinical trials for this compound in addiction highlight significant gaps in our understanding of its therapeutic potential. Future research should focus on:

  • Direct comparative preclinical studies of this compound against other NK1 receptor antagonists and existing addiction medications.

  • Investigation of this compound's effects in models of other substance use disorders, such as opioid and stimulant addiction.

  • Exploration of the neurobiological mechanisms underlying this compound's effects on reward processing, including its impact on dopamine and other neurotransmitter systems in key brain reward regions.

  • If further preclinical evidence is positive, well-designed clinical trials would be necessary to evaluate the safety and efficacy of this compound in human populations with substance use disorders.

References

Ezlopitant vs. Placebo: An Examination of Discontinued Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Despite early investigations into its potential therapeutic benefits, the neurokinin-1 (NK-1) receptor antagonist ezlopitant (formerly CJ-11,974) did not progress to late-stage clinical trials, and detailed public data from its comparative studies against placebo remain largely unpublished. As a result, a comprehensive, data-rich comparison guide based on randomized controlled trials is not feasible at this time.

Developed by Pfizer, this compound was explored for two primary indications: the management of chemotherapy-induced nausea and vomiting (CINV) and the treatment of irritable bowel syndrome (IBS). However, development for both indications was ultimately discontinued. For CINV, this compound was found to be less effective in controlling nausea compared to emesis (vomiting).[1] Its development for IBS did not proceed beyond an initial pilot study.[1]

Mechanism of Action

This compound functions as a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in transmitting pain signals and inducing vomiting. By blocking the action of Substance P at the NK-1 receptor, this compound was hypothesized to reduce the sensations of nausea and vomiting, as well as visceral hypersensitivity associated with IBS.

The proposed signaling pathway for this compound's antiemetic effect is illustrated below.

This compound Mechanism of Action cluster_chemotherapy Chemotherapy cluster_gut Gut cluster_brain Brain cluster_drug Drug Action Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells damages Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferent_Fibers Vagal Afferent Fibers Serotonin_Release->Vagal_Afferent_Fibers activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferent_Fibers->NTS Vomiting_Center Vomiting Center NTS->Vomiting_Center Substance_P_Release Substance P Release NTS->Substance_P_Release Area_Postrema Area Postrema (CTZ) Area_Postrema->Vomiting_Center Vomiting_Emesis Vomiting (Emesis) Vomiting_Center->Vomiting_Emesis induces NK1_Receptor NK-1 Receptor Substance_P_Release->NK1_Receptor binds to NK1_Receptor->Vomiting_Center activates This compound This compound This compound->NK1_Receptor blocks

Caption: Proposed mechanism of this compound in preventing chemotherapy-induced vomiting.

Clinical Development Overview

Information on the clinical trials of this compound is sparse and primarily derived from reviews and drug pipeline databases rather than full peer-reviewed publications.

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound underwent Phase II clinical trials in the United States and Europe for the management of CINV.[1] A Phase I trial was also conducted in Japan.[1] These studies were reportedly double-blind, randomized, and designed to assess the safety and efficacy of this compound in controlling cisplatin-induced emesis.[1] While one source mentions that the treatment was well-tolerated, specific quantitative data on efficacy endpoints (e.g., complete response rates, nausea scores) compared to placebo are not available in the public domain. The development for this indication was halted due to insufficient efficacy in controlling nausea.

Irritable Bowel Syndrome (IBS)

Data Presentation

Due to the lack of publicly available data from the randomized controlled trials, it is not possible to construct the requested tables summarizing the quantitative performance of this compound versus placebo.

Experimental Protocols

Similarly, without access to the full trial publications or clinical study reports, detailed experimental protocols for the Phase II CINV trial and the IBS pilot study cannot be provided. Information regarding patient inclusion and exclusion criteria, dosing regimens, assessment schedules, and statistical analysis plans remains unavailable.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Ezlopitant: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Ezlopitant, a selective, non-peptidic neurokinin-1 (NK-1)-receptor antagonist. Adherence to these procedures is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.

Pre-Disposal Risk Assessment and Waste Classification
  • Review Available Data: Consult any available safety information, such as supplier information, which may indicate if the compound is considered non-hazardous for shipping.[1] However, for disposal purposes, a conservative approach is recommended.

  • Evaluate the Waste Stream: Determine the form of the this compound waste:

    • Pure, unused, or expired compound.

    • Solutions of this compound (note the solvent(s) used).

    • Contaminated labware (e.g., pipette tips, vials, gloves).

    • Materials from spill clean-up.

  • Consult Institutional Guidelines: Always refer to your institution's Environmental Health & Safety (EHS) department for specific protocols and requirements for chemical waste disposal.[2][3]

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[4][5]

Solid this compound Waste:

This category includes unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) and other disposable lab materials.

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure lid for solid waste. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Collection: Place all solid materials contaminated with this compound, such as gloves, weigh boats, and contaminated bench paper, directly into this container.

Liquid this compound Waste:

This includes unused solutions containing this compound and the first solvent rinse of any contaminated glassware.

  • Container: Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container with a tight-sealing cap. Ensure the container is compatible with the solvents used.

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound," and list all solvent components and their approximate concentrations.

  • Collection: Pour unused solutions and the initial solvent rinsates from contaminated labware directly into the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.

Decontamination Procedures

Reusable Labware:

  • Initial Rinse: Rinse glassware and other reusable equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: This first rinsate must be collected and disposed of as liquid hazardous waste.

  • Subsequent Cleaning: After the initial solvent rinse, the labware can typically be washed with standard laboratory detergent and water.

Work Surfaces:

In the event of a spill, decontaminate the affected area using an appropriate solvent or a laboratory cleaning agent. All materials used for decontamination, such as absorbent pads and wipes, must be disposed of as solid hazardous waste.

Storage and Final Disposal
  • Storage: Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.

  • Disposal: Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste management service. High-temperature incineration is a common and preferred method for the disposal of pharmaceutical waste.

Quantitative Data and Experimental Protocols

For meticulous tracking and regulatory compliance, all generated this compound waste should be accurately documented. The following table provides a template for logging waste prior to its collection.

Waste Stream IDDate GeneratedPhysical State (Solid/Liquid)Composition of Waste (e.g., this compound in DMSO, contaminated gloves)Quantity (grams or mL)Generating ResearcherEHS Pickup Request Date
EZLO-W-2025-0012025-11-28Liquid50 mg this compound in 200 mL DMSO200 mLDr. J. Doe2025-12-01
EZLO-W-2025-0022025-11-28SolidContaminated nitrile gloves and weigh boats~50 gDr. J. Doe2025-12-01

Procedural Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.

Ezlopitant_Disposal_Workflow cluster_assessment 1. Assessment & Preparation cluster_segregation 2. Waste Segregation cluster_collection 3. Collection & Labeling cluster_disposal 4. Storage & Disposal start Start: this compound Waste Generated risk_assessment Perform Risk Assessment: - Review available safety data - Evaluate waste stream (solid/liquid) - Consult institutional EHS policies start->risk_assessment ppe Don Appropriate PPE: - Nitrile gloves - Safety glasses - Lab coat risk_assessment->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Unused compound - Contaminated PPE - Disposables waste_type->solid_waste Solid liquid_waste Liquid Waste: - Unused solutions - Solvent rinsates waste_type->liquid_waste Liquid collect_solid Place in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Pour into labeled liquid hazardous waste container liquid_waste->collect_liquid storage Store sealed container in designated waste accumulation area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for pickup by licensed hazardous waste service (EHS) storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezlopitant
Reactant of Route 2
Ezlopitant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.